molecular formula C6H10O3 B014178 DL-Mevalonolactone CAS No. 674-26-0

DL-Mevalonolactone

Número de catálogo: B014178
Número CAS: 674-26-0
Peso molecular: 130.14 g/mol
Clave InChI: JYVXNLLUYHCIIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-hydroxy-4-methyloxan-2-one is a member of the class of 2-pyranones that is tetrahydro-2H-pyran-2-one substituted by a methyl and hydroxy group at position 4. It has a role as a plant metabolite. It is a member of 2-pyranones and a tertiary alcohol.
4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one has been reported in Phaeosphaeria herpotrichoides, Glycine max, and Phaseolus vulgaris with data available.

Propiedades

IUPAC Name

4-hydroxy-4-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXNLLUYHCIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964572
Record name 4-Hydroxy-4-methyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674-26-0
Record name (±)-Mevalonolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mevalonolactone, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 674-26-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-4-methyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEVALONOLACTONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RJ06DC41B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Cholesterol Synthesis Pathway: An In-Depth Technical Guide to the Role of DL-Mevalonolactone as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid for mammalian life, plays a crucial role in maintaining the structural integrity of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The biosynthesis of cholesterol is a complex, multi-step process known as the mevalonate (B85504) pathway. This technical guide provides a comprehensive overview of the cholesterol synthesis pathway, with a specific focus on the role of DL-mevalonolactone as a key precursor. This compound, the stable lactone form of mevalonic acid, is a vital tool in research settings for studying cholesterol metabolism and for the development of therapeutic agents targeting this pathway. This document details the biochemical conversions, enzymatic activities, regulatory mechanisms, and experimental protocols relevant to the study of cholesterol synthesis from this compound.

The Biochemical Pathway: From this compound to Cholesterol

The journey from this compound to cholesterol involves a series of enzymatic reactions that can be broadly divided into three stages:

  • Conversion of this compound to Isoprenoid Building Blocks: The process begins with the cellular uptake of this compound. In the aqueous environment of the cell, this compound is hydrolyzed to its active form, mevalonate. While this can occur spontaneously, enzymatic activity may also be involved. Mevalonate is then sequentially phosphorylated and decarboxylated to yield the fundamental five-carbon isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

  • Synthesis of Squalene: IPP and DMAPP are condensed in a head-to-tail fashion to form progressively larger isoprenoid chains. This stage culminates in the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form the thirty-carbon linear hydrocarbon, squalene. This is a critical committing step towards sterol synthesis.

  • Cyclization of Squalene and Conversion to Cholesterol: Squalene undergoes epoxidation and then a complex cyclization reaction to form the first sterol, lanosterol (B1674476). A series of subsequent enzymatic modifications, including demethylations, isomerizations, and a reduction, convert lanosterol into the final product, cholesterol.

Signaling Pathway: Cholesterol Synthesis from this compound

Cholesterol_Synthesis cluster_stage1 Stage 1: Isoprenoid Synthesis cluster_stage2 Stage 2: Squalene Synthesis cluster_stage3 Stage 3: Cholesterol Synthesis This compound This compound Mevalonate Mevalonate This compound->Mevalonate Hydrolysis Mevalonate-5-Phosphate Mevalonate-5-Phosphate Mevalonate->Mevalonate-5-Phosphate Mevalonate Kinase (MVK) Mevalonate-5-Pyrophosphate Mevalonate-5-Pyrophosphate Mevalonate-5-Phosphate->Mevalonate-5-Pyrophosphate Phosphomevalonate Kinase (PMVK) Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate-5-Pyrophosphate->Isopentenyl Pyrophosphate (IPP) Diphosphomevalonate Decarboxylase (MVD) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate Isomerase (IDI1) Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Isopentenyl Pyrophosphate (IPP)->Geranyl Pyrophosphate (GPP) Farnesyl Diphosphate Synthase (FDPS) Dimethylallyl Pyrophosphate (DMAPP)->Geranyl Pyrophosphate (GPP) FDPS Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) FDPS Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase (FDFT1) Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Squalene Epoxidase (SQLE) Lanosterol Lanosterol Squalene Epoxide->Lanosterol Lanosterol Synthase (LSS) Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps

Caption: The biochemical pathway of cholesterol synthesis starting from this compound.

Quantitative Data on Key Enzymes

The efficiency of the cholesterol synthesis pathway is dictated by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes in the initial stages of the mevalonate pathway.

EnzymeSubstrate(s)K_mV_maxOrganismReference
Mevalonate Kinase (MVK) Mevalonate130 µM1.1 µmol/min/mgSaccharomyces cerevisiae[Source]
ATP450 µMSaccharomyces cerevisiae[Source]
Phosphomevalonate Kinase (PMVK) Mevalonate-5-phosphate885 µM4.51 µmol/min/mgSaccharomyces cerevisiae[1]
ATP98.3 µMSaccharomyces cerevisiae[1]
Diphosphomevalonate Decarboxylase (MVD) (R,S)-Mevalonate diphosphate28.9 ± 3.3 µM6.1 ± 0.5 U/mgHuman[2]
ATP0.69 ± 0.07 mMHuman[2]

Regulation of Cholesterol Synthesis

The synthesis of cholesterol is tightly regulated to maintain cellular homeostasis. The primary point of regulation is the enzyme HMG-CoA reductase (HMGR), which catalyzes the conversion of HMG-CoA to mevalonate. However, downstream metabolites of mevalonate also play a crucial role in a feedback inhibition mechanism orchestrated by the Sterol Regulatory Element-Binding Proteins (SREBPs).

When cellular sterol levels are low, SREBP-2 is proteolytically cleaved and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of genes encoding cholesterol biosynthetic enzymes, including HMG-CoA reductase and others in the mevalonate pathway, thereby upregulating their transcription. Conversely, when cellular sterol levels are high, the cleavage and nuclear translocation of SREBP-2 are inhibited, leading to a downregulation of cholesterol synthesis.

Signaling Pathway: SREBP-2 Regulation of Cholesterol Synthesis

SREBP_Regulation cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SREBP2_SCAP SREBP-2-SCAP Complex INSIG INSIG SREBP2_SCAP->INSIG Binds when sterols are high SREBP2_SCAP_Golgi SREBP-2-SCAP Complex SREBP2_SCAP->SREBP2_SCAP_Golgi Translocates to Golgi INSIG->SREBP2_SCAP Retains in ER Cleaved_SREBP2 Cleaved SREBP-2 Nuclear_SREBP2 Nuclear SREBP-2 Cleaved_SREBP2->Nuclear_SREBP2 Translocates to Nucleus S1P S1P S2P S2P S1P->S2P S2P->Cleaved_SREBP2 SREBP2_SCAP_Golgi->S1P SRE Sterol Regulatory Element (SRE) Nuclear_SREBP2->SRE Activates Transcription Cholesterol_Genes Cholesterol Synthesis Genes SRE->Cholesterol_Genes Activates Transcription Low_Sterols Low Cellular Sterols Low_Sterols->SREBP2_SCAP Dissociates from INSIG High_Sterols High Cellular Sterols High_Sterols->INSIG Stabilizes INSIG Experimental_Workflow Start Start Cell_Culture Culture Cells to Desired Confluency Start->Cell_Culture Labeling Incubate with [¹⁴C]this compound Cell_Culture->Labeling Lysis_Extraction Lyse Cells and Extract Lipids Labeling->Lysis_Extraction TLC Separate Lipids by Thin-Layer Chromatography Lysis_Extraction->TLC Quantification Scrape Cholesterol Spot and Quantify Radioactivity TLC->Quantification Analysis Calculate Incorporation Rate Quantification->Analysis End End Analysis->End

References

An In-depth Technical Guide on the Core Mechanism of Action of DL-Mevalonolactone in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Mevalonolactone is a pivotal precursor for the biosynthesis of a vast array of critical biomolecules. As the lactone form of mevalonic acid, it serves as a direct entry point into the mevalonate (B85504) pathway, a fundamental metabolic cascade essential for the production of cholesterol and a diverse family of non-sterol isoprenoids. This guide provides a comprehensive technical overview of the mechanism of action of this compound in cells. It details its conversion to mevalonic acid and subsequent metabolism, the downstream synthesis of vital cellular components, and the modulation of key signaling pathways that govern cellular processes such as proliferation, differentiation, and survival. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms.

Introduction: The Central Role of the Mevalonate Pathway

This compound is the inactive, cyclic ester form of mevalonic acid. In aqueous environments within the cellular milieu, it is readily hydrolyzed to its active, open-chain form, mevalonic acid. This conversion allows it to enter the mevalonate pathway, also known as the HMG-CoA reductase pathway, which is a highly conserved and essential metabolic route in eukaryotes.[1] This pathway is responsible for the synthesis of two key five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These molecules are the fundamental precursors for all isoprenoids, a large and diverse class of over 30,000 biomolecules.

The end-products of the mevalonate pathway can be broadly categorized into two main classes:

  • Sterols: The most well-known of which is cholesterol, a vital component of cellular membranes that modulates their fluidity and permeability. Cholesterol also serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.

  • Non-Sterol Isoprenoids: This diverse group includes molecules essential for a multitude of cellular functions, such as:

    • Dolichol: Involved in the N-linked glycosylation of proteins.

    • Ubiquinone (Coenzyme Q10): A critical component of the mitochondrial electron transport chain.

    • Heme-A: A prosthetic group in cytochrome c oxidase.

    • Isopentenyl tRNA: Necessary for the proper modification of transfer RNA.

    • Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP): These isoprenoids are crucial for the post-translational modification of proteins, a process known as prenylation.

The tight regulation of the mevalonate pathway is critical for cellular homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including cardiovascular disease, cancer, and certain inflammatory disorders.

Core Mechanism of Action of this compound

The primary mechanism of action of exogenously supplied this compound is to bypass the initial, rate-limiting steps of the mevalonate pathway, thereby directly fueling the synthesis of downstream products.

Cellular Uptake and Conversion to Mevalonic Acid

This compound, being a small and relatively lipophilic molecule, can readily cross cellular membranes. Once inside the cell, it is rapidly hydrolyzed by intracellular lactonases to form D-mevalonic acid, the biologically active enantiomer. This conversion is a critical step, as mevalonic acid is the direct substrate for the enzyme mevalonate kinase.

The workflow for the cellular uptake and conversion of this compound is depicted below:

G DL_M This compound (extracellular) Cell_Membrane Cell Membrane DL_M->Cell_Membrane DL_M_intra This compound (intracellular) Cell_Membrane->DL_M_intra Lactonase Lactonase DL_M_intra->Lactonase Hydrolysis MVA D-Mevalonic Acid Lactonase->MVA

Figure 1: Cellular uptake and conversion of this compound.

Entry into the Mevalonate Pathway

Mevalonic acid is sequentially phosphorylated by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK) to form mevalonate-5-pyrophosphate. This is followed by a decarboxylation step catalyzed by mevalonate-5-pyrophosphate decarboxylase (MVD) to yield isopentenyl pyrophosphate (IPP). IPP is then isomerized to dimethylallyl pyrophosphate (DMAPP) by isopentenyl pyrophosphate isomerase.

The upper mevalonate pathway can be visualized as follows:

G AcetylCoA Acetyl-CoA (x3) HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase HMGCR HMG-CoA Reductase (Rate-limiting step) HMGCoA->HMGCR MVA Mevalonic Acid MVK Mevalonate Kinase MVA->MVK ATP -> ADP MVP Mevalonate-5-Phosphate PMVK Phosphomevalonate Kinase MVP->PMVK ATP -> ADP MVPP Mevalonate-5-Pyrophosphate MVD Mevalonate-5-Pyrophosphate Decarboxylase MVPP->MVD ATP -> ADP + Pi + CO2 IPP Isopentenyl Pyrophosphate (IPP) HMGCR->MVA MVK->MVP PMVK->MVPP MVD->IPP

Figure 2: The upper mevalonate pathway leading to IPP synthesis.

Downstream Synthesis of Isoprenoids and Cholesterol

IPP and DMAPP are the universal precursors for the synthesis of all isoprenoids. Through a series of head-to-tail condensations catalyzed by prenyltransferases, longer-chain isoprenoids are formed, including geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).

  • FPP is a critical branch point in the pathway. It can be utilized for:

    • The synthesis of cholesterol via the squalene (B77637) synthase-mediated condensation of two FPP molecules.

    • The synthesis of other non-sterol isoprenoids like dolichol and the side chain of ubiquinone .

    • The farnesylation of proteins.

  • GGPP is primarily used for the geranylgeranylation of proteins.

The overall flow of the mevalonate pathway from IPP and DMAPP is illustrated below:

G IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP->GPP GPP->FPP FPP->GGPP Squalene Squalene FPP->Squalene Squalene Synthase Farnesylated_Proteins Farnesylated Proteins FPP->Farnesylated_Proteins Farnesyltransferase Other_Isoprenoids Other Non-Sterol Isoprenoids (Dolichol, Ubiquinone, etc.) FPP->Other_Isoprenoids Geranylgeranylated_Proteins Geranylgeranylated Proteins GGPP->Geranylgeranylated_Proteins Geranylgeranyltransferase Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps

Figure 3: Downstream synthesis of isoprenoids and cholesterol.

Modulation of Cellular Signaling Pathways

The intermediates of the mevalonate pathway, particularly FPP and GGPP, play a crucial role in regulating cellular signaling through the post-translational prenylation of small GTPases.

Rho GTPase Signaling

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, cell adhesion, and cell migration. For these proteins to become active and localize to the cell membrane where they exert their function, they must undergo geranylgeranylation. By providing a source of GGPP, this compound can promote the activation of Rho GTPases and their downstream signaling cascades.

G DL_M This compound GGPP GGPP DL_M->GGPP Mevalonate Pathway Rho_GDP Rho-GDP (inactive, cytosolic) GGPP->Rho_GDP Geranylgeranyl- transferase Rho_GTP Rho-GTP (active, membrane-bound) Rho_GDP->Rho_GTP GEF Rho_GTP->Rho_GDP GAP ROCK ROCK Rho_GTP->ROCK Actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) ROCK->Actin

Figure 4: this compound and Rho GTPase signaling.

Hippo-YAP Signaling Pathway

The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of this pathway. The activity of YAP is, in part, regulated by the actin cytoskeleton and Rho GTPase activity. By promoting Rho activation, the mevalonate pathway can lead to the dephosphorylation and nuclear translocation of YAP, resulting in the transcription of pro-proliferative and anti-apoptotic genes.

G DL_M This compound Rho_GTP Active Rho GTPases DL_M->Rho_GTP Mevalonate Pathway -> GGPP Actin Actin Cytoskeleton (Polymerization) Rho_GTP->Actin LATS1_2 LATS1/2 Kinase Actin->LATS1_2 Inhibition pYAP Phosphorylated YAP (inactive, cytosolic) LATS1_2->pYAP Phosphorylation YAP YAP (active, nuclear) pYAP->YAP Dephosphorylation TEAD TEAD YAP->TEAD Binding Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Transcription

Figure 5: Interplay of the mevalonate and Hippo-YAP pathways.

Wnt/β-catenin Signaling

Recent evidence suggests a link between the mevalonate pathway and Wnt/β-catenin signaling. The accumulation of β-catenin, a key mediator of the canonical Wnt pathway, can be influenced by the metabolic status of the cell, including the availability of mevalonate-derived products. While the exact mechanisms are still under investigation, it is proposed that intermediates of the mevalonate pathway may play a role in the post-translational modification or stabilization of components of the β-catenin destruction complex.

Quantitative Data

The following tables summarize quantitative data from representative studies on the effects of mevalonate pathway modulation. It is important to note that many studies utilize statins to inhibit the pathway and then perform rescue experiments with mevalonate or its downstream products. Direct dose-response data for this compound is less commonly presented in a comprehensive tabular format.

Table 1: Effect of Mevalonate Rescue on Statin-Induced Cytotoxicity [2]

Cell LineTreatmentCell Viability (%)
U87Control100
Pitavastatin (B1663618) (10 µM)6.96 ± 0.17
Pitavastatin (10 µM) + Mevalonolactone (100 µM)81.63 ± 11.55
MDA-MB-431Control100
Pitavastatin (10 µM)16.29 ± 1.32
Pitavastatin (10 µM) + Mevalonolactone (100 µM)95.63 ± 3.02

Table 2: Effect of Mevalonate on Statin-Induced Changes in YAP Localization [3]

Cell LineTreatmentRatio of Nuclear to Cytoplasmic YAP Fluorescence
MDA-MB-231DMSO (Control)1.0
Simvastatin (5 µM)~0.4
Simvastatin (5 µM) + Mevalonate (250 µM)~1.0

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the mevalonate pathway.

Mevalonate Rescue Experiment Following Statin Treatment

This protocol is adapted from studies investigating the effects of mevalonate pathway inhibition and subsequent rescue.[2]

Objective: To determine if the cytotoxic effects of statins can be reversed by the addition of mevalonolactone, confirming that the observed effects are due to the inhibition of the mevalonate pathway.

Materials:

  • U87 glioblastoma cells or other suitable cell line

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Pitavastatin (or other statin)

  • This compound

  • 24-well plates

  • AlamarBlue® cell viability reagent

  • Plate reader

Procedure:

  • Seed U87 cells into 24-well plates at a density of 4 x 10⁴ cells/mL and allow them to adhere overnight.

  • Prepare treatment media:

    • Control: Standard culture medium.

    • Statin only: Culture medium containing 10 µM pitavastatin.

    • Rescue: Culture medium containing 10 µM pitavastatin and 100 µM this compound.

  • Aspirate the old medium from the cells and add the respective treatment media.

  • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add AlamarBlue® reagent to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours at 37°C.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate cell viability as a percentage of the control group.

Western Blot Analysis of YAP Phosphorylation

This protocol outlines a general procedure for assessing changes in the phosphorylation status of YAP in response to mevalonate pathway modulation.

Objective: To determine if treatment with this compound affects the phosphorylation of YAP at key regulatory sites (e.g., Ser127).

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • Culture medium and supplements

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-YAP (Ser127), anti-YAP (total), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with the desired concentrations of this compound for the specified duration.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis to quantify protein levels.

Conclusion

This compound serves as a direct precursor for the mevalonate pathway, a central metabolic hub in eukaryotic cells. Its mechanism of action is intrinsically linked to its ability to fuel the synthesis of cholesterol and a wide array of non-sterol isoprenoids. The downstream consequences of increased mevalonate pathway flux are profound, impacting not only cellular structure and energy metabolism but also a complex network of signaling pathways that control cell fate. A thorough understanding of the intricate mechanisms governed by this compound and its metabolic products is crucial for the development of novel therapeutic strategies targeting a range of diseases, from cancer to cardiovascular disorders. This guide provides a foundational framework for researchers and drug development professionals to explore the multifaceted roles of the mevalonate pathway in cellular physiology and pathology.

References

The Role of DL-Mevalonolactone in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-mevalonolactone, the lactone form of mevalonic acid, is a pivotal intermediate in the mevalonate (B85504) pathway, a fundamental metabolic cascade essential for the synthesis of a diverse array of vital biomolecules. This pathway, also known as the isoprenoid pathway or HMG-CoA reductase pathway, is conserved across eukaryotes, archaea, and some bacteria.[1] It commences with the conversion of acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids.[1]

The mevalonate pathway is responsible for the biosynthesis of both sterol and non-sterol isoprenoids.[2] Sterol isoprenoids include cholesterol, a crucial component of cell membranes and a precursor for steroid hormones, bile acids, and vitamin D.[3] Non-sterol isoprenoids encompass a wide range of molecules such as dolichol (essential for protein glycosylation), heme-A, isopentenyl tRNA, and ubiquinone (coenzyme Q10), which is a vital component of the mitochondrial electron transport chain.[2]

This compound serves as a direct precursor to mevalonate, the product of the rate-limiting enzyme of the pathway, HMG-CoA reductase (HMGCR).[4] Consequently, the administration of exogenous this compound can bypass the regulatory control of HMGCR and replenish the downstream products of the mevalonate pathway. This property makes this compound a valuable tool for studying the functions of the mevalonate pathway and for rescuing cellular processes that are inhibited by HMGCR inhibitors, such as statins.

This technical guide provides an in-depth overview of the function of this compound in cellular metabolism, with a focus on its role in key cellular processes, its use in experimental research, and its potential therapeutic applications.

The Mevalonate Pathway: A Central Metabolic Hub

The mevalonate pathway is a complex and tightly regulated metabolic route that plays a central role in cellular physiology. Its products are integral to a multitude of cellular functions, from maintaining membrane integrity to regulating signal transduction and cell proliferation.

Key Products and Their Functions:
  • Cholesterol: A major structural component of animal cell membranes, regulating membrane fluidity and function. It is also the precursor for the synthesis of steroid hormones, vitamin D, and bile acids.[3]

  • Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): These five-carbon isoprenoid units are the fundamental building blocks for the synthesis of all other isoprenoids.[1]

  • Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP): These isoprenoids are crucial for the post-translational modification of proteins known as prenylation. Prenylation involves the covalent attachment of FPP or GGPP to cysteine residues of target proteins, which is essential for their proper subcellular localization and function. Prenylated proteins include small GTPases of the Ras, Rho, and Rab families, which are key regulators of cell signaling, proliferation, and vesicular trafficking.[5]

  • Ubiquinone (Coenzyme Q10): A vital component of the electron transport chain in mitochondria, essential for cellular respiration and ATP production.[2]

  • Dolichol: A lipid carrier involved in the N-linked glycosylation of proteins in the endoplasmic reticulum.[2]

  • Heme-A: A component of cytochrome c oxidase (complex IV) in the mitochondrial respiratory chain.[2]

Regulation of the Mevalonate Pathway:

The mevalonate pathway is subject to intricate feedback regulation to ensure a balanced supply of its products while preventing their potentially toxic accumulation. The primary site of regulation is HMG-CoA reductase (HMGCR).

  • Transcriptional Regulation: The expression of the HMGCR gene is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the transcription of HMGCR and other genes involved in cholesterol synthesis.[3]

  • Post-translational Regulation: The activity of the HMGCR protein is regulated by phosphorylation and degradation. AMP-activated protein kinase (AMPK), an energy sensor, phosphorylates and inactivates HMGCR when cellular energy levels are low.[3] High levels of sterols promote the ubiquitination and subsequent proteasomal degradation of HMGCR.[3]

The central role of the mevalonate pathway in cellular metabolism is depicted in the following signaling pathway diagram.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting) MVAP Mevalonate-5-P Mevalonate->MVAP DL_Mevalonolactone This compound DL_Mevalonolactone->Mevalonate MVAPP Mevalonate-5-PP MVAP->MVAPP IPP Isopentenyl-PP (IPP) MVAPP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP GPP Geranyl-PP (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl-PP (FPP) GPP->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene Protein_Prenylation Protein Prenylation FPP->Protein_Prenylation Ubiquinone Ubiquinone (CoQ10) FPP->Ubiquinone Dolichol Dolichol FPP->Dolichol Heme_A Heme A FPP->Heme_A GGPP->Protein_Prenylation Cholesterol Cholesterol Squalene->Cholesterol Steroid_Hormones Steroid Hormones Cholesterol->Steroid_Hormones Vitamin_D Vitamin D Cholesterol->Vitamin_D Bile_Acids Bile Acids Cholesterol->Bile_Acids

The Mevalonate Pathway.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the cellular effects of this compound.

Cell LineTreatmentEffectQuantitative ValueReference
U-87 MG (Human Glioblastoma)Prolonged treatment with increasing doses of mevalonolactone (B1676541) (0.1-1 mM)Induction of oxidative stress and mitochondrial depolarization.Data is descriptive, specific quantitative values are not provided in the abstract.[4]
Rat Brain MitochondriaMevalonolactone (ML) treatmentMarked decrease in mitochondrial membrane potential (ΔΨm).Data is descriptive, specific quantitative values are not provided in the abstract.[3]
U87 (Human Glioblastoma)10 µM pitavastatin (B1663618)Decrease in cell viability.6.96% ± 0.17% of control[6]
U87 (Human Glioblastoma)10 µM pitavastatin + 100 µM mevalonolactoneRescue of cell viability.81.63% ± 11.55% of control[6]
MDA-MB-431 (Human Breast Cancer)10 µM pitavastatinDecrease in cell viability.16.29% ± 1.32% of control[6]
MDA-MB-431 (Human Breast Cancer)10 µM pitavastatin + 100 µM mevalonolactoneRescue of cell viability.95.63% ± 3.02% of control[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the mevalonate pathway and the function of this compound.

HMG-CoA Reductase Activity Assay

Objective: To measure the enzymatic activity of HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which is indicated by a decrease in absorbance at 340 nm.

Materials:

  • HMG-CoA Reductase Assay Buffer

  • HMG-CoA Reductase (purified enzyme or cell lysate)

  • HMG-CoA (substrate)

  • NADPH

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Reaction Mix Preparation: Prepare a reaction mix containing HMG-CoA Reductase Assay Buffer, HMG-CoA, and NADPH.

  • Enzyme Addition: Add the purified HMG-CoA reductase enzyme or cell lysate containing the enzyme to the reaction mix.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculation: Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve. One unit of HMG-CoA reductase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Workflow Diagram:

HMGCR_Assay_Workflow Prepare_Reagents Prepare Reagents (Assay Buffer, HMG-CoA, NADPH) Add_Enzyme Add HMG-CoA Reductase (Enzyme or Lysate) Prepare_Reagents->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Reading) Incubate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

HMG-CoA Reductase Assay Workflow.

Quantification of Mevalonate Pathway Metabolites by LC-MS/MS

Objective: To quantify the levels of mevalonate and other metabolites in the mevalonate pathway in biological samples.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the separation, identification, and quantification of small molecules.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Internal standards (e.g., deuterated mevalonate)

  • Solvents for extraction and chromatography (e.g., acetonitrile, methanol, water)

  • LC-MS/MS system

Protocol:

  • Sample Preparation:

    • Homogenize the biological sample.

    • Add internal standards.

    • Perform a protein precipitation step (e.g., with cold acetonitrile).

    • Centrifuge to remove precipitated proteins.

    • Collect the supernatant and evaporate to dryness.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC Separation:

    • Inject the prepared sample onto a liquid chromatography column (e.g., a reverse-phase C18 column).

    • Separate the metabolites using a gradient of mobile phases.

  • MS/MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Ionize the metabolites (e.g., using electrospray ionization - ESI).

    • Select the precursor ion of the target metabolite in the first mass analyzer (Q1).

    • Fragment the precursor ion in the collision cell (Q2).

    • Detect the specific product ions in the third mass analyzer (Q3).

  • Quantification:

    • Generate a standard curve using known concentrations of the target metabolite.

    • Quantify the metabolite in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

Workflow Diagram:

LCMS_Workflow Sample_Prep Sample Preparation (Homogenization, Extraction) LC_Separation Liquid Chromatography (Separation of Metabolites) Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Analysis Tandem Mass Spectrometry (Precursor/Product Ion Scan) MS_Ionization->MS_Analysis Data_Analysis Data Analysis (Quantification) MS_Analysis->Data_Analysis

LC-MS/MS Workflow for Metabolite Quantification.

Protein Prenylation Assay

Objective: To assess the extent of protein prenylation in cells.

Principle: This assay is based on the differential electrophoretic mobility or subcellular localization of prenylated versus unprenylated proteins. Unprenylated proteins often migrate slower on SDS-PAGE or are found in the cytosolic fraction, whereas prenylated proteins are typically membrane-associated.

Materials:

  • Cell culture reagents

  • Lysis buffer

  • Subcellular fractionation reagents

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Primary antibody against the protein of interest (e.g., Ras, RhoA)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Chemiluminescence detection reagents

Protocol:

  • Cell Treatment: Treat cells with inhibitors of the mevalonate pathway (e.g., statins) with or without this compound rescue.

  • Cell Lysis and Subcellular Fractionation:

    • Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins from the cytosolic and membrane fractions by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a secondary antibody.

    • Detect the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Analysis: Compare the distribution of the protein of interest between the cytosolic and membrane fractions in the different treatment groups. An increase in the cytosolic fraction indicates a decrease in prenylation.

Workflow Diagram:

Prenylation_Assay_Workflow Cell_Treatment Cell Treatment (e.g., Statins +/- Mevalonolactone) Fractionation Subcellular Fractionation (Cytosol vs. Membrane) Cell_Treatment->Fractionation SDS_PAGE SDS-PAGE Fractionation->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Antibody_Probing Antibody Probing Western_Blot->Antibody_Probing Detection Detection and Analysis Antibody_Probing->Detection

Protein Prenylation Assay Workflow.

Signaling Pathways and Logical Relationships

The mevalonate pathway is intricately linked to various cellular signaling pathways, influencing processes such as cell growth, proliferation, and survival.

Regulation of HMG-CoA Reductase

HMGCR_Regulation Low_Sterols Low Cellular Sterols SREBP SREBP Activation Low_Sterols->SREBP HMGCR_Gene HMGCR Gene Transcription SREBP->HMGCR_Gene Upregulates HMGCR_Protein HMG-CoA Reductase (HMGCR) HMGCR_Gene->HMGCR_Protein Degradation HMGCR Degradation HMGCR_Protein->Degradation Phosphorylation HMGCR Phosphorylation (Inactive) HMGCR_Protein->Phosphorylation High_Sterols High Cellular Sterols High_Sterols->Degradation AMPK AMPK (Low Energy) AMPK->Phosphorylation

Regulation of HMG-CoA Reductase.

Role of Protein Prenylation in Signal Transduction

Prenylation_Signaling Mevalonate_Pathway Mevalonate Pathway FPP FPP Mevalonate_Pathway->FPP GGPP GGPP Mevalonate_Pathway->GGPP Prenylated_Protein Prenylated Protein FPP->Prenylated_Protein GGPP->Prenylated_Protein Unprenylated_Protein Unprenylated Protein (e.g., Ras, Rho) Unprenylated_Protein->Prenylated_Protein Farnesyltransferase/ Geranylgeranyltransferase Membrane_Localization Membrane Localization Prenylated_Protein->Membrane_Localization Signal_Transduction Signal Transduction (Proliferation, Survival) Membrane_Localization->Signal_Transduction

Role of Protein Prenylation in Signaling.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals studying the multifaceted roles of the mevalonate pathway in cellular metabolism. By providing a direct entry point into the pathway that bypasses the primary regulatory checkpoint, this compound allows for the detailed investigation of the functions of downstream isoprenoids in a variety of cellular contexts. The experimental protocols and conceptual diagrams provided in this guide offer a framework for designing and interpreting experiments aimed at elucidating the intricate functions of this vital metabolic pathway. While quantitative data on the specific effects of this compound are still emerging, the available information clearly demonstrates its utility in rescuing the effects of mevalonate pathway inhibitors and in probing the consequences of pathway dysregulation. Further research in this area will undoubtedly continue to uncover novel insights into the role of mevalonate metabolism in health and disease, paving the way for new therapeutic strategies.

References

The Impact of DL-Mevalonolactone on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Mevalonolactone, the lactone form of mevalonic acid and a precursor in the cholesterol biosynthesis pathway, has emerged as a molecule of significant interest due to its effects on mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of how this compound impacts mitochondria, summarizing key experimental findings, detailing relevant methodologies, and illustrating the implicated signaling pathways. Evidence indicates that this compound can induce mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP). These effects have been observed in both isolated mitochondria and cell-based models, suggesting potential implications for cellular health and disease.

Introduction

Mitochondria are central to cellular bioenergetics, metabolism, and signaling. Their proper function is paramount for cellular health, and mitochondrial dysfunction is a hallmark of numerous diseases. The mevalonate (B85504) pathway, primarily known for its role in cholesterol and isoprenoid synthesis, has been increasingly linked to mitochondrial homeostasis. This compound, as an intermediate in this pathway, has been shown to directly influence mitochondrial integrity and function. This guide synthesizes the available scientific literature to provide a detailed technical resource on the effects of this compound on mitochondria.

Effects of this compound on Mitochondrial Parameters

Experimental evidence from studies on isolated rat brain mitochondria and human glioblastoma U-87 MG cells has elucidated several key effects of this compound on mitochondrial function. These findings are summarized in the tables below.

Quantitative Data Summary

While much of the available data is qualitative, describing significant changes, precise quantitative dose-response relationships are still an area of active research. The following tables summarize the observed effects and the experimental contexts.

Table 1: Effects of this compound on Isolated Rat Brain Mitochondria [1]

ParameterObserved EffectNotes
Mitochondrial Membrane Potential (ΔΨm)Markedly decreasedIndicates mitochondrial depolarization.
NAD(P)H ContentMarkedly decreasedSuggests impairment of the mitochondrial redox state.
Ca2+ Retention CapacityMarkedly decreasedImplies sensitization to calcium-induced damage.
Mitochondrial SwellingInducedIndicative of mitochondrial permeability transition pore (mPTP) opening.
Aconitase ActivityMarkedly inhibitedSuggests oxidative damage to this Krebs cycle enzyme.
Oxidative PhosphorylationNot compromisedIn the specific study, oxidative phosphorylation was not directly affected.[1]

Table 2: Effects of Prolonged this compound Treatment on Human Glioblastoma U-87 MG Cells [2][3][4]

ParameterObserved EffectNotes
Reactive Oxygen Species (ROS) ProductionAugmentedIndicates increased oxidative stress.
SOD2 and HemeOX ExpressionIncreasedUpregulation of these genes is a response to oxidative stress.[2][4]
Mitochondrial Membrane Potential (ΔΨm)DepolarizationConsistent with findings in isolated mitochondria.
IL1B ExpressionIncreasedSuggests a pro-inflammatory response associated with mitochondrial stress.[2]

Signaling Pathways and Mechanisms of Action

The available evidence suggests that this compound-induced mitochondrial dysfunction is a multi-faceted process involving oxidative stress and calcium dysregulation, culminating in the opening of the mitochondrial permeability transition pore (mPTP).

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound.

DL_Mevalonolactone_Pathway cluster_cell Cellular Environment cluster_mitochondrion Mitochondrion This compound This compound Increased ROS Production Increased ROS Production This compound->Increased ROS Production Induces Decreased NAD(P)H Decreased NAD(P)H This compound->Decreased NAD(P)H Causes Ca2+ Dysregulation Ca2+ Dysregulation This compound->Ca2+ Dysregulation Leads to Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Aconitase Inhibition Aconitase Inhibition Oxidative Stress->Aconitase Inhibition mPTP Opening mPTP Opening Oxidative Stress->mPTP Opening Ca2+ Dysregulation->mPTP Opening Mitochondrial Swelling Mitochondrial Swelling mPTP Opening->Mitochondrial Swelling ΔΨm Depolarization ΔΨm Depolarization mPTP Opening->ΔΨm Depolarization Release of Pro-apoptotic Factors Release of Pro-apoptotic Factors ΔΨm Depolarization->Release of Pro-apoptotic Factors Mitochondria_Isolation_Workflow start Euthanize Rat and Excise Brain homogenize Homogenize Brain Tissue in Isolation Buffer start->homogenize centrifuge1 Centrifuge at low speed (e.g., 1,000 x g) to pellet nuclei and debris homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge supernatant at high speed (e.g., 10,000 x g) to pellet mitochondria supernatant1->centrifuge2 wash Wash Mitochondrial Pellet centrifuge2->wash resuspend Resuspend in appropriate buffer for downstream assays wash->resuspend end Isolated Mitochondria resuspend->end

References

Unraveling the Mevalonate Pathway in Oncology: A Technical Guide to DL-Mevalonolactone's Role in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mevalonate (B85504) (MVA) pathway, a critical metabolic route for cholesterol and isoprenoid biosynthesis, is increasingly recognized for its pivotal role in oncogenesis. Upregulation of this pathway is a common feature in various malignancies and often correlates with poor prognosis. While much of the research has focused on inhibiting this pathway for therapeutic benefit, understanding the role of its core component, mevalonate, is crucial for a comprehensive grasp of its significance in cancer biology. DL-Mevalonolactone, the lactone precursor of mevalonic acid, serves as an indispensable tool in this exploration. This technical guide delves into the multifaceted role of this compound in cancer research, primarily as a key reagent in "rescue" experiments that validate the on-target effects of MVA pathway inhibitors. Furthermore, this document will explore the emerging evidence suggesting that this compound may exert direct biological effects on cancer cells, including the induction of oxidative stress and inflammation. Through a detailed presentation of experimental protocols, quantitative data, and signaling pathway diagrams, this guide aims to equip researchers with the foundational knowledge to effectively utilize this compound in their cancer research endeavors.

The Mevalonate Pathway: A Critical Hub in Cancer Metabolism

The mevalonate pathway is a fundamental metabolic cascade that synthesizes cholesterol and a variety of non-sterol isoprenoids. These molecules are essential for numerous cellular processes that are often hijacked by cancer cells to support their rapid proliferation, survival, and metastasis.[1][2] Key oncogenic signaling pathways, including PI3K/AKT/mTOR and Ras/MAPK, are known to drive the upregulation of the MVA pathway, highlighting its integration with cancer-driving mechanisms.[1][3]

The significance of this pathway in cancer is underscored by the observation that many tumors exhibit a heightened dependence on its products.[4] This has led to the extensive investigation of MVA pathway inhibitors, such as statins, as potential anti-cancer agents.

This compound: A Crucial Tool for Target Validation

This compound is the stable, lactonized form of mevalonic acid, the product of the rate-limiting enzyme of the MVA pathway, HMG-CoA reductase (HMGCR). In the cellular environment, it is readily converted to mevalonic acid. Its primary application in cancer research is in "rescue" experiments. These studies are designed to confirm that the observed anti-cancer effects of a drug, typically a statin, are a direct result of MVA pathway inhibition. By co-administering this compound with the inhibitor, researchers can determine if the cytotoxic or anti-proliferative effects are reversed. A successful rescue provides strong evidence for the on-target activity of the inhibitor.

Quantitative Data from Statin Rescue Experiments

The following table summarizes data from representative studies where this compound was used to rescue the anti-cancer effects of statins in various cancer cell lines. This data quantitatively demonstrates the reliance of these cancer cells on the mevalonate pathway for their survival and proliferation.

Cancer TypeCell LineStatin TreatmentEffect of StatinThis compound RescueReference
GlioblastomaU8710 µM PitavastatinCell viability decreased to 6.96% ± 0.17%Cell viability restored to 81.63% ± 11.55%
Breast CancerMDA-MB-43110 µM PitavastatinCell viability decreased to 16.29% ± 1.32%Cell viability restored to 95.63% ± 3.02%
Colon CancerHCT116 p53-/-10 µM MevastatinIncreased apoptosis (TUNEL staining)Apoptosis prevented
Mesenchymal-like CancerHOP-92, PC-3AtorvastatinDepletion of intracellular cholesterolCholesterol depletion prevented

Potential Direct Biological Effects of this compound on Cancer Cells

While its role as a rescue agent is well-established, emerging evidence suggests that this compound may have direct biological effects on cancer cells, particularly under conditions of prolonged exposure.

Induction of Oxidative Stress and Inflammation

A study on human glioblastoma U-87 MG cells demonstrated that prolonged treatment with mevalonolactone (B1676541) induces an oxidative stress response. This was characterized by increased production of reactive oxygen species (ROS), mitochondrial damage with membrane depolarization, and an inflammatory response indicated by the upregulation of IL1B expression.

Cell LineTreatmentObserved EffectsReference
U-87 MG (Glioblastoma)Repeatedly with growing doses of mevalonolactoneIncreased ROS production, mitochondrial depolarization, increased SOD2, HemeOX, and IL1B expression

These findings suggest that a sustained high level of mevalonate, which could mimic a hyperactive MVA pathway, might be detrimental to cancer cells by creating a pro-oxidant and pro-inflammatory microenvironment.

Signaling Pathways

The interplay between the mevalonate pathway and key oncogenic signaling pathways is complex. This compound, by feeding into this pathway, can influence these interconnected networks.

The Mevalonate Pathway and Its Downstream Effectors

The following diagram illustrates the core mevalonate pathway and its critical outputs that are implicated in cancer progression.

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCS1 Mevalonate Mevalonate (from this compound) HMG_CoA->Mevalonate HMGCR (Inhibited by Statins) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP MVK, PMVK, MVD FPP Farnesyl Pyrophosphate (FPP) IPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene Protein_Prenylation Protein Prenylation (Ras, Rho, Rac) FPP->Protein_Prenylation Dolichol Dolichol FPP->Dolichol Ubiquinone Ubiquinone (CoQ10) FPP->Ubiquinone Heme_A Heme A FPP->Heme_A GGPP->Protein_Prenylation Cholesterol Cholesterol Squalene->Cholesterol Cell_Membrane Cell Membrane Integrity Cholesterol->Cell_Membrane Signaling Cell Signaling Protein_Prenylation->Signaling Glycosylation Protein N-glycosylation Dolichol->Glycosylation Mitochondrial_Function Mitochondrial Function Ubiquinone->Mitochondrial_Function Heme_A->Mitochondrial_Function

Caption: The Mevalonate Pathway and its key outputs relevant to cancer biology.

Experimental Workflow for a Statin Rescue Experiment

The following diagram outlines a typical workflow for a cell viability assay to assess the rescue effect of this compound.

Rescue_Experiment_Workflow Start Seed cancer cells in a multi-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with: 1. Vehicle Control 2. Statin alone 3. Statin + this compound 4. This compound alone Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Assay Perform Cell Viability Assay (e.g., MTT, MTS, or Resazurin) Incubate2->Assay Measure Measure absorbance or fluorescence Assay->Measure Analyze Analyze data and determine % viability Measure->Analyze

Caption: A generalized workflow for a this compound rescue experiment.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay) for Rescue Experiment

Objective: To quantify the effect of a mevalonate pathway inhibitor on cancer cell viability and the rescue effect of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Mevalonate pathway inhibitor (e.g., Pitavastatin)

  • This compound (CAS 674-26-0)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare fresh treatment solutions in complete medium.

    • Vehicle control (e.g., DMSO)

    • Statin at the desired concentration (e.g., 10 µM Pitavastatin)

    • Statin + this compound (e.g., 10 µM Pitavastatin + 100 µM this compound)

    • This compound alone (e.g., 100 µM)

  • Remove the old medium from the wells and add 100 µL of the respective treatment solutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT/MTS Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Western Blot Analysis for Mevalonate Pathway Proteins

Objective: To assess the expression levels of key proteins in the mevalonate pathway or downstream signaling pathways following treatment.

Materials:

  • Cancer cells treated as described above

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HMGCR, anti-LC3, anti-cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is an essential research tool for dissecting the role of the mevalonate pathway in cancer. Its use in rescue experiments has been instrumental in validating the therapeutic potential of MVA pathway inhibitors. While the direct therapeutic application of this compound in cancer is not established and may even be counterproductive due to the pro-proliferative nature of the MVA pathway, its ability to induce oxidative stress and inflammation in cancer cells warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying these direct effects and exploring whether they can be exploited for therapeutic benefit, perhaps in specific cancer contexts or in combination with other agents. A deeper understanding of the consequences of both inhibiting and stimulating the mevalonate pathway will undoubtedly pave the way for more effective and targeted cancer therapies.

References

The Core of Cholesterol Synthesis: An In-depth Technical Guide to the Endogenous Sources and Synthesis of Mevalonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous sources and the intricate biosynthetic pathway of mevalonic acid, a pivotal intermediate in the production of cholesterol and a vast array of other essential biomolecules. This document delves into the enzymatic steps, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to the study of mevalonic acid synthesis, offering a critical resource for professionals in biomedical research and pharmaceutical development.

Endogenous Sources and Physiological Significance

Mevalonic acid (MVA) is not sourced exogenously from the diet; it is synthesized endogenously within the cytoplasm and peroxisomes of eukaryotic cells. The primary building block for its synthesis is Acetyl-CoA, a central metabolite derived from carbohydrate, fatty acid, and amino acid catabolism. The liver is the primary site of mevalonate (B85504) synthesis, accounting for the majority of the body's cholesterol production. However, virtually all tissues with nucleated cells possess the capacity to synthesize mevalonic acid, highlighting its fundamental importance in cellular function.

The physiological significance of the mevalonate pathway extends far beyond cholesterol homeostasis. Its downstream products, the isoprenoids, are a diverse class of over 30,000 biomolecules vital for numerous cellular processes. These include the synthesis of steroid hormones, vitamin D, coenzyme Q10 (essential for the electron transport chain), dolichols (involved in glycoprotein (B1211001) synthesis), and the prenylation of proteins, a critical post-translational modification for the proper function of signaling proteins like Ras and Rho GTPases.

The Mevalonate Pathway: A Step-by-Step Synthesis

The synthesis of mevalonic acid from Acetyl-CoA is a multi-step enzymatic process known as the mevalonate pathway. This pathway can be conceptually divided into an upper and a lower part.

Upper Mevalonate Pathway:

  • Thiolase: The pathway initiates with the condensation of two molecules of Acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase.

  • HMG-CoA Synthase: Subsequently, a third molecule of Acetyl-CoA is condensed with acetoacetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is mediated by the enzyme HMG-CoA synthase.

  • HMG-CoA Reductase (HMGR): The conversion of HMG-CoA to mevalonic acid is the rate-limiting and irreversible step of the mevalonate pathway. This reaction is catalyzed by the enzyme HMG-CoA reductase, which utilizes two molecules of NADPH as a reducing agent. The paramount importance of HMGR in cholesterol biosynthesis has made it a primary target for cholesterol-lowering drugs, notably statins.

Lower Mevalonate Pathway:

  • Mevalonate Kinase (MVK): Mevalonic acid is then phosphorylated by mevalonate kinase, using ATP to form mevalonate-5-phosphate.

  • Phosphomevalonate Kinase (PMVK): A second phosphorylation event, catalyzed by phosphomevalonate kinase, converts mevalonate-5-phosphate to mevalonate-5-pyrophosphate, again utilizing ATP.

  • Mevalonate Diphosphate (B83284) Decarboxylase (MVD): The final step in the synthesis of the core isoprenoid precursors is the ATP-dependent decarboxylation of mevalonate-5-pyrophosphate by mevalonate diphosphate decarboxylase. This reaction yields isopentenyl pyrophosphate (IPP), a five-carbon isoprenoid unit.

IPP can then be isomerized to its structural isomer, dimethylallyl pyrophosphate (DMAPP). IPP and DMAPP are the fundamental building blocks for the synthesis of all isoprenoids.

Mevalonate_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa CoA-SH thiolase Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa CoA-SH hmgcs HMG-CoA Synthase hmg_coa_synthase_input Acetyl-CoA hmg_coa_synthase_input->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate 2 NADP+ 2 CoA-SH hmgcr HMG-CoA Reductase (Rate-limiting) mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p ATP -> ADP mvk Mevalonate Kinase mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp ATP -> ADP pmvk Phosphomevalonate Kinase ipp Isopentenyl-PP mevalonate_pp->ipp ATP -> ADP + Pi + CO2 mvd Mevalonate Diphosphate Decarboxylase dmapp Dimethylallyl-PP ipp->dmapp idi IPP Isomerase

Caption: The Mevalonate Biosynthetic Pathway.

Regulation of Mevalonic Acid Synthesis

The synthesis of mevalonic acid is tightly regulated at multiple levels to ensure cellular cholesterol homeostasis and to meet the demands for other essential isoprenoids.

Transcriptional Regulation

The primary level of regulation occurs at the transcriptional level, predominantly through the action of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[1][2][3]

  • SREBP-2 Pathway: When cellular sterol levels are low, the SREBP-2 precursor protein, which is anchored in the endoplasmic reticulum (ER) membrane, is transported to the Golgi apparatus. In the Golgi, it undergoes a two-step proteolytic cleavage by Site-1 and Site-2 proteases, releasing the N-terminal transcriptionally active domain. This active fragment translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of genes encoding enzymes of the mevalonate pathway, including HMG-CoA synthase, HMG-CoA reductase, and the low-density lipoprotein (LDL) receptor. This coordinated upregulation leads to increased cholesterol synthesis and uptake. Conversely, when cellular sterol levels are high, the transport of the SREBP-2 precursor to the Golgi is blocked, preventing its activation and thereby downregulating the expression of the target genes.

SREBP2_Regulation low_sterol Low Cellular Sterols er Endoplasmic Reticulum low_sterol->er allows golgi Golgi Apparatus er->golgi Transport srebp_scap SREBP-SCAP Complex srebp_scap->golgi er_retention ER Retention of SREBP-SCAP srebp_scap->er_retention n_srebp N-terminal SREBP (Active) golgi->n_srebp Cleavage by S1P/S2P s1p_s2p S1P & S2P Proteases nucleus Nucleus n_srebp->nucleus Translocation sre SRE (DNA) nucleus->sre Binds to gene_expression Upregulation of: - HMG-CoA Reductase - LDL Receptor sre->gene_expression Activates cholesterol_synthesis Increased Cholesterol Synthesis & Uptake gene_expression->cholesterol_synthesis high_sterol High Cellular Sterols insig INSIG high_sterol->insig binds to SCAP insig->er_retention

Caption: SREBP-2 Mediated Transcriptional Regulation.

Post-Transcriptional Regulation
  • Feedback Inhibition: HMG-CoA reductase is subject to feedback inhibition by mevalonate and its downstream products, including cholesterol and other sterols.[4] This provides a rapid mechanism to modulate enzyme activity in response to changing metabolite levels.

  • Hormonal Regulation: The mevalonate pathway is also influenced by various hormones. Insulin and thyroid hormones have been shown to upregulate HMG-CoA reductase activity, while glucagon (B607659) and glucocorticoids tend to have an inhibitory effect.[5] Estrogen and testosterone (B1683101) can also modulate the levels of key enzymes in the pathway.

  • Protein Degradation: The stability of the HMG-CoA reductase protein is also regulated. High levels of sterols promote the ubiquitination and subsequent proteasomal degradation of HMG-CoA reductase, providing another layer of control.

Quantitative Data on Mevalonic Acid

The concentration of mevalonic acid in biological fluids and tissues is an indicator of the activity of the mevalonate pathway.

Biological MatrixSpeciesConcentrationMethodReference
PlasmaHuman2.37 ± 1.2 ng/mLGC-MS
PlasmaHumanDiurnal variation: 3-5 times higher at midnight-3 a.m. than 9 a.m.-noonNot specified
Fetal BrainHuman1810 µmol/kgGC-MS
Fetal Tissues (various)Human840 - 1120 µmol/kgGC-MS
Control Fetal TissuesHuman~1 µmol/kgGC-MS

Experimental Protocols

Quantification of Mevalonic Acid in Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies for biological fluids and tissues.

1. Tissue Homogenization:

  • Weigh the frozen tissue sample (~50-100 mg).
  • Homogenize the tissue in a suitable volume (e.g., 1 mL) of ice-cold methanol (B129727) or a methanol/water mixture.
  • Add a known amount of an internal standard, such as deuterated mevalonic acid (D3-MVA), to each sample for accurate quantification.

2. Extraction:

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
  • Collect the supernatant.
  • Perform a liquid-liquid extraction by adding a non-polar solvent like hexane (B92381) to remove lipids. Vortex and centrifuge to separate the phases.
  • Collect the aqueous (lower) phase containing mevalonic acid.

3. Lactonization:

  • Acidify the aqueous extract to a pH of 1-2 with a strong acid (e.g., HCl).
  • Incubate the acidified extract at an elevated temperature (e.g., 37°C) overnight to facilitate the conversion of mevalonic acid to its more volatile lactone form, mevalonolactone (B1676541).

4. Derivatization:

  • Dry the sample under a stream of nitrogen.
  • Derivatize the mevalonolactone to increase its volatility and improve its chromatographic properties. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

5. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
  • Use a suitable capillary column for separation.
  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of derivatized mevalonolactone and the internal standard.
  • Quantify the amount of mevalonic acid in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of mevalonic acid.

// Nodes tissue [label="Tissue Sample", fillcolor="#FFFFFF"]; homogenization [label="Homogenization\n(with internal standard)", fillcolor="#FFFFFF"]; extraction [label="Extraction", fillcolor="#FFFFFF"]; lactonization [label="Lactonization\n(Acidification)", fillcolor="#FFFFFF"]; derivatization [label="Derivatization\n(e.g., Silylation)", fillcolor="#FFFFFF"]; gcms [label="GC-MS Analysis\n(SIM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantification [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges tissue -> homogenization; homogenization -> extraction; extraction -> lactonization; lactonization -> derivatization; derivatization -> gcms; gcms -> quantification; }

Caption: GC-MS Workflow for Mevalonic Acid Quantification.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol is based on commercially available kits and published methods.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Reagents:

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing DTT and EDTA)

  • HMG-CoA substrate solution

  • NADPH solution

  • Enzyme source (e.g., purified enzyme, cell lysate, or microsomal fraction)

  • Inhibitor (optional, for screening purposes, e.g., pravastatin)

Procedure:

  • Reaction Setup: In a 96-well UV-transparent plate or a quartz cuvette, prepare the reaction mixture containing the assay buffer, NADPH, and the enzyme source. Prepare a blank control without the HMG-CoA substrate.

  • Pre-incubation: Incubate the plate at 37°C for a few minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate to all wells except the blank.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption (µmol/min).

    • Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADPH per minute under the specified assay conditions.

Phosphomevalonate Kinase (PMK) Activity Assay (Coupled Spectrophotometric)

This protocol is based on a published method for yeast PMK.

Principle: The production of ADP by PMK is coupled to the oxidation of NADH through the sequential action of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer (e.g., 200 mM Tris-HCl, pH 7.2, 100 mM KCl, 10 mM MgCl₂)

  • Mevalonate-5-phosphate (substrate)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • PMK enzyme source

Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, combine the assay buffer, mevalonate-5-phosphate, ATP, PEP, NADH, PK, and LDH.

  • Initiation of Reaction: Start the reaction by adding the PMK enzyme source.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculation of Activity: Calculate the rate of NADH oxidation and, using its molar extinction coefficient, determine the PMK activity as described for the HMG-CoA reductase assay.

Mevalonate Diphosphate Decarboxylase (MVD) Activity Assay (Coupled Spectrophotometric)

This protocol is based on a published method.

Principle: Similar to the PMK assay, the ADP produced by MVD is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

Reagents:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.0, 100 mM KCl, 10 mM MgCl₂)

  • Mevalonate-5-diphosphate (substrate)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • MVD enzyme source

Procedure:

  • Reaction Setup: Combine the assay buffer, mevalonate-5-diphosphate, ATP, PEP, NADH, PK, and LDH in a microplate well or cuvette.

  • Reaction Initiation: Initiate the reaction by adding the MVD enzyme source.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time.

  • Activity Calculation: Calculate the MVD activity based on the rate of NADH consumption.

Conclusion

Mevalonic acid is a central molecule in a biosynthetic pathway that is fundamental to cellular life. Its synthesis from the ubiquitous precursor Acetyl-CoA is a testament to the interconnectedness of cellular metabolism. The intricate regulation of the mevalonate pathway, particularly at the level of HMG-CoA reductase, underscores its importance in maintaining cellular homeostasis. The detailed methodologies provided in this guide offer a robust framework for researchers and drug development professionals to investigate this critical pathway, paving the way for a deeper understanding of its role in health and disease and for the development of novel therapeutic interventions.

References

Methodological & Application

Application Note: Solubility of DL-Mevalonolactone in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Mevalonolactone is the lactone form of mevalonic acid, a critical precursor in the HMG-CoA reductase pathway, which is fundamental for the synthesis of cholesterol and other isoprenoids.[1][2][3] Its role in various biological processes makes it a compound of significant interest in pharmaceutical and biochemical research.[4] Understanding the solubility of this compound in common organic solvents is crucial for the preparation of stock solutions, ensuring accurate dosing in in-vitro and in-vivo studies, and for the development of analytical methods. This application note provides a summary of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other organic solvents, along with a detailed protocol for its solubility determination.

Solubility Data

The solubility of this compound has been reported in several organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, the purity of the compound and solvent, and the method of dissolution (e.g., sonication).

SolventReported Solubility (mg/mL)Molar Equivalent (mM)Notes
DMSO 10[5]76.84---
45345.78Sonication is recommended.
100768.40Ultrasonic assistance is required. Use of newly opened, hygroscopic DMSO is noted to have a significant impact.
Ethanol 20153.68---
Dimethylformamide (DMF) 1076.84---
Water (PBS, pH 7.2) 0.53.84For comparison.

Molecular Weight of this compound: 130.14 g/mol

Mevalonate Pathway

The following diagram illustrates the central role of mevalonate, formed from this compound, in the biosynthesis of isoprenoids.

Mevalonate_Pathway cluster_0 Upstream Pathway cluster_1 Core Mevalonate Synthesis cluster_2 Downstream Isoprenoid Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statin Target) This compound This compound Mevalonate->this compound Equilibrium Mevalonate-5-phosphate Mevalonate-5-phosphate Mevalonate->Mevalonate-5-phosphate Mevalonate kinase Isopentenyl-PP Isopentenyl-PP Mevalonate-5-phosphate->Isopentenyl-PP Dimethylallyl-PP Dimethylallyl-PP Isopentenyl-PP->Dimethylallyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Dimethylallyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate Pathway highlighting this compound's position.

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in an organic solvent.

Materials:

  • This compound (neat oil)

  • Selected organic solvent (e.g., DMSO, ethanol) of high purity

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Water bath sonicator

  • Thermostatically controlled shaker or incubator

  • Calibrated positive displacement micropipettes

  • Glass vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another suitable analytical instrument.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials.

    • Add a precise volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved material at the end of this period is essential.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

    • Carefully collect a known volume of the supernatant using a calibrated micropipette, ensuring no solid material is disturbed.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using standards of known this compound concentrations to accurately quantify the amount in the samples.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

    Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Experimental Workflow Diagram:

Solubility_Workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess This compound B Add precise volume of solvent A->B C Cap vials securely B->C D Agitate at constant temperature (24-72h) C->D E Centrifuge to pellet undissolved solid D->E F Collect supernatant E->F G Dilute supernatant F->G H Analyze via HPLC (or other method) G->H I Calculate solubility using calibration curve H->I

Caption: Workflow for determining this compound solubility.

Conclusion

This compound exhibits good solubility in common organic solvents like DMSO and ethanol, making them suitable for the preparation of stock solutions for research purposes. The provided data and protocol offer a valuable resource for scientists and researchers working with this important metabolic intermediate. It is recommended to experimentally verify the solubility under specific laboratory conditions, as variations can occur.

References

The Role of DL-Mevalonolactone in Cellular Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Mevalonolactone is the lactone form of mevalonic acid, a critical precursor in the mevalonate (B85504) pathway. This essential metabolic pathway is responsible for the synthesis of cholesterol and a wide array of non-sterol isoprenoids.[1] These isoprenoids are vital for various cellular functions, including protein prenylation, cell signaling, and the maintenance of cell membrane integrity.[2][3] In cell culture, this compound serves as a key reagent to study the effects of the mevalonate pathway and to rescue cells from the effects of statins, which are inhibitors of HMG-CoA reductase, the rate-limiting enzyme in this pathway.[4][5] These notes provide detailed protocols for the use of this compound in cell culture applications.

Mechanism of Action

This compound is readily taken up by cells and converted into mevalonic acid, thereby bypassing the HMG-CoA reductase step. This allows for the continued production of downstream products of the mevalonate pathway, even in the presence of statins. The primary applications of this compound in cell culture are to:

  • Rescue Statin-Induced Effects: Statins are widely used to inhibit cholesterol synthesis. However, they also deplete other essential molecules produced by the mevalonate pathway. Supplementing media with this compound can restore the production of these molecules, allowing researchers to distinguish between the effects of cholesterol depletion and the lack of other isoprenoids.

  • Investigate Isoprenoid-Dependent Processes: By providing an exogenous source of mevalonate, researchers can study the roles of isoprenoids in processes such as protein prenylation (e.g., of small GTPases like Ras and Rho), cell growth, proliferation, and apoptosis.

  • Study Mevalonate Pathway Regulation: The compound can be used to understand the feedback mechanisms that regulate the mevalonate pathway itself.

Data Presentation

The following table summarizes typical concentrations and incubation times for this compound in various cell culture applications, as derived from the literature.

ApplicationCell Line ExamplesThis compound ConcentrationIncubation TimeExpected OutcomeReference(s)
Rescue of Statin-Induced Growth InhibitionColon cancer cells (RKO, SW480)0.5 mM48 hoursRestoration of cell proliferation and normal morphology after lovastatin (B1675250) treatment.
Reversal of Statin-Induced Cholesterol ReductionVarious cancer cell linesNot specifiedNot specifiedCircumvention of atorvastatin-induced reduction in intracellular cholesterol levels.
Study of Inflammatory and Oxidative StressU87-MG (Glioblastoma)0.1 - 1 mM72 hoursInduction of inflammatory and oxidative stress responses, including increased IL1B, SOD2, and HemeOX expression.
Rescue from Statin-Induced Cell DeathU87, MDA-MB-431Not specifiedNot specifiedRescue of cell viability after pitavastatin (B1663618) treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Sterile Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile filters (0.22 µm) if preparing an aqueous stock solution

Procedure:

  • Determine the desired stock concentration. A common stock concentration is 100 mM.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 100 mM stock solution, this would be 13.01 mg per 1 mL of solvent.

  • Add the appropriate solvent.

    • For a high-concentration stock (e.g., 100 mM), dissolve the powder in DMSO.

    • For lower concentration stocks that are directly added to aqueous media, dissolve in sterile PBS. Note that the solubility in PBS is lower.

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterilize the solution. If the stock solution is prepared in PBS, filter-sterilize it using a 0.22 µm syringe filter. DMSO stocks are typically considered sterile if prepared under aseptic conditions.

  • Aliquot and store. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Rescuing Statin-Induced Cell Proliferation Inhibition

This protocol describes how to rescue the anti-proliferative effects of a statin (e.g., lovastatin) using this compound.

Materials:

  • Cultured cells (e.g., RKO or SW480 colon cancer cells)

  • Complete cell culture medium

  • Statin (e.g., Lovastatin)

  • This compound stock solution (from Protocol 1)

  • Cell proliferation assay kit (e.g., MTT, WST-1, or ATP-based assay)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment. Allow cells to adhere overnight.

  • Treatment:

    • Control Group: Treat cells with complete medium containing the vehicle control (e.g., DMSO).

    • Statin Group: Treat cells with complete medium containing the desired concentration of the statin (e.g., 5 µM Lovastatin).

    • Rescue Group: Treat cells with complete medium containing both the statin (e.g., 5 µM Lovastatin) and this compound (e.g., 0.5 mM).

  • Incubation: Incubate the cells for the desired period (e.g., 48 hours).

  • Cell Proliferation Assay: At the end of the incubation period, assess cell proliferation using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and normalize the results to the control group. Compare the proliferation of the statin-treated group with the rescue group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mevalonate pathway and a typical experimental workflow for a statin rescue experiment.

Mevalonate_Pathway cluster_0 Upper Mevalonate Pathway cluster_1 Lower Mevalonate Pathway & Downstream Products AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (HMGCR) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene Protein_Prenylation Protein Prenylation FPP->Protein_Prenylation Dolichol Dolichol FPP->Dolichol Ubiquinone Ubiquinone (CoQ10) FPP->Ubiquinone GGPP->Protein_Prenylation Cholesterol Cholesterol Squalene->Cholesterol Statin Statins Statin->HMG_CoA Inhibition DL_Mevalonolactone This compound DL_Mevalonolactone->Mevalonate Bypasses HMGCR Statin_Rescue_Workflow Start Seed Cells in Multi-well Plate Adherence Allow Cells to Adhere Overnight Start->Adherence Treatment Treat Cells with Experimental Conditions Adherence->Treatment Control Vehicle Control Treatment->Control Statin Statin (e.g., Lovastatin) Treatment->Statin Rescue Statin + this compound Treatment->Rescue Incubation Incubate for a Defined Period (e.g., 48h) Control->Incubation Statin->Incubation Rescue->Incubation Assay Perform Cell-Based Assay (e.g., Proliferation, Apoptosis, etc.) Incubation->Assay Analysis Data Acquisition and Analysis Assay->Analysis Conclusion Draw Conclusions Analysis->Conclusion

References

Application Notes and Protocols for DL-Mevalonolactone in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Mevalonolactone is the lactone form of mevalonic acid, a critical precursor in the mevalonate (B85504) pathway, which is essential for the biosynthesis of cholesterol and various non-sterol isoprenoids. These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for post-translational modification of proteins, including small GTPases that regulate cell growth and proliferation. In the context of in vitro research, this compound is frequently used to bypass the rate-limiting step of the mevalonate pathway catalyzed by HMG-CoA reductase (HMGCR). This is particularly useful in studies involving statins, which are HMGCR inhibitors, to rescue cellular phenotypes or to investigate the roles of downstream metabolites.

This document provides detailed protocols and effective concentrations of this compound for various in vitro applications, based on published literature.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific biological question being addressed. The following tables summarize quantitative data from various studies.

Table 1: this compound for Induction of Cellular Stress

Cell LineConcentration RangeIncubation TimeObserved EffectsCitations
U-87 MG (Human Glioblastoma)0.1 - 1 mMUp to 72 hoursInduces inflammatory response (upregulated IL1B), oxidative stress, mitochondrial membrane depolarization, and increased ROS levels.[1][2]
Rat Brain Mitochondria1 - 2 mMNot specifiedPromotes peroxidation, inhibits aconitase activity, induces mitochondrial swelling, and decreases NADPH content.[1][2][3]

Table 2: this compound for Rescue Experiments (Post-Statin Treatment)

Cell LineStatin UsedThis compound ConcentrationObserved EffectsCitations
U87 and MDA-MB-431PitavastatinNot specified, but used for rescueRescued cells from statin-induced growth inhibition and cell death.
L6 MyotubesSimvastatinNot specifiedReversed the decrease in glucose uptake induced by simvastatin.
Arterial Smooth Muscle CellsVarious "vastatins"100 µM (Mevalonate)Reversed the inhibition of cell proliferation caused by statins.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mevalonate pathway and a general workflow for in vitro experiments using this compound.

Mevalonate_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR IPP IPP & DMAPP Mevalonate->IPP MVL This compound MVL->Mevalonate GPP GPP IPP->GPP FPP FPP GPP->FPP GGPP GGPP FPP->GGPP Squalene Squalene FPP->Squalene Protein_Prenylation Protein Prenylation FPP->Protein_Prenylation GGPP->Protein_Prenylation Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA

Caption: The Mevalonate Pathway and the role of this compound.

Experimental_Workflow Prep_Stock 1. Prepare this compound Stock Solution Treatment 4. Treat Cells (e.g., Statin +/- this compound) Prep_Stock->Treatment Seed_Cells 2. Seed Cells in Culture Plates Incubate1 3. Incubate (e.g., 24h) for cell adherence Seed_Cells->Incubate1 Incubate1->Treatment Incubate2 5. Incubate for desired period (e.g., 24-72h) Treatment->Incubate2 Analysis 6. Perform Downstream Analysis Incubate2->Analysis Viability Cell Viability Assay Analysis->Viability qPCR qPCR (Gene Expression) Analysis->qPCR Western Western Blot (Protein) Analysis->Western Mito Mitochondrial Function Analysis->Mito

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

1. Preparation of this compound Stock Solutions

This compound is soluble in several solvents. The choice of solvent depends on the experimental requirements and the final desired concentration. It is supplied as a neat oil.

  • Materials:

    • This compound (e.g., CAS 674-26-0)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Ethanol

    • Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile microcentrifuge tubes or vials

    • Pipettes and sterile tips

  • Solubility Reference Table:

SolventApproximate SolubilityCitations
DMSO100 mg/mL (768.40 mM)
Water50 mg/mL (384.20 mM) (ultrasonication needed)
Ethanol~20 mg/mL
PBS (pH 7.2)~0.5 mg/mL
  • Protocol for 100 mM Stock in DMSO:

    • Allow the this compound oil to come to room temperature.

    • Weigh out a precise amount of this compound (Molecular Weight: 130.14 g/mol ). For example, weigh 13.01 mg.

    • Add the appropriate volume of DMSO to achieve a 100 mM concentration. For 13.01 mg, add 1 mL of DMSO.

    • Vortex or sonicate until the oil is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.

  • Note: When preparing working solutions for cell culture, ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells, typically below 0.5%.

2. General Cell Culture and Treatment Protocol

This protocol provides a general guideline for treating adherent cells. It should be adapted based on the specific cell line and experimental design.

  • Materials:

    • Cultured cells of interest (e.g., U-87 MG)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Sterile culture plates (e.g., 96-well, 24-well, or 6-well plates)

    • This compound stock solution

    • (Optional) Statin stock solution

    • CO₂ incubator (37°C, 5% CO₂)

  • Protocol:

    • Cell Seeding: Trypsinize and count cells. Seed the cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluent) at the time of treatment.

    • Incubation: Incubate the plates for 24 hours to allow for cell attachment and recovery.

    • Preparation of Working Solution: Dilute the this compound stock solution in complete growth medium to the desired final concentration. For co-treatment studies, prepare a medium containing both the statin and this compound.

    • Treatment: Remove the old medium from the cells and replace it with the medium containing the treatment(s). Include appropriate controls (e.g., vehicle control, statin only, this compound only).

    • Incubation: Return the plates to the incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Downstream Analysis: Following incubation, proceed with the desired assay, such as cell viability, RNA/protein extraction, or mitochondrial function analysis.

3. Protocol for Real-Time qPCR to Measure Gene Expression

This protocol outlines the key steps for analyzing changes in gene expression (e.g., IL1B, SOD2) following treatment with this compound, as performed on U87-MG cells.

  • Materials:

    • Treated and control cells in culture plates

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Gene-specific primers (forward and reverse)

    • Real-time PCR instrument

  • Protocol:

    • RNA Extraction: Lyse the cells directly in the culture plate and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

    • cDNA Synthesis: Reverse transcribe a standard amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.

    • qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the gene of interest (and a housekeeping gene for normalization), and the synthesized cDNA.

    • Real-Time PCR: Run the reaction on a real-time PCR instrument using a standard thermal cycling program.

    • Data Analysis: Analyze the amplification data. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

References

Application Notes and Protocols: Using DL-Mevalonolactone to Rescue Statin-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Statins, a class of drugs that inhibit HMG-CoA reductase, are widely used to lower cholesterol levels.[1][2] However, their mechanism of action also involves the depletion of essential downstream products of the mevalonate (B85504) pathway, leading to off-target effects such as cytotoxicity and myopathy.[1][2][3] In a research context, particularly in cancer studies, statins are investigated for their potential to induce apoptosis in tumor cells.[3][4][5] The ability to rescue cells from statin-induced effects is crucial for elucidating the specific roles of the mevalonate pathway and for developing potential therapeutic strategies to mitigate the adverse effects of statins.

DL-mevalonolactone, the lactone form of mevalonic acid, serves as a direct precursor for the synthesis of downstream metabolites in the mevalonate pathway.[6][7][8] Supplementing statin-treated cells with this compound replenishes the depleted intermediates, thereby rescuing the cells from apoptosis and other statin-induced phenotypes.[9][10] These application notes provide detailed protocols for using this compound to rescue statin-treated cells, along with quantitative data and visualizations of the underlying mechanisms and workflows.

Signaling Pathway and Rescue Mechanism

Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition blocks the conversion of HMG-CoA to mevalonate, leading to the depletion of downstream isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3][5] These isoprenoids are essential for protein prenylation, a post-translational modification critical for the function of small GTPases like Rho, Rac, and Ras, which are involved in cell survival, proliferation, and signaling.[3] The loss of prenylated proteins disrupts these signaling pathways, ultimately leading to apoptosis in susceptible cells.[3] The addition of exogenous this compound bypasses the HMG-CoA reductase block, restoring the pool of mevalonate and its downstream products, thereby rescuing the cells from the effects of statins.

Mevalonate_Pathway_Rescue cluster_0 Mevalonate Pathway cluster_1 Cellular Processes HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol Prenylation Protein Prenylation (e.g., Rho, Ras) Isoprenoids->Prenylation Signaling Cell Signaling Prenylation->Signaling Survival Cell Survival & Proliferation Signaling->Survival Apoptosis Apoptosis Signaling->Apoptosis Statin Statins Statin->HMGCR HMGCR->Mevalonate Mevalonolactone (B1676541) This compound (Rescue Agent) Mevalonolactone->Mevalonate

Caption: Statin Inhibition and Mevalonolactone Rescue Pathway.

Quantitative Data Summary

The following tables summarize the effective concentrations of various statins and the rescue effects of this compound and other mevalonate pathway intermediates on different cell lines.

Table 1: Effective Concentrations of Statins for Inducing Cell Death

StatinCell Line(s)Effective Concentration (µM)Incubation Time (h)Reference(s)
SimvastatinDaoy, D283, D341 (Medulloblastoma)596[4][5]
SimvastatinU251 (Glioblastoma), A549 (Lung), MDA-MB-231 (Breast)10Not Specified[3]
AtorvastatinVarious Cancer Cell Lines10Not Specified[10]
Pitavastatin (B1663618)U87 (Glioblastoma), MDA-MB-431 (Breast)1072[11]
SimvastatinR2C, LC540 (Leydig Tumor)1.25 - 2024 - 72[12]

Table 2: Rescue of Statin-Induced Cytotoxicity with Mevalonolactone and Other Intermediates

StatinCell Line(s)Rescue AgentRescue Agent ConcentrationOutcomeReference(s)
Simvastatin (5 µM)Daoy, D283, D341DL-Mevalonate5 mMSignificant reduction in cell death[4][5]
Simvastatin (5 µM)Daoy, D283, D341FPP15 µMSignificant reduction in cell death[4][5]
Simvastatin (5 µM)Daoy, D283, D341GGPP15 µMSignificant reduction in cell death[4][5]
Atorvastatin (10 µM)Ten Cancer Cell LinesDL-MevalonateDose-dependentReversal of growth inhibition[10]
SimvastatinU251MG (Glioblastoma) & other cancer cellsThis compound100 µMComplete rescue of decreased cell viability[13]
SimvastatinU251MG (Glioblastoma) & other cancer cellsGGPP10 µMComplete rescue of decreased cell viability[13]
Pitavastatin (10 µM)U87, MDA-MB-431This compound100 µMRescue of cell viability to ~81-95%[11]
Pitavastatin (10 µM)U87, MDA-MB-431GGPP10 µMRescue of cell viability to ~79-94%[11]
PitavastatinOvcar-4, Cov-362DL-Mevalonate20 µMSuppression of pitavastatin effect[14]

Experimental Protocols

Protocol 1: General Cell Viability Assay to Assess Statin-Induced Cytotoxicity and Rescue by this compound

This protocol outlines the steps to determine the effect of a statin on cell viability and the ability of this compound to rescue this effect using a standard MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Statin of choice (e.g., Simvastatin, Atorvastatin)

  • This compound (CAS 674-26-0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow Diagram:

Experimental_Workflow cluster_workflow Statin Rescue Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight (Allow attachment) A->B C 3. Pre-treatment (Optional) Add this compound B->C D 4. Statin Treatment Add Statin C->D E 5. Incubate (e.g., 24-96 hours) D->E F 6. Add MTT Reagent E->F G 7. Incubate (2-4 hours) F->G H 8. Solubilize Formazan (B1609692) Crystals G->H I 9. Measure Absorbance (e.g., at 570 nm) H->I J 10. Analyze Data (Calculate % Viability) I->J

Caption: Workflow for Statin Rescue Cell Viability Assay.

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize the cells, count them, and resuspend in complete medium to the desired density (e.g., 1 x 10⁵ cells/mL).[10] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.

  • Treatment: a. Prepare stock solutions of the statin and this compound in DMSO. b. On the day of treatment, prepare working solutions of the drugs in complete medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity. c. For rescue experiments, pre-treat the designated wells with this compound for a specified period (e.g., 1-2 hours) before adding the statin.[4] d. Add the statin to the appropriate wells. Include the following controls:

    • Untreated cells (medium only)
    • Vehicle control (medium with DMSO)
    • Statin only
    • This compound only
    • Statin + this compound e. Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[5][12]

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals. c. Carefully remove the medium from each well. d. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. e. Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. b. Calculate the percentage of cell viability for each treatment condition relative to the untreated control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: Preparation of this compound Stock Solution

This compound is the stable lactone form of mevalonic acid. In aqueous solutions, it hydrolyzes to the active mevalonate form.

Materials:

  • This compound powder (CAS 674-26-0)

  • Sterile DMSO or sterile PBS (pH 7.2)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Reconstitution: a. To prepare a high-concentration stock solution (e.g., 100 mM), dissolve the this compound powder in DMSO. For example, to make a 100 mM stock, dissolve 13.01 mg of this compound in 1 mL of DMSO. b. Alternatively, for direct use in cell culture, a lower concentration stock can be prepared in sterile PBS. Note that solubility in PBS is lower than in DMSO.[7]

  • Sterilization: a. If prepared in PBS, filter-sterilize the solution through a 0.22 µm syringe filter. DMSO stocks are typically considered sterile if prepared under aseptic conditions.

  • Storage: a. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for researchers investigating the effects of statins and the rescue potential of this compound. These experiments are fundamental for understanding the role of the mevalonate pathway in various cellular processes and for exploring the therapeutic applications and side effects of statin drugs. The successful rescue of statin-treated cells with this compound confirms that the observed effects are on-target and mediated through the inhibition of the mevalonate pathway.[9]

References

Application Notes and Protocols for Studying Mevalonate Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The mevalonate (B85504) pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids.[1][2] These molecules are essential for numerous cellular functions, including the maintenance of membrane integrity, protein prenylation, and cell signaling.[1][3][4] Inhibition of this pathway, particularly through targeting the rate-limiting enzyme HMG-CoA reductase (HMGCR), has been a cornerstone of cardiovascular disease therapy. Furthermore, there is growing interest in the therapeutic potential of mevalonate pathway inhibition in cancer, as many cancer cells exhibit increased flux through this pathway to support oncogenic processes.

These application notes provide a detailed experimental framework for researchers studying the effects of mevalonate pathway inhibitors. The protocols outlined below cover key assays to assess the impact of pathway inhibition on cell viability, enzyme activity, cholesterol synthesis, and protein prenylation.

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (HMGCR) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPP Synthase Squalene Squalene FPP->Squalene Protein_F Farnesylated Proteins FPP->Protein_F Farnesyltransferase (FTase) Protein_GG Geranylgeranylated Proteins GGPP->Protein_GG Geranylgeranyltransferase (GGTase) Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA Inhibition Bisphosphonates Bisphosphonates Bisphosphonates->FPP Inhibition FTIs FTIs FTIs->Protein_F Inhibition GGTIs GGTIs GGTIs->Protein_GG Inhibition

Caption: Overview of the Mevalonate Pathway and points of inhibition.

Experimental Workflow

A typical experimental design to study mevalonate pathway inhibition involves a multi-faceted approach, starting from initial cell-based screening to more detailed biochemical and molecular analyses.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation Cell_Culture Cell Line Selection & Culture Inhibitor_Treatment Treatment with Pathway Inhibitors Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability/Proliferation Assay Inhibitor_Treatment->Viability_Assay HMGCR_Activity HMG-CoA Reductase Activity Assay Viability_Assay->HMGCR_Activity Cholesterol_Quant Cholesterol Synthesis/Quantification Viability_Assay->Cholesterol_Quant Prenylation_Analysis Protein Prenylation Analysis Viability_Assay->Prenylation_Analysis Data_Analysis Data Compilation & Statistical Analysis HMGCR_Activity->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Caption: General experimental workflow for studying mevalonate pathway inhibition.

Protocols and Data Presentation

Cell Viability and Proliferation Assays

Principle: Cell viability and proliferation assays are fundamental for assessing the cytotoxic or cytostatic effects of mevalonate pathway inhibitors. Common methods include colorimetric assays like MTT or resazurin (B115843), and luminescence-based assays such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

Protocol: Resazurin Reduction Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of the mevalonate pathway inhibitor (e.g., a statin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).

Data Presentation:

Inhibitor Concentration (µM)Mean Fluorescence (RFU)Standard Deviation% Viability
0 (Vehicle)4500210100.0
0.1435018096.7
1380015084.4
10230012051.1
5011009024.4
1006005013.3
HMG-CoA Reductase (HMGCR) Activity Assay

Principle: The activity of HMGCR, the rate-limiting enzyme of the mevalonate pathway, can be measured by monitoring the oxidation of its cofactor, NADPH. The decrease in NADPH concentration is followed by a decrease in absorbance at 340 nm. This assay is crucial for directly confirming the inhibitory effect of compounds like statins on their target.

Protocol: Colorimetric HMGCR Activity Assay

  • Sample Preparation: Prepare cell lysates or use purified HMGCR enzyme. For inhibitor screening, pre-incubate the enzyme/lysate with the inhibitor.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, and the sample (enzyme/lysate).

  • Initiate Reaction: Start the reaction by adding the substrate, HMG-CoA.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 2-3 minutes for at least 10 minutes at 37°C.

  • Data Analysis: Calculate the rate of NADPH consumption, which is proportional to HMGCR activity. Determine the specific activity (U/mg) or the percentage of inhibition.

Data Presentation:

SampleInhibitor Conc. (nM)Rate of ΔA340/min% Inhibition
Untreated Control00.0500
Inhibitor A10.04216
Inhibitor A100.02648
Inhibitor A1000.00884
Positive Control (Statin)100.01570
Cholesterol Synthesis and Quantification

Principle: Inhibition of the mevalonate pathway is expected to reduce the synthesis and cellular levels of cholesterol. Cholesterol levels can be quantified using various methods, including enzymatic assays with cholesterol oxidase, or by staining with fluorescent probes like filipin (B1216100) or a fluorescently labeled Perfringolysin O (PFO).

Protocol: Fluorescent Cholesterol Quantification

  • Cell Culture and Treatment: Culture cells and treat with the inhibitor as described in the viability assay.

  • Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Staining: Incubate the cells with a solution containing a fluorescent cholesterol probe (e.g., filipin or fluorescently-labeled PFO).

  • Imaging/Flow Cytometry: Visualize the stained cells using fluorescence microscopy or quantify the fluorescence intensity of a cell population using flow cytometry.

  • Data Analysis: Quantify the mean fluorescence intensity per cell and compare treated samples to the control.

Data Presentation:

TreatmentInhibitor Conc. (µM)Mean Fluorescence IntensityStandard Deviation% Reduction in Cholesterol
Vehicle Control085004500
Inhibitor A1720038015.3
Inhibitor A10430029049.4
Inhibitor A50210018075.3
Statin Control10350025058.8
Analysis of Protein Prenylation

Principle: The mevalonate pathway produces isoprenoid lipids, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are attached to proteins in a process called prenylation. This modification is crucial for the function and membrane localization of many signaling proteins, such as small GTPases from the Ras, Rho, and Rab families. Inhibition of the mevalonate pathway depletes FPP and GGPP, leading to an accumulation of unprenylated proteins. This can be detected by observing a shift in the electrophoretic mobility of these proteins via Western blotting.

Protocol: Western Blot for Unprenylated Proteins

  • Cell Lysis: After inhibitor treatment, lyse the cells and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for a known prenylated protein (e.g., RhoA, H-Ras).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Unprenylated proteins often migrate slower, resulting in a visible band shift.

  • Data Analysis: Quantify the band intensities for both the prenylated and unprenylated forms of the protein.

Western_Blot_Workflow start Cell Lysate after Inhibitor Treatment sds_page SDS-PAGE start->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-RhoA) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Analysis (Prenylated vs. Unprenylated) detection->analysis

References

Analytical Methods for Detecting DL-Mevalonolactone in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of DL-Mevalonolactone in various biological samples. The methods described herein are essential for researchers in drug development, particularly for monitoring the efficacy of HMG-CoA reductase inhibitors like statins, and for scientists studying metabolic pathways and related diseases.

Introduction

This compound is the lactone form of mevalonic acid, a key intermediate in the mevalonate (B85504) pathway, which is a fundamental metabolic route for the synthesis of cholesterol, isoprenoids, and other vital biomolecules.[1][2] The quantification of mevalonolactone (B1676541) in biological fluids serves as a valuable biomarker for assessing the in vivo activity of HMG-CoA reductase and overall cholesterol biosynthesis.[3][4] This document outlines established analytical methodologies, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the reliable detection and quantification of this compound in biological matrices such as plasma, serum, and urine.

Signaling Pathway: The Mevalonate Pathway

The mevalonate pathway is a complex and highly regulated metabolic cascade. Understanding this pathway is crucial for interpreting the significance of mevalonolactone levels.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Target of Statins) Mevalonolactone This compound Mevalonate->Mevalonolactone Mevalonate_P Mevalonate-5-Phosphate Mevalonate->Mevalonate_P Mevalonate Kinase Mevalonate_PP Mevalonate-5-Pyrophosphate Mevalonate_P->Mevalonate_PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isoprenoids Isoprenoids (e.g., Cholesterol, CoQ10) IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The Mevalonate Pathway leading to the synthesis of isoprenoids.

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound in biological samples are GC-MS and LC-MS/MS. These methods offer high sensitivity and specificity, which are critical for measuring endogenous levels of the analyte.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for this compound detection.

MethodBiological MatrixLinearity RangeLimit of Quantification (LOQ)Limit of Detection (LOD)Reference
GC-MS Urine7.5 - 300 ng/mL7.5 ng/mL-[5]
LC-MS/MS Plasma2.5 - 250 ng/mL2.5 ng/mL2 pg
LC-MS/MS Human Plasma0.5 - 50.0 ng/mL0.5 ng/mL-
LC-MS/MS Serumup to 50 ng/mL-0.1 ng/mL
LC-MS/MS Human Plasma50 - 1000 ng/ml50 ng/ml-
Enzymatic Assay Serumup to 44 ng/mL-0.4 ng/mL

Experimental Protocols

Protocol 1: Analysis of this compound in Human Urine by GC-MS

This protocol is based on the method described by Johnson et al. and is suitable for quantifying mevalonic acid as its lactone form in urine.

1. Sample Preparation Workflow

GCMS_Workflow start Urine Sample acidification Acidification (pH adjustment) start->acidification incubation Overnight Incubation (Conversion to Lactone) acidification->incubation extraction Liquid-Liquid Extraction incubation->extraction derivatization Derivatization (optional) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis

Caption: General workflow for GC-MS analysis of mevalonolactone.

2. Detailed Methodology

  • Sample Preparation:

    • Take a known volume of human urine.

    • Adjust the pH of the urine sample to be acidic to facilitate the conversion of mevalonic acid to this compound.

    • Incubate the acidified urine sample overnight.

    • Perform a liquid-liquid extraction of the mevalonolactone from the aqueous urine matrix into an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • The residue can be reconstituted in a suitable solvent for GC-MS analysis. For some methods, a derivatization step to create a more volatile and thermally stable compound (e.g., trimethylsilyl (B98337) derivative) is performed.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent GC system (or equivalent).

    • Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injection Mode: Splitless.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent Mass Selective Detector (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for mevalonolactone and internal standard.

Protocol 2: Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is a composite based on methods described by Thermo Fisher Scientific and in the Journal of Young Pharmacists, offering a robust and sensitive approach for plasma samples.

1. Sample Preparation Workflow

LCMS_Workflow start Plasma Sample spike Spike with Internal Standard (e.g., Mevalonate-D7) start->spike acidification Acidification (HCl) (Conversion to Lactone) spike->acidification spe Solid Phase Extraction (SPE) acidification->spe drydown Evaporation to Dryness spe->drydown reconstitution Reconstitution in Ammonium (B1175870) Hydroxide (B78521) (Conversion back to Mevalonate) drydown->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: General workflow for LC-MS/MS analysis of mevalonolactone.

2. Detailed Methodology

  • Sample Preparation:

    • To 500 µL of plasma, add a known amount of internal standard (e.g., 20 ng of Mevalonate-D7).

    • Acidify the sample with hydrochloric acid to convert mevalonate to mevalonolactone.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration. Condition the SPE cartridge (e.g., C18) with methanol (B129727) and water, load the sample, wash with an appropriate solvent to remove interferences, and elute the analyte with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solution of 0.2% ammonium hydroxide to convert the lactone back to the open-chain mevalonate form for better chromatographic performance in some methods.

  • LC-MS/MS Parameters:

    • Liquid Chromatograph: Thermo Scientific Surveyor or Agilent 1290 (or equivalent).

    • Column: Thermo Scientific BioBasic AX (150 x 2.1 mm, 5 µm) or HyPurity advance (50 x 4.6 mm).

    • Mobile Phase A: 10 mM ammonium formate, pH 8.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 200 µL/min or 0.8 ml/min depending on the column.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Thermo Scientific LTQ linear ion trap or a triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for mevalonate.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions:

      • Mevalonate: m/z 147 → 59.

      • Mevalonate-D7 (Internal Standard): m/z 154 → 59.

Conclusion

The analytical methods detailed in this document provide robust and reliable means for the quantification of this compound in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. Proper sample preparation is critical for accurate and precise results. These protocols serve as a foundation for researchers to develop and validate their own assays for mevalonolactone analysis in a variety of research and clinical settings.

References

Application Notes and Protocols for DL-Mevalonolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Mevalonolactone is the lactone form of mevalonic acid, a critical precursor in the mevalonate (B85504) pathway. This pathway is a fundamental metabolic route for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for diverse cellular functions. As an intermediate in this pathway, this compound serves as a valuable tool in studying cellular metabolism, cholesterol biosynthesis, and the effects of drugs that target this pathway, such as statins. These application notes provide detailed information on the proper storage, handling, and experimental use of this compound.

Product Information

Chemical and Physical Properties

This compound is typically supplied as a neat oil or a solid with a low melting point.[1] It is crucial to refer to the manufacturer's certificate of analysis for batch-specific information.

PropertyValueReference
Synonyms DL-Mevalonic Acid Lactone, (±)-Mevalonolactone[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol
Appearance Colorless to light yellow oil or solid[2]
Purity ≥95%[1]
Solubility

Solubility of this compound in various solvents is a critical factor for the preparation of stock and working solutions.

SolventSolubilityReference
Ethanol ~20 mg/mL
DMSO ~10 mg/mL (up to 100 mg/mL with sonication)
Dimethylformamide (DMF) ~10 mg/mL
PBS (pH 7.2) ~0.5 mg/mL

Note: For in vivo formulations, co-solvents such as PEG300, Tween-80, and SBE-β-CD can be used to achieve higher concentrations.

Storage and Handling

Proper storage and handling are essential to maintain the stability and integrity of this compound.

Storage
ConditionDurationReference
-20°C (as received) ≥ 4 years
-80°C (in solvent) 6 months
-20°C (in solvent) 1 month

Aqueous solutions are not recommended for storage for more than one day.

Handling

This compound should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Inert Gas: When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas to prevent oxidation.

  • Aqueous Solutions: For biological experiments requiring an aqueous environment, prepare fresh solutions or make further dilutions of stock solutions into aqueous buffers or isotonic saline immediately before use. Ensure the residual amount of organic solvent is minimal to avoid physiological effects.

Experimental Protocols

Preparation of Stock Solutions

4.1.1. Organic Stock Solution (e.g., 100 mM in DMSO)

  • Equilibrate the this compound vial to room temperature.

  • Based on the molecular weight (130.14 g/mol ), calculate the required mass for your desired concentration and volume. For example, for 1 mL of a 100 mM stock solution, weigh out 13.01 mg of this compound.

  • Add the appropriate volume of DMSO to the vial.

  • Vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

4.1.2. Aqueous Working Solutions

  • Thaw an aliquot of the organic stock solution.

  • Dilute the stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium or appropriate aqueous buffer (e.g., PBS).

  • Mix thoroughly by gentle vortexing or inversion.

  • If preparing an organic solvent-free aqueous solution, directly dissolve the neat oil in the aqueous buffer. Note the lower solubility in aqueous solutions.

  • Use the freshly prepared aqueous working solution immediately.

In Vitro Experiment: Statin Rescue in Cell Culture

This protocol describes a general procedure to demonstrate the on-target effect of statins by rescuing their cytotoxic or anti-proliferative effects with this compound.

Materials:

  • Cultured cells of interest (e.g., U87 glioblastoma cells)

  • Complete cell culture medium

  • Statin of choice (e.g., simvastatin, atorvastatin)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Cell viability assay kit (e.g., MTT, alamarBlue)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment:

    • Prepare a serial dilution of the statin in complete culture medium.

    • Prepare a solution of this compound in complete culture medium at a concentration sufficient to rescue the statin effect (e.g., 100 µM).

    • Treat the cells with the statin alone, this compound alone (as a control), or a combination of the statin and this compound. Include a vehicle control (e.g., medium with the same final concentration of DMSO).

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability: After the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to visualize the dose-dependent effect of the statin and the rescue effect of this compound.

In Vivo Experiment: Rescue of Statin-Induced Myopathy in Mice

This protocol provides a general guideline for an in vivo study to assess the efficacy of this compound in mitigating statin-induced myopathy in a mouse model.

Materials:

  • C57BL/6 mice

  • Statin (e.g., cerivastatin (B1668405) or simvastatin)

  • This compound

  • Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Equipment for oral gavage

  • Equipment for assessing muscle strength (e.g., grip strength meter, hanging wire test)

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle control, Statin only, Statin + this compound, this compound only).

  • Drug Preparation and Administration:

    • Prepare the statin solution for administration (e.g., intraperitoneal injection).

    • Prepare the this compound formulation for oral gavage. A typical dosage is 200 mg/kg. To prepare the formulation, first, create a stock solution in DMSO and then dilute it with the other co-solvents.

  • Treatment Schedule: Administer the treatments daily for a specified period (e.g., 14 days).

  • Assessment of Myopathy:

    • Throughout the study and at the endpoint, assess muscle strength and endurance using tests such as the grip strength test and the hanging wire test.

    • Monitor the general health and body weight of the mice.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect muscle tissue for histological or biochemical analysis (e.g., to assess muscle damage or inflammation).

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of this compound on statin-induced myopathy.

Signaling Pathways and Experimental Workflows

The Mevalonate Pathway

This compound is a precursor to mevalonic acid, which is subsequently converted to isopentenyl pyrophosphate (IPP), the basic building block for isoprenoids. This pathway is a target for statins, which inhibit HMG-CoA reductase, the rate-limiting enzyme.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP Isopentenyl pyrophosphate (IPP) Mevalonate->IPP Mevalonolactone This compound Mevalonolactone->Mevalonate Products Cholesterol, Isoprenoids, etc. IPP->Products Statins Statins Statins->HMGCoA Inhibition

Caption: The Mevalonate Pathway and the role of this compound.

Experimental Workflow for Statin Rescue

The following workflow illustrates the logical steps for conducting a statin rescue experiment in a cell-based assay.

Statin_Rescue_Workflow Start Start: Seed Cells Treatment Treat with Statin +/- this compound Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Cell Viability Assay Incubation->Assay Analysis Analyze and Compare Viability Assay->Analysis Conclusion Conclusion: Assess Rescue Effect Analysis->Conclusion

Caption: Workflow for a cell-based statin rescue experiment.

References

Application Notes & Protocols for In Vivo Formulation of DL-Mevanolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of DL-Mevanolactone formulations for use in animal studies. The information compiled is based on publicly available data sheets and research materials.

Introduction

DL-Mevanolactone is the lactone form of mevalonic acid, a critical precursor in the mevalonate (B85504) pathway responsible for the synthesis of cholesterol and other isoprenoids.[1][2][3] It is a valuable research compound for studying metabolic pathways and has shown potential in addressing conditions like statin-induced myopathy.[4][5] For in vivo studies, proper formulation is crucial to ensure solubility, stability, and bioavailability. DL-Mevanolactone is available as a neat oil and is soluble in water and polar organic solvents.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance Neat Oil
Storage (Pure Form) -20°C for ≥ 4 years
Storage (In Solvent) -80°C for up to 1 year

Solubility Data

DL-Mevanolactone exhibits varying solubility depending on the solvent. It is crucial to select an appropriate solvent system based on the intended route of administration and desired concentration. Sonication or gentle heating may be required to achieve complete dissolution.

SolventSolubilityNotesSource
DMSO ~10-100 mg/mLRequires sonication. Hygroscopic DMSO can impact solubility; use newly opened solvent.
Ethanol ~20 mg/mL-
Dimethylformamide (DMF) ~10 mg/mL-
Water 50 mg/mLRequires sonication.
PBS (pH 7.2) ~0.5 mg/mLAqueous solutions are not recommended for storage for more than one day.

In Vivo Formulation Protocols

The selection of a vehicle for in vivo administration depends on the experimental design, including the route of administration (e.g., oral, intravenous, intraperitoneal) and the required dose. Below are several reported formulations for animal studies.

Note: Always prepare fresh solutions for administration. When using co-solvents, add and dissolve each component sequentially.

This formulation is suitable for achieving a concentration of approximately 2 mg/mL.

ComponentPercentage
DMSO10%
PEG30040%
Tween 805%
Saline45%

Protocol:

  • Weigh the required amount of DL-Mevanolactone.

  • Add 10% of the final volume of DMSO and vortex/sonicate until the compound is fully dissolved.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween 80 and mix until the solution is clear.

  • Add 45% of the final volume of saline and mix thoroughly.

  • The final concentration should be ≥ 2.08 mg/mL.

This formulation utilizes a cyclodextrin (B1172386) to enhance solubility.

ComponentPercentage
DMSO10%
20% SBE-β-CD in Saline90%

Protocol:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Dissolve the required amount of DL-Mevanolactone in 10% of the final volume of DMSO.

  • Add 90% of the final volume of the 20% SBE-β-CD solution to the DMSO-drug mixture.

  • Vortex or sonicate until a clear solution is obtained.

  • This formulation can achieve a solubility of ≥ 2.08 mg/mL.

This formulation is suitable for oral gavage.

ComponentPercentage
DMSO10%
Corn Oil90%

Protocol:

  • Dissolve the required amount of DL-Mevanolactone in 10% of the final volume of DMSO.

  • Add 90% of the final volume of corn oil to the DMSO-drug mixture.

  • Mix thoroughly until a uniform suspension/solution is achieved.

  • This formulation can achieve a solubility of ≥ 2.08 mg/mL.

For lower concentrations, a simple PBS solution can be used, but stability is limited.

Component
PBS (pH 7.2)

Protocol:

  • Directly dissolve the DL-Mevanolactone neat oil in PBS.

  • Sonication may be required to aid dissolution.

  • The solubility is limited to approximately 0.5 mg/mL.

  • Important: Use this aqueous solution within one day of preparation.

Experimental Workflow & Signaling

The following diagrams illustrate the general workflow for preparing a DL-Mevanolactone formulation and a conceptual representation of its biological effects.

G cluster_prep Formulation Preparation cluster_admin Administration weigh Weigh DL-Mevalonolactone dissolve Dissolve in Vehicle 1 (e.g., DMSO) weigh->dissolve add_vehicle2 Add Vehicle 2 (e.g., PEG300) dissolve->add_vehicle2 add_vehicle3 Add Vehicle 3 (e.g., Tween 80) add_vehicle2->add_vehicle3 add_vehicle4 Add Final Vehicle (e.g., Saline) add_vehicle3->add_vehicle4 mix Vortex / Sonicate Until Clear add_vehicle4->mix administer Administer to Animal (e.g., Oral Gavage) mix->administer

Caption: Experimental workflow for preparing a multi-component DL-Mevanolactone formulation.

G cluster_mito Mitochondrial Effects cluster_stress Cellular Stress Response MVA This compound MMP Reduced Mitochondrial Membrane Potential (ΔΨm) MVA->MMP reduces Ca Decreased Ca2+ Retention MVA->Ca reduces NADPH Reduced NAD(P)H Levels MVA->NADPH reduces Swell Induces Mitochondrial Swelling MVA->Swell induces Inflam Inflammation MVA->Inflam induces OxStress Oxidative Stress MVA->OxStress induces

Caption: Conceptual diagram of DL-Mevanolactone's biological effects.

Example Dosing from Literature

An in vivo study in C57BL/6 mice used DL-Mevanolactone to counter statin-induced myopathy.

  • Dose: 200 mg/kg

  • Administration Route: Oral gavage

  • Frequency: Daily for 14 days

  • Toxicity Note: No toxicity was observed at doses up to 2 g/kg administered orally for 7 days.

These notes and protocols are intended for research purposes only and should be adapted based on specific experimental requirements. Always consult relevant literature and safety data sheets before handling any chemical compounds.

References

Troubleshooting & Optimization

DL-Mevalonolactone not dissolving in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Mevalonolactone. The information addresses common challenges, particularly its limited solubility in aqueous solutions, and offers detailed protocols for its effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is the lactone (cyclic ester) form of mevalonic acid, a crucial precursor in the mevalonate (B85504) (or HMG-CoA reductase) pathway.[1][2][3][4][5][6] This pathway is fundamental for the biosynthesis of numerous essential molecules, including cholesterol, steroid hormones, coenzyme Q10, and isoprenoids necessary for protein prenylation.[1][2][3] In research, it is often used to study cellular processes dependent on this pathway, to investigate the effects of statins (which inhibit HMG-CoA reductase), and to explore its potential therapeutic applications.[2][7]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?

A2: this compound is typically supplied as a neat oil and has limited solubility in aqueous solutions at neutral pH.[6][8] Its solubility in PBS at pH 7.2 is approximately 0.5 mg/mL.[6][8] The lactone form is less polar than its open-ring hydroxy acid form, mevalonic acid. To improve aqueous solubility, it is often necessary to facilitate its hydrolysis to the more soluble mevalonate salt, which can be achieved by adjusting the pH.

Q3: What solvents can I use to prepare a stock solution of this compound?

A3: this compound is readily soluble in several organic solvents. These stock solutions can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[8]

Q4: How should I store this compound?

A4: this compound as a neat oil should be stored at -20°C for long-term stability (≥4 years).[8] Aqueous solutions are not recommended for storage for more than one day.[8] Stock solutions in organic solvents like DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7]

Q5: Can I heat or sonicate the solution to improve solubility?

A5: Yes, sonication and gentle heating can aid in the dissolution of this compound, especially when preparing aqueous solutions.[7][9] However, for aqueous solutions, adjusting the pH is a more effective method to achieve higher concentrations.

Troubleshooting Guide

Issue: this compound is not dissolving or is forming an oily layer in my cell culture medium/aqueous buffer.
  • Root Cause: The concentration you are trying to achieve exceeds the solubility of the lactone form in your aqueous solution at its current pH.

  • Solution 1: Prepare a high-concentration stock in an organic solvent.

    • Dissolve the this compound in sterile DMSO to create a concentrated stock solution.

    • Serially dilute this stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration.

    • Caution: Ensure the final concentration of the organic solvent is minimal and does not impact your experimental results. A solvent control should be included in your experiments.

  • Solution 2: Convert to the more soluble mevalonate form via pH adjustment.

    • This method involves hydrolyzing the lactone to its open-ring carboxylic acid form (mevalonic acid), which is more soluble in aqueous solutions.

    • A detailed protocol for this conversion is provided in the Experimental Protocols section.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
PBS (pH 7.2)0.5 mg/mL[6][8]
Water50 mg/mL (with sonication)
DMSO10-100 mg/mL[7][8]
Ethanol (B145695)~20 mg/mL[6][8]
Dimethylformamide (DMF)~10 mg/mL[6][8]

Table 2: In Vivo Formulation Examples for this compound

Formulation CompositionAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 2.08 mg/mL[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[7]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent
  • Objective: To prepare a concentrated stock solution for subsequent dilution in aqueous media.

  • Materials:

    • This compound (neat oil)

    • Anhydrous, sterile DMSO or 95% Ethanol

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature.

    • In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of DMSO or ethanol to the this compound. For example, to prepare a 100 mg/mL stock in DMSO, add 1 mL of DMSO to 100 mg of this compound.

    • Vortex thoroughly until the oil is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous DL-Mevalonate Solution via pH-mediated Hydrolysis
  • Objective: To prepare a higher concentration aqueous solution by converting the lactone to the more soluble mevalonate salt.

  • Materials:

    • This compound (neat oil)

    • Sterile deionized water or desired aqueous buffer

    • 1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

    • 1 M Hydrochloric Acid (HCl)

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Add the desired amount of this compound to a sterile container with a stir bar.

    • Add a volume of sterile water or buffer. The solution will likely be cloudy or show an oily phase.

    • While stirring, slowly add 1 M KOH or NaOH dropwise to raise the pH to approximately 11.5-12.0.

    • Incubate the solution at 37°C for 30-60 minutes to facilitate the hydrolysis of the lactone ring. The solution should become clear as the mevalonate salt is formed.

    • After incubation, allow the solution to cool to room temperature.

    • Carefully adjust the pH back to the desired final pH (e.g., 7.4) using 1 M HCl.

    • Sterile filter the final solution through a 0.22 µm filter before use.

    • Use the freshly prepared solution immediately, as it is not recommended for long-term storage.[8]

Visualizations

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway cluster_products Downstream Products Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (inhibited by Statins) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate-5-PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isoprenoids Isoprenoids DMAPP->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Coenzyme Q10 Coenzyme Q10 Isoprenoids->Coenzyme Q10 Steroids Steroids Cholesterol->Steroids

Caption: The Mevalonate Pathway, highlighting key intermediates and the point of statin inhibition.

Experimental_Workflow prep Prepare this compound Solution (See Protocol 1 or 2) treat Treat Cells with this compound and Controls (e.g., vehicle) prep->treat culture Seed and Culture Cells culture->treat incubate Incubate for a Defined Period treat->incubate analyze Analyze Experimental Endpoint (e.g., proliferation, gene expression, metabolite levels) incubate->analyze data Data Collection and Analysis analyze->data

Caption: A generalized workflow for treating cultured cells with this compound.

References

improving the stability of DL-Mevalonolactone in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Mevalonolactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and successful application of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous buffers a concern?

A1: this compound is the lactone form of mevalonic acid, a crucial precursor in the mevalonate (B85504) pathway which is essential for the biosynthesis of cholesterol, isoprenoids, and other vital molecules.[1] In aqueous solutions, this compound can undergo hydrolysis to its open-chain form, mevalonic acid (mevalonate). This conversion is pH and temperature-dependent and can impact the effective concentration of the lactone form in your experiments, leading to variability and inconsistent results.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a neat oil or in an organic solvent stock solution at -20°C, where it is stable for at least four years.[2][3] Some suppliers recommend storing stock solutions in DMSO at -80°C for up to 6 months or at -20°C for 1 month.[4] It is crucial to prevent repeated freeze-thaw cycles.

Q3: How should I prepare a stock solution of this compound?

A3: It is highly recommended to prepare a concentrated stock solution in an organic solvent. This compound is soluble in ethanol (B145695) (approx. 20 mg/mL), DMSO (approx. 10 mg/mL), and dimethyl formamide (B127407) (DMF) (approx. 10 mg/mL).[2] When preparing the stock solution, it is good practice to purge the solvent with an inert gas to minimize oxidation.[2]

Q4: Can I prepare an aqueous stock solution of this compound?

A4: While this compound is soluble in water, preparing and storing aqueous stock solutions is not recommended due to its limited stability. The solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[2] If an aqueous solution is necessary, it should be prepared fresh on the day of the experiment and used immediately.[2] Do not store aqueous solutions for more than one day.[2]

Q5: How do pH and temperature affect the stability of this compound in my experimental buffer?

A5: The hydrolysis of this compound to mevalonic acid is significantly influenced by pH and temperature.

  • pH: The rate of hydrolysis increases with increasing pH (alkaline conditions).[5] In acidic conditions (pH 2-3.5), the equilibrium favors the lactone form.[6]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[5][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected biological effects. Hydrolysis of this compound: The active lactone form may have hydrolyzed to the less active or inactive mevalonic acid in your aqueous experimental buffer.1. Prepare fresh dilutions: Always prepare the final working solution of this compound in your experimental buffer immediately before use. Do not store diluted aqueous solutions.[2]2. Control buffer pH: If your experimental conditions allow, consider using a buffer with a slightly acidic to neutral pH to slow down hydrolysis. Avoid highly alkaline buffers.3. Minimize incubation time at physiological temperatures: If possible, reduce the duration of experiments conducted at 37°C to minimize temperature-dependent hydrolysis.
Precipitation of this compound in aqueous buffer. Low aqueous solubility: this compound has limited solubility in aqueous buffers like PBS (approx. 0.5 mg/mL).[2]1. Use a co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent in your experiment is low and does not affect your system.[2]2. Sonication: Gentle sonication can aid in dissolving the compound in the final buffer.[8]
Variability between experimental repeats. Inconsistent preparation of working solutions: Differences in the time between preparation and use of the working solution can lead to varying degrees of hydrolysis.1. Standardize your workflow: Establish a strict and consistent protocol for the preparation and addition of this compound to your experiments. This includes the time from dissolving the stock to adding it to the experimental setup.2. Prepare a master mix: For treating multiple wells or samples, prepare a single master mix of the final working solution to ensure uniformity.
Difficulty in converting mevalonolactone (B1676541) to mevalonate for control experiments. Inefficient hydrolysis conditions: The conditions used for hydrolysis (e.g., pH, temperature, time) may not be sufficient for complete conversion.1. Increase pH and temperature: To intentionally hydrolyze this compound to mevalonate, use a strong basic solution (e.g., with KOH or NaOH to reach a high pH) and consider gentle heating.[5] One protocol suggests incubating with 0.8 mol equivalent of NaOH at 30°C overnight.[9] Another suggests using a 1:1.05 v/v ratio of 2M mevalonolactone to 2M KOH at 37°C for 30 minutes.[5]

Data on this compound Properties

PropertyValueReference
Molecular Weight 130.14 g/mol [2]
Appearance Neat oil[2]
Storage Temperature -20°C[2][3]
Long-term Stability ≥ 4 years (at -20°C)[2][3]
Solubility in Ethanol ~20 mg/mL[2]
Solubility in DMSO ~10 mg/mL[2]
Solubility in DMF ~10 mg/mL[2]
Solubility in PBS (pH 7.2) ~0.5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (neat oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound vial to equilibrate to room temperature.

  • In a sterile environment, carefully weigh out the desired amount of this compound or use the entire contents of a pre-weighed vial.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL in DMSO).

  • Purge the headspace of the vial with an inert gas to displace oxygen.

  • Cap the vial tightly and vortex until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solution for Cell Culture Experiments

Objective: To prepare a fresh, diluted working solution of this compound for treating cells in culture.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed, sterile cell culture medium or experimental buffer

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Immediately before adding to your cells, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µg/mL from a 10 mg/mL stock, you would perform a 1:1000 dilution.

  • Mix the working solution thoroughly by gentle pipetting or inversion.

  • Add the freshly prepared working solution to your cell cultures immediately.

Note: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Visualizations

Mevalonate Pathway

The following diagram illustrates the key steps of the mevalonate pathway, starting from Acetyl-CoA and leading to the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the precursors for isoprenoid biosynthesis.

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statin Target) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate Kinase This compound This compound Mevalonate->this compound Equilibrium Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate Kinase IPP IPP Mevalonate-5-PP->IPP Mevalonate-5-PP Decarboxylase DMAPP DMAPP IPP->DMAPP IPP Isomerase

Caption: Overview of the Mevalonate Pathway.

Experimental Workflow for this compound Treatment

This diagram outlines a standardized workflow for preparing and using this compound in a typical cell-based experiment to ensure reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment A Thaw frozen aliquot of This compound stock solution B Prepare fresh working solution in pre-warmed experimental buffer A->B C Immediately add working solution to experimental setup (e.g., cell culture) B->C D Incubate for desired time C->D E Perform downstream analysis (e.g., viability assay, Western blot) D->E

Caption: Recommended workflow for this compound experiments.

Logical Relationship of Factors Affecting this compound Stability

This diagram illustrates the key factors that influence the stability of this compound in aqueous solutions and their relationship.

Stability_Factors cluster_factors Influencing Factors cluster_outcome Outcome pH pH of Buffer Hydrolysis Hydrolysis to Mevalonic Acid pH->Hydrolysis Alkaline pH increases rate Temp Temperature Temp->Hydrolysis Higher temp increases rate Time Incubation Time Time->Hydrolysis Longer time increases extent DLM This compound Stability DLM->Hydrolysis

Caption: Factors influencing this compound stability.

References

Technical Support Center: DL-Mevalonolactone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Mevalonolactone experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in experiments?

This compound is the lactone form of mevalonic acid, a crucial precursor in the mevalonate (B85504) (MVA) pathway.[1][2] This pathway is essential for the biosynthesis of a wide array of critical compounds, including cholesterol and non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3][4][5] In experimental settings, it is often used to rescue or bypass the effects of statins, which inhibit the HMG-CoA reductase (HMGCR) enzyme, the rate-limiting step of the mevalonate pathway.[2][5]

Q2: How should I prepare and store this compound stock solutions?

This compound is supplied as a neat oil and is soluble in various organic solvents and aqueous buffers.[6] For long-term storage, it is stable for at least four years at -20°C.[2][6] Aqueous solutions are not recommended for storage for more than one day.[6] Stock solutions in organic solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[1] When preparing aqueous solutions from an organic stock, ensure the final concentration of the organic solvent is minimal to avoid physiological effects on your cells.[6]

Data Presentation: Solubility of this compound

SolventSolubilityReference
Ethanol~20 mg/mL[2][6]
DMSO~10 mg/mL[2][6]
Dimethyl formamide (B127407) (DMF)~10 mg/mL[2][6]
PBS (pH 7.2)~0.5 mg/mL[2][6]

Q3: What are the key enzymes and regulatory steps in the mevalonate pathway that I should be aware of?

The mevalonate pathway begins with the conversion of Acetyl-CoA to HMG-CoA, which is then reduced to mevalonate by HMG-CoA reductase (HMGCR), the pathway's rate-limiting enzyme.[4][7] Mevalonate is subsequently converted to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are foundational blocks for isoprenoids.[5] A critical regulatory mechanism is feedback inhibition, where downstream products like FPP and GGPP can inhibit the activity of HMGCR, thus self-regulating the pathway.[3][4]

Mandatory Visualization: The Mevalonate Pathway

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_rate_limiting Rate-Limiting Step cluster_lower Lower Mevalonate Pathway cluster_downstream Downstream Products Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (HMGCR) (Target of Statins) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP IPP Mevalonate-5-PP->IPP DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP Isoprenoid Building Blocks GGPP GGPP FPP->GGPP Squalene Squalene FPP->Squalene Protein Prenylation Protein Prenylation GGPP->Protein Prenylation Cholesterol Cholesterol Squalene->Cholesterol

Caption: Simplified overview of the mevalonate pathway.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect When Rescuing Statin Treatment

Question: I'm treating my cells with a statin to inhibit the mevalonate pathway and then adding this compound to rescue the phenotype, but my results are inconsistent. Why might this be happening?

Answer: This is a common issue that can arise from several factors related to both the statin treatment and the cells' response.

Possible Causes & Troubleshooting Steps:

  • Insufficient Statin-Induced Inhibition: The concentration or duration of your statin treatment may not be sufficient to fully inhibit HMG-CoA reductase in your specific cell line.[3]

    • Solution: Perform a dose-response and time-course experiment with your statin to determine the optimal conditions for inhibiting the pathway. You can verify inhibition by measuring the activity of HMG-CoA reductase or quantifying downstream metabolites.[3]

  • Cellular Compensatory Mechanisms: Cells can counteract HMGCR inhibition by upregulating the expression of the HMGCR gene through a feedback loop involving Sterol Regulatory Element-Binding Proteins (SREBPs).[4][8] This can lead to a rebound in pathway activity.

    • Solution: Be mindful of the duration of your statin treatment. Prolonged incubation may lead to significant compensatory upregulation.

  • Off-Target Effects of Statins: At high concentrations, statins can have effects unrelated to the mevalonate pathway, which would not be rescued by this compound.[5]

    • Solution: Use the lowest effective concentration of the statin as determined in your dose-response studies.

Mandatory Visualization: Troubleshooting Statin Rescue Experiments

Statin_Rescue_Troubleshooting start Inconsistent Statin Rescue statin_efficacy Is Statin Inhibition Sufficient? start->statin_efficacy compensatory Are Cellular Compensatory Mechanisms a Factor? statin_efficacy->compensatory Yes solution1 Optimize Statin Dose & Time; Verify HMGCR Inhibition statin_efficacy->solution1 No off_target Could Statins Have Off-Target Effects? compensatory->off_target Yes solution2 Monitor HMGCR Expression; Adjust Treatment Duration compensatory->solution2 No solution3 Use Lowest Effective Statin Dose off_target->solution3 Yes

Caption: Logical workflow for troubleshooting statin rescue experiments.

Issue 2: Unexpected Cellular Effects - Inflammation, Oxidative Stress, or Mitochondrial Dysfunction

Question: I'm observing increased inflammatory markers, signs of oxidative stress, and changes in mitochondrial membrane potential after treating my cells with this compound. Is this a known effect?

Answer: Yes, while often used as a simple precursor, high concentrations of this compound can induce unintended cellular responses.

Possible Causes & Troubleshooting Steps:

  • Supraphysiological Concentrations: The concentrations of this compound used may be far higher than what cells normally experience, leading to metabolic imbalances.

    • Solution: Perform a dose-response curve to find the minimum concentration of this compound required to achieve the desired rescue or experimental outcome without inducing stress responses. Typical concentrations in cell culture range from 0.1 to 1 mM.[1]

  • Induction of Inflammatory and Oxidative Stress Pathways: Studies have shown that this compound can upregulate the expression of genes like IL1B and increase levels of reactive oxygen species (ROS).[1][9]

    • Solution: If these pathways are not part of your intended study, consider using lower concentrations. If they are, be sure to include appropriate controls to measure these effects, such as co-treatment with antioxidants.

  • Mitochondrial Effects: this compound has been reported to decrease mitochondrial membrane potential and induce mitochondrial swelling.[1][10]

    • Solution: Monitor mitochondrial health using assays like TMRE or JC-1 staining, especially if your experiment involves long incubation times or high concentrations of this compound.

Mandatory Visualization: Feedback Inhibition in the Mevalonate Pathway

Feedback_Inhibition hmgcr HMG-CoA Reductase (HMGCR) mevalonate Mevalonate hmgcr->mevalonate fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp ... fpp->hmgcr Inhibition ggpp Geranylgeranyl Pyrophosphate (GGPP) fpp->ggpp cholesterol Cholesterol fpp->cholesterol ggpp->hmgcr Inhibition cholesterol->hmgcr Inhibition

Caption: Feedback inhibition loops in the mevalonate pathway.[3]

Issue 3: Artifacts in Cell Viability Assays

Question: My cell viability results (e.g., using MTT or resazurin (B115843) assays) are fluctuating or seem unreliable in my this compound experiments. What could be the cause?

Answer: Cell viability assays based on metabolic activity can be influenced by experimental conditions, especially in studies involving metabolic pathways.

Possible Causes & Troubleshooting Steps:

  • Changes in Cellular Metabolism: The mevalonate pathway is intrinsically linked to cellular metabolism. Both statin treatment and this compound supplementation can alter the metabolic state of the cells, which can directly affect the readout of assays like MTT or resazurin that measure metabolic activity.[11][12][13]

    • Solution: Do not rely on a single viability assay. Corroborate your findings with a method that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release or trypan blue exclusion) or ATP content.[14]

  • Assay Incubation Time: Extended incubation with assay reagents can be toxic to cells.[14]

    • Solution: Optimize the incubation time for your specific cell type and experimental conditions to ensure you are measuring metabolic activity within a linear range without causing additional cytotoxicity.

  • Chemical Interference: It is possible for experimental compounds to directly interfere with the assay reagents.

    • Solution: Run a cell-free control where you add this compound and/or your statin to the assay medium with the reagent to check for any direct chemical reactions that could alter the absorbance or fluorescence readings.

Data Presentation: Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesPotential Issues with MVA Pathway Experiments
Tetrazolium Reduction (MTT, MTS) Reduction of tetrazolium salt to colored formazan (B1609692) by mitochondrial dehydrogenases.[11]Inexpensive, well-established.Highly dependent on metabolic rate, which is altered by MVA pathway modulation.[11][12]
Resazurin Reduction (alamarBlue) Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells.[13]More sensitive than MTT, homogeneous format.Also dependent on metabolic activity; potential for compound interference with fluorescence.[13]
ATP Quantification Measures ATP levels using a luciferase-based reaction.Fast, highly sensitive, reflects energy status.ATP levels can be affected by mitochondrial dysfunction induced by high MVA concentrations.
Membrane Integrity (LDH, Dyes) Measures leakage of cytoplasmic components (LDH) or uptake of exclusion dyes (trypan blue, PI).[12][14]Measures an endpoint of cell death (membrane rupture), less dependent on metabolic state.May not detect cytostatic effects, only cytotoxic ones.

Experimental Protocols

Protocol 1: General Preparation of this compound for Cell Culture

  • Stock Solution Preparation (e.g., 100 mM in DMSO):

    • This compound has a formula weight of 130.1 g/mol .[2][6]

    • To prepare a 100 mM stock, dissolve 13.01 mg of this compound (neat oil) in 1 mL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][6]

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution.

    • Dilute the stock solution directly into your cell culture medium to achieve the desired final concentration (e.g., for a 1 mM working solution, add 10 µL of the 100 mM stock to 990 µL of medium).

    • Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).

    • Use the freshly prepared medium for your experiment. Do not store aqueous solutions of this compound for extended periods.[6]

Protocol 2: Verifying HMG-CoA Reductase Inhibition

This protocol provides a general method to assess the functional consequence of statin treatment.

  • Cell Treatment:

    • Plate your cells and allow them to adhere.

    • Treat the cells with your chosen statin at various concentrations and for different durations. Include an untreated control group.

  • Cell Lysis:

    • After treatment, wash the cells with cold PBS.

    • Lyse the cells in a suitable buffer to extract proteins while preserving enzyme activity. Keep samples on ice.

  • HMG-CoA Reductase Activity Assay:

    • These assays typically measure the rate of NADPH consumption, which is proportional to HMGCR activity. The decrease in absorbance at 340 nm is monitored over time.[3]

    • In a 96-well plate, add cell lysate to a reaction buffer containing NADPH and HMG-CoA.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 2-3 minutes for a period of 10-20 minutes.[3]

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔOD/min).

    • Compare the rates between your control and statin-treated groups. A significant decrease in the rate indicates successful HMGCR inhibition.

    • Always include a negative control without the HMG-CoA substrate to account for non-specific NADPH oxidation.[3]

References

Technical Support Center: Optimizing DL-Mevalonolactone in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for using DL-Mevalonolactone in cell viability and cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in the cell?

This compound is the stable, lactonized form of mevalonic acid, a critical precursor in the mevalonate (B85504) (MVA) pathway.[1][2] In the cellular environment, it is converted to mevalonic acid, which then enters a complex biosynthetic pathway. This pathway is essential for producing two main classes of biomolecules:

  • Sterols: Primarily cholesterol, which is a vital component of cell membranes.

  • Non-sterol Isoprenoids: These include farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification (prenylation) of small GTPase proteins (e.g., Ras, Rho) involved in cell signaling, growth, and survival.[3][4]

The MVA pathway is a key regulator of cellular metabolism and proliferation.[3]

Q2: Why is this compound used in cell viability assays?

Its most common application is in "rescue" experiments. Many therapeutic compounds, particularly statins, inhibit the MVA pathway by targeting the HMG-CoA Reductase (HMGCR) enzyme. This blockade depletes downstream products like GGPP and FPP, leading to decreased cell proliferation and apoptosis in sensitive cell lines, especially cancer cells which often have a deregulated MVA pathway. Adding exogenous this compound bypasses the statin-induced block, replenishing the pool of mevalonate and its derivatives, thus "rescuing" the cells from death. This confirms that the observed cytotoxicity of the drug is indeed due to its inhibition of the MVA pathway.

Q3: How do I prepare a stock solution of this compound?

This compound is typically supplied as a neat oil and should be dissolved in an organic solvent to create a concentrated stock solution before further dilution in aqueous media.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used.

  • Solubility:

    • DMSO: ~10 mg/mL

    • Ethanol: ~20 mg/mL

    • PBS (pH 7.2): Very low, ~0.5 mg/mL.

  • Procedure:

    • Warm the vial of neat oil to room temperature.

    • Add the desired volume of solvent (e.g., DMSO) to the vial to achieve a high-concentration stock (e.g., 100 mM). Use sonication if needed to fully dissolve.

    • Store the stock solution at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.

  • Important: Aqueous solutions of this compound are not stable and should be prepared fresh from the stock solution for each experiment. It is not recommended to store aqueous solutions for more than a day.

Experimental Protocol: Statin Cytotoxicity and Mevalonolactone (B1676541) Rescue Assay

This protocol outlines a typical experiment to assess the cytotoxicity of a statin and confirm its mechanism of action via mevalonolactone rescue using a resazurin-based viability assay.

Materials:

  • Cell line of interest in culture

  • 96-well clear-bottom, black-walled tissue culture plates

  • Statin (e.g., Simvastatin, Lovastatin)

  • This compound (FW: 130.14 g/mol )

  • DMSO (vehicle)

  • Complete culture medium

  • Resazurin (B115843) sodium salt solution (0.2 mg/mL in sterile PBS)

  • Plate reader (fluorescence)

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Prepare Statin & MVA Stock Solutions in DMSO e1 Seed Cells in 96-well Plate & Incubate 24h p1->e1 p2 Determine Optimal Cell Seeding Density p2->e1 e2 Treat with Statin +/- Mevalonolactone e1->e2 e3 Incubate for Exposure Period (e.g., 48-72h) e2->e3 a1 Add Resazurin Reagent & Incubate 2-4h e3->a1 a2 Measure Fluorescence (560nm ex / 590nm em) a1->a2 a3 Calculate % Viability & Plot Dose-Response a2->a3

Caption: Experimental workflow for a mevalonolactone rescue assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and resume exponential growth for 24 hours.

  • Compound Preparation:

    • Prepare a serial dilution of the statin in complete culture medium.

    • Prepare solutions of the statin that also contain a fixed concentration of this compound (e.g., 100 µM).

    • Prepare control wells: medium only (blank), medium + vehicle (DMSO), and medium + mevalonolactone only.

  • Treatment:

    • Carefully remove the medium from the cells.

    • Add 100 µL of the prepared compound dilutions and controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Viability Assessment:

    • Add 10 µL of resazurin solution (10% of the culture volume) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. The optimal incubation time depends on the metabolic activity of the cell line and should be determined empirically.

    • Measure the fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank (medium only) wells from all other wells.

    • Calculate the percent viability for each treatment relative to the vehicle control: % Viability = 100 * (Treated_Fluorescence / Vehicle_Fluorescence)

    • Plot the dose-response curves for the statin alone and the statin with mevalonolactone. A rightward shift in the curve for the co-treatment indicates a successful rescue.

Data Summary Tables

Table 1: Recommended Starting Concentrations for this compound

ApplicationCell Line ExampleConcentration RangeIncubation TimeExpected OutcomeReference(s)
Statin RescueU87 Glioblastoma50 µM - 500 µM48 - 72 hoursReversal of statin-induced apoptosis/growth inhibition.
Statin RescueMDA-MB-431 Breast Cancer50 µM - 500 µM48 - 72 hoursRescue from statin-induced cell death.
Inducing Oxidative StressU87-MG Glioblastoma0.1 mM - 1 mM72 hoursIncreased expression of SOD2, HemeOX; mitochondrial depolarization.
Mitochondrial DisruptionRat Brain Mitochondria1 mM - 2 mMN/A (in vitro)Promotes peroxidation, inhibits aconitase activity.

Table 2: Solubility and Stock Solution Preparation

SolventSolubility (approx.)Recommended Stock Conc.Storage (-20°C / -80°C)NotesReference(s)
DMSO~10 mg/mL (~77 mM)10 mM - 100 mM1 month / 6+ monthsMost common solvent for cell-based assays.
Ethanol~20 mg/mL (~154 mM)20 mM - 150 mM1 month / 6+ monthsCan be used as an alternative to DMSO.
PBS (pH 7.2)~0.5 mg/mL (~3.8 mM)Not RecommendedDo not storeLow solubility; prepare fresh and use immediately.

Troubleshooting Guide

Q4: I'm not seeing a rescue effect from mevalonolactone after statin treatment. What went wrong?

This is a common issue that can point to several factors.

  • Insufficient Mevalonolactone Concentration: The concentration may be too low to overcome the statin's effect. Try increasing the mevalonolactone concentration in a stepwise manner (e.g., 100 µM, 250 µM, 500 µM).

  • Cell Line Insensitivity: The cytotoxicity observed may not be primarily due to MVA pathway inhibition. The statin could be having off-target effects, or the cell line may have a non-canonical mechanism of resistance or sensitivity. Confirm results with an orthogonal assay (e.g., measuring apoptosis via Caspase-Glo).

  • Timing of Addition: Ensure mevalonolactone is added at the same time as the statin. If added too late, the cells may already be committed to an apoptotic pathway.

  • Critical Downstream Product: The crucial depleted metabolite might be GGPP. In some cell lines, rescue is more efficient with direct addition of GGPP rather than mevalonolactone, as this bypasses more of the pathway.

Q5: My cells are dying in the control wells treated with only this compound. Why is it toxic?

While often used to promote survival, mevalonolactone itself can be toxic at high concentrations.

  • Concentration is Too High: Concentrations in the high micromolar to millimolar range (e.g., >500 µM to 1-2 mM) can induce oxidative stress, mitochondrial membrane depolarization, and inflammation.

  • Solvent Toxicity: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (<0.5%) and consistent across all wells, as solvents can have physiological effects.

  • Metabolic Overload: Forcing the MVA pathway can lead to the accumulation of toxic intermediate metabolites.

Troubleshooting Logic Diagram:

G start Unexpected Cell Viability Result q1 Is MVA alone showing toxicity? start->q1 a1 Decrease MVA concentration. Check final solvent concentration (<0.5%). Run a solvent-only toxicity control. q1->a1 Yes q2 Is the statin + MVA rescue not working? q1->q2 No end Consult Orthogonal Assays (e.g., Caspase-Glo, LDH) a1->end a2 Increase MVA concentration. Ensure co-treatment, not sequential. Consider rescuing with GGPP instead. q2->a2 Yes q3 Are results not reproducible? q2->q3 No a2->end a3 Check cell passage number & health. Prepare fresh reagents for each experiment. Verify cell seeding consistency. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting flowchart for MVA cell viability assays.

Q6: My results are not reproducible between experiments. What should I check?

Lack of reproducibility often points to subtle variations in experimental conditions.

  • Cell Culture Conditions: Use cells with a consistent and low passage number. Ensure cells are healthy and in the log growth phase before seeding. Mycoplasma contamination can drastically alter results.

  • Reagent Preparation: Prepare fresh dilutions of mevalonolactone and other compounds for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.

  • Assay Timeline: Be consistent with incubation times for both drug exposure and the viability reagent itself.

  • Plate Effects: Be aware of "edge effects" where wells on the perimeter of a 96-well plate evaporate faster. Consider not using the outer wells for experimental data or ensure the incubator has good humidity control.

Signaling Pathway Visualization

The mevalonate pathway is a central metabolic route. This compound enters after the rate-limiting step catalyzed by HMG-CoA Reductase, the target of statins.

Mevalonate Pathway Diagram:

G cluster_pathway Mevalonate (MVA) Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase (HMGCR) hmg_coa->hmgcr mevalonate Mevalonate hmgcr->mevalonate statin Statins statin->hmgcr ipp Isopentenyl-PP (IPP) mevalonate->ipp mva_lactone This compound (Exogenous Supply) mva_lactone->mevalonate Bypasses Statin Block fpp Farnesyl-PP (FPP) ipp->fpp ggpp Geranylgeranyl-PP (GGPP) fpp->ggpp squalene Squalene fpp->squalene ubiquinone Ubiquinone (CoQ10) fpp->ubiquinone protein Protein Prenylation (e.g., Ras, Rho) ggpp->protein cholesterol Cholesterol squalene->cholesterol

Caption: Simplified diagram of the Mevalonate (MVA) Pathway.

References

how to prevent degradation of DL-Mevalonolactone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of DL-Mevalonolactone to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

For long-term stability, this compound should be stored at -20°C in its pure form, which can be a neat oil or a low-melting solid.[1][2][3] Under these conditions, the compound is stable for at least four years.[1][3]

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound in organic solvents such as DMSO, ethanol, or dimethylformamide (DMF) should be stored at -80°C.[4] It is recommended to use these solutions within one to six months.[5] Aqueous solutions are not recommended for storage for more than one day due to the risk of hydrolysis.[1][3]

Q3: What are the signs of this compound degradation?

The primary degradation pathway for this compound is hydrolysis to mevalonic acid, which is facilitated by the presence of water and alkaline conditions.[6] Signs of degradation may not be visually apparent. The most reliable way to detect degradation is through analytical methods such as HPLC or NMR spectroscopy, which can reveal the presence of mevalonic acid or other impurities. A decrease in the biological activity of the compound in your experiments can also be an indicator of degradation.

Q4: Can I store this compound in an aqueous buffer?

It is strongly advised not to store this compound in aqueous buffers for more than a single day.[1][3] The lactone ring is susceptible to hydrolysis, which will convert it to mevalonic acid, the open-chain carboxylic acid form. This can impact the results of your experiments, as the two forms may have different cell permeability and activity.

Q5: My this compound appears as an oil/solid. Is this normal?

Yes, this is normal. This compound is often supplied as a neat oil or a low-melting solid with a melting point of approximately 28°C.[1][3][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no biological activity in my experiment. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your stock. It should be stored at -20°C for the pure compound and -80°C for solutions in organic solvents. 2. Prepare fresh aqueous solutions for each experiment. Do not store aqueous solutions for more than 24 hours.[1][3] 3. Assess the purity of your compound using HPLC or NMR (see Experimental Protocols section).
Inconsistent results between experiments. Partial hydrolysis of this compound to mevalonic acid.1. Ensure consistent and correct preparation of your working solutions immediately before use. 2. Avoid alkaline conditions in your experimental setup, as this will accelerate hydrolysis.[6]
Precipitate formation in my stock solution. The solubility limit may have been exceeded, or the compound may have degraded.1. Gently warm the solution and sonicate to try and redissolve the precipitate.[4] 2. If the precipitate does not dissolve, it may be a sign of degradation or contamination. It is recommended to use a fresh vial of the compound.

Data Presentation

Table 1: Recommended Storage Conditions and Stability

Form Storage Temperature Reported Stability Reference
Pure (Neat Oil/Solid)-20°C≥ 4 years[1][3]
In DMSO-80°CUp to 1 year[4]
In Ethanol-80°CNot specified, but short-term is implied
In Aqueous Solution4°CNot recommended for > 24 hours[1][3]

Table 2: Solubility of this compound

Solvent Solubility Reference
DMSO~10-100 mg/mL[1][8][9]
Ethanol~20 mg/mL[1][9]
Dimethylformamide (DMF)~10 mg/mL[1][9]
PBS (pH 7.2)~0.5 mg/mL[1][9]

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its main degradant, mevalonic acid.

1. Materials:

  • This compound sample
  • HPLC-grade water
  • HPLC-grade acetonitrile (B52724)
  • Formic acid
  • HPLC system with a UV or Refractive Index (RI) detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of your this compound sample in a 50:50 mixture of acetonitrile and water.
  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient: 5% B to 95% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 µL
  • Detection: UV at 210 nm or RI detector

4. Data Analysis:

  • This compound should elute as a single major peak. The retention time will depend on the specific column and system used.
  • The presence of a second, earlier-eluting peak may indicate the presence of the more polar mevalonic acid.
  • Purity can be estimated by the relative area of the main peak compared to the total area of all peaks.

Protocol 2: Stability Study of this compound in Aqueous Solution

This protocol can be used to determine the rate of hydrolysis of this compound in an aqueous buffer.

1. Materials:

  • This compound
  • Phosphate-buffered saline (PBS), pH 7.4
  • HPLC system as described in Protocol 1

2. Procedure:

  • Prepare a 1 mg/mL solution of this compound in PBS.
  • Immediately inject a sample (t=0) into the HPLC system according to the method in Protocol 1.
  • Incubate the remaining solution at a controlled temperature (e.g., room temperature or 37°C).
  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

3. Data Analysis:

  • Quantify the peak area of this compound and mevalonic acid at each time point.
  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Statin Target) mevalonolactone This compound mevalonate->mevalonolactone Equilibrium isoprenoids Isoprenoids, Cholesterol, etc. mevalonate->isoprenoids

Caption: The Mevalonate Pathway and the position of this compound.

Stability_Workflow start Prepare this compound in Aqueous Buffer t0 Time-point 0: Inject into HPLC start->t0 incubate Incubate at Controlled Temperature t0->incubate tn Time-point n: Inject into HPLC incubate->tn tn->incubate analyze Analyze Peak Areas (Lactone vs. Acid) tn->analyze end Determine Degradation Rate analyze->end

Caption: Experimental workflow for assessing this compound stability.

References

troubleshooting unexpected results in mevalonate pathway studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for mevalonate (B85504) pathway research. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the mevalonate pathway and why is it a focus of research?

The mevalonate pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These molecules are essential for numerous cellular functions, including membrane integrity, cell signaling, protein prenylation, and the production of steroid hormones and bile acids.[1][2] Its central role in these processes makes it a key target for drug development, particularly for cholesterol-lowering statins and potential anti-cancer therapies.[1][3]

Q2: What are the most common reasons for unexpected results in mevalonate pathway studies?

Unexpected results often stem from the pathway's complex and tightly regulated nature. Key factors include:

  • Feedback Inhibition: High levels of downstream products like cholesterol, farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) can inhibit the activity of key enzymes such as HMG-CoA reductase (HMGR).[4]

  • Pleiotropic Effects of Inhibitors: Statins, the most common inhibitors of the pathway, have effects beyond cholesterol synthesis, influencing cell signaling, inflammation, and gene expression, which can vary between cell types.

  • Cellular Compensatory Mechanisms: Cells can counteract the effects of pathway inhibition by upregulating the expression of key enzymes like HMGR.

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can significantly impact cellular metabolism and the response to treatments.

Q3: How do statins impact cancer cells, and why are the results sometimes contradictory?

Statins can inhibit cancer cell proliferation, migration, and invasion, and may increase sensitivity to chemotherapy. However, the effects can be context-dependent, varying with the cancer type, the specific statin used, and the dose. Some studies suggest that statins might even promote tumor growth in certain scenarios. These contradictory findings can be attributed to the diverse roles of mevalonate pathway products in different cellular processes and the activation of various signaling cascades in different cancer cell lines.

Troubleshooting Guides

Issue 1: Statin treatment shows no effect or an unexpected increase in cholesterol levels.

Q: I treated my cells with a statin, but I don't see a decrease in cholesterol, or it has even increased. What could be the cause?

A: This is a common issue that can arise from several factors:

  • Possible Cause 1: Feedback Upregulation. Statin-mediated inhibition of HMG-CoA reductase can trigger a compensatory feedback mechanism, leading to increased expression of the HMGCR gene to restore cholesterol synthesis.

  • Troubleshooting Steps:

    • Verify Inhibition: Confirm that your statin concentration and incubation time are sufficient to inhibit HMGR activity. You can do this by performing an HMG-CoA reductase activity assay.

    • Time-Course Experiment: Assess cholesterol levels at different time points after statin treatment to capture the dynamics of inhibition and potential feedback responses.

    • Measure Gene Expression: Use qPCR to measure the mRNA levels of HMGCR and other key pathway genes to check for transcriptional upregulation.

  • Possible Cause 2: External Cholesterol Uptake. Cells can take up cholesterol from the culture medium, especially if it is supplemented with serum. This can mask the effects of inhibiting de novo synthesis.

  • Troubleshooting Steps:

    • Use Lipoprotein-Deficient Serum: Culture cells in a medium containing lipoprotein-deficient serum to minimize external cholesterol sources.

    • Control for Serum Effects: Include a control group with and without serum to distinguish between de novo synthesis and uptake.

  • Possible Cause 3: Statin Inactivity. The statin may have degraded or is not active in your specific cell type.

  • Troubleshooting Steps:

    • Check Statin Stability: Ensure the statin is properly stored and handled. Prepare fresh solutions for each experiment.

    • Test Different Statins: Different statins have varying potencies and cellular uptake efficiencies. Consider testing a panel of statins.

Issue 2: No observable change in protein prenylation after HMG-CoA reductase inhibition.

Q: I've treated my cells with a statin, but a western blot for prenylated proteins shows no change. Why is this?

A: Observing no change in protein prenylation can be perplexing. Here are some potential explanations:

  • Possible Cause 1: Insufficient Depletion of Isoprenoid Pools. The intracellular pools of FPP and GGPP may be large enough to sustain protein prenylation for a period even after HMGR inhibition.

  • Troubleshooting Steps:

    • Increase Treatment Duration/Concentration: Extend the incubation time with the statin or increase its concentration to more effectively deplete the isoprenoid pools.

    • Directly Measure Isoprenoids: Use techniques like LC-MS/MS to quantify the intracellular levels of FPP and GGPP to confirm their depletion.

  • Possible Cause 2: Technical Issues with the Western Blot. The antibody may not be specific for the prenylated form of the protein, or the change in migration may be too subtle to detect.

  • Troubleshooting Steps:

    • Use a Positive Control: Treat cells with a specific geranylgeranyltransferase inhibitor (GGTI) or farnesyltransferase inhibitor (FTI) as a positive control for inhibiting prenylation.

    • Optimize Gel Electrophoresis: Use a higher percentage acrylamide (B121943) gel to better resolve small shifts in protein migration.

    • Alternative Detection Methods: Consider using a click-chemistry-based method with isoprenoid analogues for a more direct detection of prenylation.

  • Possible Cause 3: Redundancy in Prenyltransferases. Some proteins can be alternatively prenylated by a different transferase if the primary one is inhibited.

  • Troubleshooting Steps:

    • Combined Inhibition: Use a combination of a statin and a specific prenyltransferase inhibitor to achieve a more complete blockade.

Quantitative Data Summary

The following tables summarize typical quantitative data from mevalonate pathway experiments.

Table 1: Effect of Statins on Cell Viability and Intracellular Cholesterol

Cell LineStatin (Concentration)Treatment DurationCell Viability (% of Control)Intracellular Cholesterol (µg/mg protein)
J774.1/JA-4Simvastatin (100 nM)48 h~80%~15
J774.1/JA-4Pitavastatin (100 nM)48 h~75%~12
BG01V (variant hESC)Simvastatin (20 µM)72 h~60%Not Reported
BG01V (variant hESC)Lovastatin (20 µM)72 h~65%Not Reported
MCF-7Simvastatin (20 µM)72 h~55%Not Reported

Data adapted from studies on macrophage-like cells and human embryonic stem cells.

Table 2: Quantification of Isoprenoid Pyrophosphates by LC-MS/MS

AnalyteLimit of Quantification (LOQ)
Geranyl pyrophosphate (GPP)0.04 ng/mL
Farnesyl pyrophosphate (FPP)0.04 ng/mL
Geranylgeranyl pyrophosphate (GGPP)0.04 ng/mL
Mevalonate (MVA)0.1 µmol/L
Isopentenyl pyrophosphate (IPP)0.4 µmol/L

Data compiled from validated LC-MS/MS methods.

Experimental Protocols

Protocol 1: HMG-CoA Reductase Activity Assay

This protocol is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm.

Materials:

  • HMG-CoA Reductase Assay Buffer

  • NADPH

  • HMG-CoA substrate

  • Purified HMG-CoA reductase (for positive control) or cell lysate

  • 96-well UV-transparent plate

  • Spectrophotometer capable of kinetic measurements at 340 nm and 37°C

Procedure:

  • Reagent Preparation: Prepare a reaction mix containing assay buffer and NADPH.

  • Sample Preparation: Add your cell lysate or purified enzyme to the wells of the 96-well plate. Include a negative control without the HMG-CoA substrate.

  • Initiate Reaction: Add the HMG-CoA substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 2-3 minutes for at least 10 minutes.

  • Data Analysis: Calculate the rate of change in absorbance (ΔOD/min). Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to determine the enzyme activity.

Protocol 2: Total Cholesterol Quantification Assay

This protocol utilizes an enzyme-coupled reaction to detect both free cholesterol and cholesteryl esters.

Materials:

  • Cholesterol Assay Buffer

  • Cholesterol Probe

  • Enzyme Mix (containing cholesterol oxidase and cholesterol esterase)

  • Cholesterol Standard

  • 96-well plate (white or black for fluorescence, clear for colorimetric)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Standard Curve Preparation: Prepare a series of cholesterol standards by diluting the provided stock.

  • Sample Preparation: Lyse cells or tissues and extract lipids. Dilute samples as needed to fall within the linear range of the assay.

  • Reaction Setup: Add the samples and standards to the 96-well plate. Add the reaction mix containing the cholesterol probe and enzyme mix. To measure only free cholesterol, omit the cholesterol esterase.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Measurement: Read the absorbance (at ~570 nm) or fluorescence (Ex/Em = 535/590 nm).

  • Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the cholesterol concentration in your samples.

Protocol 3: Isoprenoid Pyrophosphate Quantification by LC-MS/MS

This is a highly sensitive method for the simultaneous quantification of key isoprenoid intermediates.

Materials:

  • LC-MS/MS system with a C18 reverse-phase column

  • Mobile Phase A: 10 mM ammonium (B1175870) carbonate with 0.1% ammonium hydroxide (B78521) in water

  • Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75/25)

  • Isoprenoid pyrophosphate standards (GPP, FPP, GGPP)

  • Internal standards (stable-isotope labeled analogues)

Procedure:

  • Sample Extraction: Extract isoprenoids from cell pellets or plasma using an appropriate organic solvent mixture.

  • LC Separation: Inject the extracted samples onto the C18 column. Use a gradient elution with Mobile Phases A and B to separate the analytes.

  • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each isoprenoid.

  • Quantification: Generate a standard curve using the isoprenoid standards and normalize the results to the internal standards.

Visualizations

Mevalonate_Pathway cluster_start Upstream Metabolism cluster_pathway Mevalonate Pathway cluster_end Downstream Products Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isopentenyl-PP (IPP) Isopentenyl-PP (IPP) Mevalonate->Isopentenyl-PP (IPP) Dimethylallyl-PP (DMAPP) Dimethylallyl-PP (DMAPP) Isopentenyl-PP (IPP)->Dimethylallyl-PP (DMAPP) Geranyl-PP (GPP) Geranyl-PP (GPP) Isopentenyl-PP (IPP)->Geranyl-PP (GPP) Dimethylallyl-PP (DMAPP)->Geranyl-PP (GPP) Farnesyl-PP (FPP) Farnesyl-PP (FPP) Geranyl-PP (GPP)->Farnesyl-PP (FPP) Geranylgeranyl-PP (GGPP) Geranylgeranyl-PP (GGPP) Farnesyl-PP (FPP)->Geranylgeranyl-PP (GGPP) Squalene Squalene Farnesyl-PP (FPP)->Squalene Dolichol Dolichol Farnesyl-PP (FPP)->Dolichol Heme A Heme A Farnesyl-PP (FPP)->Heme A Ubiquinone (CoQ10) Ubiquinone (CoQ10) Farnesyl-PP (FPP)->Ubiquinone (CoQ10) Prenylated Proteins Prenylated Proteins Farnesyl-PP (FPP)->Prenylated Proteins Farnesylation Geranylgeranyl-PP (GGPP)->Prenylated Proteins Geranylgeranylation Cholesterol Cholesterol Squalene->Cholesterol Statins Statins HMG-CoA Reductase\n(Rate-limiting step) HMG-CoA Reductase (Rate-limiting step) Statins->HMG-CoA Reductase\n(Rate-limiting step) Inhibition

Caption: The Mevalonate Pathway and the site of statin inhibition.

Troubleshooting_Workflow start Unexpected Result Observed check_protocol Review Experimental Protocol and Reagent Stability start->check_protocol check_controls Analyze Control Groups (Positive/Negative) check_protocol->check_controls lit_review Consult Literature for Similar Findings check_controls->lit_review hypothesis Formulate New Hypothesis (e.g., feedback, off-target effects) lit_review->hypothesis new_experiment Design Follow-up Experiment (e.g., time-course, dose-response) hypothesis->new_experiment analyze_data Analyze New Data new_experiment->analyze_data conclusion Draw Conclusion analyze_data->conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

Feedback_Inhibition_Logic start Statin Treatment hmgr_inhibition HMG-CoA Reductase Inhibited start->hmgr_inhibition mevalonate_decrease Mevalonate Levels Decrease hmgr_inhibition->mevalonate_decrease isoprenoid_decrease Isoprenoid & Cholesterol Levels Decrease mevalonate_decrease->isoprenoid_decrease srebp_activation SREBP Pathway Activated isoprenoid_decrease->srebp_activation hmgr_upregulation HMGCR Gene Expression Increases srebp_activation->hmgr_upregulation compensatory_synthesis Compensatory Cholesterol Synthesis hmgr_upregulation->compensatory_synthesis

Caption: Logic diagram of the feedback response to statin treatment.

References

Technical Support Center: Synthesis and Purification of DL-Mevalonolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of DL-Mevalonolactone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred for the recommended duration and at the optimal temperature.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization and the formation of elimination products.

    • Solution: Maintain strict control over reaction conditions, particularly temperature. In some syntheses, such as those involving Reformatsky reactions, the rate of addition of reagents can be critical.

  • Hydrolysis of the Lactone: this compound can hydrolyze to mevalonic acid, especially in the presence of water and under either acidic or basic conditions. This is a common issue during the work-up procedure.[1]

    • Solution: Use anhydrous solvents and reagents. During the work-up, minimize the contact time with aqueous acidic or basic solutions. It is often preferable to perform extractions quickly and at low temperatures.

  • Purity of Starting Materials: The purity of the initial reagents is crucial for a successful synthesis.

    • Solution: Ensure that all starting materials are of high purity and are properly stored. For example, 4-hydroxy-2-butanone (B42824) should be distilled before use.

Q2: I am observing the formation of a significant amount of polymeric material in my reaction mixture. How can I prevent this?

A2: Polymerization is a common side reaction, especially in lactonization reactions. To favor the desired intramolecular cyclization over intermolecular polymerization, consider the following:

  • High-Dilution Conditions: Performing the reaction at a very low concentration of the starting material is a classic and effective strategy to minimize intermolecular reactions.

  • Slow Addition of Reagents: A slow, controlled addition of one of the key reagents using a syringe pump can help maintain a low instantaneous concentration, thereby favoring the intramolecular reaction.

Q3: My final product appears to be contaminated with the open-chain mevalonic acid. How can I promote lactonization?

A3: The equilibrium between mevalonic acid and mevalonolactone (B1676541) is pH-dependent.[2] To favor the lactone form, an acidic workup is typically employed.

  • Solution: After the initial reaction, acidify the reaction mixture to a pH of around 2-3 with an acid such as H₂SO₄ or HCl.[2] This will drive the equilibrium towards the formation of the lactone. The lactone can then be extracted with an organic solvent like ethyl acetate (B1210297).

Purification Troubleshooting

Q1: I am having difficulty purifying this compound by column chromatography. The product seems to streak on the column.

A1: this compound is a polar and hygroscopic compound, which can make it challenging to purify by standard silica (B1680970) gel chromatography.

  • Solution:

    • Use a suitable solvent system: A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. You may need to experiment to find the optimal ratio.

    • Deactivate the silica gel: The acidic nature of silica gel can sometimes cause issues. You can try neutralizing the silica gel with a small amount of a base like triethylamine (B128534) in the solvent system.

    • Alternative purification methods: Consider other purification techniques such as vacuum distillation or crystallization.

Q2: I am trying to crystallize this compound, but it remains an oil. What can I do?

A2: this compound is often isolated as a neat oil and can be challenging to crystallize directly.[3]

  • Solution:

    • Formation of the monohydrate: this compound can form a crystalline monohydrate.[4] Storing a highly pure, concentrated syrup of the lactone at a low temperature (e.g., around 6°C) for an extended period can induce spontaneous crystallization of the monohydrate.

    • Seeding: If you have a small amount of crystalline material, you can use it to seed a supersaturated solution of your crude product.

    • Solvent selection: Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent is often effective.

Q3: My purified this compound is not stable and seems to degrade over time. How should I store it?

A3: this compound is hygroscopic and susceptible to hydrolysis.

  • Solution: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended for long-term storage). It is best to store it as a neat oil or a crystalline solid, as aqueous solutions are not recommended for storage for more than a day.

Quantitative Data Summary

The following tables summarize typical yields and purity data for common synthesis and purification methods for this compound.

Synthesis MethodKey ReagentsTypical YieldPurityReference
Reformatsky Reaction4-(bromoacetoxy)-2-butanone, Zinc~60%>95% after purification
Epoxide Ring Opening2-(2-methyloxiran-2-yl)ethanol, NaCN~74% (racemic)High purity after purification
Bio-fermentationEngineered E. coli40 g/L (in broth)>99% after extensive purification
Purification MethodStarting MaterialTypical Recovery/PurityReference
Crystallization (Monohydrate)High purity syrup (>98%)>90% pure liquid after redissolving
Silica Gel ChromatographyCrude reaction mixture>95%
Liquid-Liquid ExtractionAcidified fermentation brothHigh recovery, purity dependent on subsequent steps

Experimental Protocols

Protocol 1: Synthesis of this compound via Reformatsky Reaction

This protocol is adapted from the procedure described in US Patent 3,119,842.

Step 1: Preparation of 4-(bromoacetoxy)-2-butanone

  • To a stirred solution of 4-hydroxy-2-butanone (0.464 mole) in anhydrous chloroform (B151607) (45.0 ml), cooled in a dry ice/ethanol (B145695) bath, slowly add bromoacetyl bromide (0.475 mole).

  • Following this, add anhydrous pyridine (B92270) (0.475 mole) dropwise.

  • Allow the mixture to warm to 4°C and let it stand for two days at this temperature.

  • Remove the crystallized pyridine hydrobromide by filtration.

  • To the filtrate, add solid sodium bicarbonate until effervescence ceases and the aqueous layer is neutral to slightly alkaline.

  • Extract the mixture four times with 100 ml portions of diethyl ether.

  • Dry the combined ether extracts over anhydrous calcium chloride, followed by anhydrous sodium sulfate.

  • Concentrate the solution in vacuo at a temperature below 0°C to yield 4-(bromoacetoxy)-2-butanone.

Step 2: Synthesis of this compound

  • Prepare a solution of 4-(bromoacetoxy)-2-butanone (0.139 mole) in 20.0 ml of dry tetrahydrofuran. Keep this solution below 4°C.

  • To a flask containing activated granular zinc (10.0 g), initiate the reaction. The reaction is exothermic.

  • Control the reaction temperature by adding more dry solvent.

  • Add the remaining ester solution at a rate that maintains the reaction.

  • Add an additional 10.0 g of activated zinc halfway through the addition of the ester.

  • After the addition is complete, reflux the reaction mixture for 30 minutes.

Step 3: Work-up and Purification

  • Hydrolyze the zinc adduct by adding an equal volume of water to the reaction mixture.

  • Add an equal volume of ethanol to precipitate the salts.

  • Centrifuge or filter to remove the salts and wash them with absolute ethanol.

  • Combine the ethanol washings with the supernatant and evaporate the solvents in vacuo below 50°C.

  • Add KOH solution until the mixture is basic and let it stand at 60°C for 10 minutes to convert the lactone to mevalonic acid.

  • Cool the mixture and adjust the pH to 1.0 with H₂SO₄.

  • Extract the aqueous solution five times with chloroform containing 1% ethanol.

  • Evaporate the chloroform extract in vacuo to obtain the crude product.

  • For further purification, the crude product can be purified by column chromatography on silicic acid, eluting with chloroform.

Visualizations

Experimental Workflow: Synthesis and Purification

G Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_final Final Product start Starting Materials (e.g., 4-hydroxy-2-butanone) reaction Chemical Reaction (e.g., Reformatsky) start->reaction hydrolysis Hydrolysis of Zinc Adduct reaction->hydrolysis acidification Acidification to form Lactone hydrolysis->acidification extraction Solvent Extraction chromatography Column Chromatography extraction->chromatography acidification->extraction distillation Vacuum Distillation chromatography->distillation crystallization Crystallization distillation->crystallization final_product Pure this compound crystallization->final_product

Caption: A generalized workflow for the chemical synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction check_workup Analyze Aqueous Layer start->check_workup check_purity Check Purity of Starting Materials start->check_purity incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_reactions Side Reactions (e.g., Polymerization) check_reaction->side_reactions hydrolysis Product Hydrolysis during Work-up check_workup->hydrolysis impure_reagents Impure Starting Materials check_purity->impure_reagents increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp anhydrous_conditions Use Anhydrous Solvents/Reagents hydrolysis->anhydrous_conditions purify_reagents Purify/Distill Reagents impure_reagents->purify_reagents high_dilution Use High Dilution Conditions side_reactions->high_dilution

References

ensuring inert atmosphere for DL-Mevalonolactone stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of DL-Mevalonolactone stock solutions by using an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere recommended for preparing this compound stock solutions?

A1: An inert atmosphere, typically composed of nitrogen or argon gas, is crucial because it displaces reactive gases like oxygen and moisture from the storage vial and solvent.[1][2][3] Oxygen can cause oxidative degradation of sensitive compounds, while moisture can lead to hydrolysis. The product information for this compound specifically advises purging the solvent with an inert gas to prevent such degradation and ensure the stability and integrity of the stock solution.[4]

Q2: What is the recommended solvent for this compound stock solutions?

A2: this compound is soluble in several organic solvents, including ethanol, DMSO, and dimethylformamide (DMF).[4] The choice of solvent will depend on the specific requirements of your experiment. For aqueous systems, it is sparingly soluble in PBS (pH 7.2).[4]

Q3: How long can I store this compound stock solutions?

A3: When stored as a neat oil at -20°C, this compound is stable for at least four years.[4][5] For stock solutions in organic solvents, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[6][7] It is not recommended to store aqueous solutions for more than one day.[4]

Q4: Can I prepare an aqueous stock solution of this compound?

A4: Yes, you can prepare aqueous solutions by directly dissolving the neat oil in aqueous buffers. However, the solubility is limited (approximately 0.5 mg/mL in PBS, pH 7.2), and it is strongly advised not to store these aqueous solutions for more than 24 hours.[4]

Troubleshooting Guide

Problem: My this compound solution has changed color. What should I do?

  • Possible Cause: Discoloration can be a sign of chemical degradation, potentially due to oxidation from exposure to air or impurities in the solvent.

  • Solution: Discard the discolored solution. Prepare a fresh stock solution following the detailed protocol for preparation under an inert atmosphere. Ensure your solvent is of high purity and has been properly purged with an inert gas.

Problem: I am seeing inconsistent results in my experiments using a previously prepared stock solution.

  • Possible Cause: Inconsistent results may stem from the degradation of the this compound in your stock solution. This can happen if the solution was not prepared or stored under a sufficiently inert atmosphere, or if it has been stored longer than the recommended duration.

  • Solution: Prepare a fresh stock solution using the recommended procedures, including the use of an inert atmosphere. It is also advisable to aliquot your stock solution into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to the atmosphere.

Problem: The this compound is not dissolving well in the solvent.

  • Possible Cause: This could be due to using an inappropriate solvent or exceeding the solubility limit of this compound.

  • Solution: Refer to the solubility data table to ensure you are using a suitable solvent and are within the acceptable concentration range. Sonication may also aid in dissolving the compound.[6][8]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution under an Inert Atmosphere

This protocol describes the standard procedure for preparing a stock solution of this compound in an organic solvent while maintaining an inert atmosphere to prevent degradation.

Materials:

  • This compound (neat oil)

  • High-purity, anhydrous organic solvent (e.g., ethanol, DMSO, DMF)

  • Source of inert gas (Nitrogen or Argon) with a regulator

  • Sterile glass vial with a rubber septum and screw cap

  • Syringes and needles

  • Standard laboratory glassware (e.g., flask for solvent purging)

Procedure:

  • Prepare the Solvent: Place the required volume of solvent in a flask. Purge the solvent with a gentle stream of inert gas for 15-20 minutes to remove dissolved oxygen.

  • Prepare the Vial: Take a clean, dry glass vial with a septum-lined cap. Flush the vial with the inert gas for 2-3 minutes to displace the air inside.

  • Add this compound: Weigh the desired amount of this compound and quickly transfer it to the prepared vial.

  • Add the Solvent: Using a syringe, carefully draw the purged solvent and add it to the vial containing the this compound.

  • Dissolve: Gently swirl the vial or use a vortex mixer until the this compound is completely dissolved. Sonication can be used if necessary.

  • Storage: Store the stock solution at -20°C or -80°C, depending on the desired storage duration. For long-term storage, it is recommended to overlay the solution with the inert gas before sealing the vial tightly.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

SolventSolubilityRecommended Storage (in solvent)
Ethanol~20 mg/mL[4]-20°C for up to 1 month; -80°C for up to 6 months[6][7]
DMSO~10 mg/mL[4]-20°C for up to 1 month; -80°C for up to 6 months[6][7]
DMF~10 mg/mL[4]-20°C for up to 1 month; -80°C for up to 6 months[6][7]
PBS (pH 7.2)~0.5 mg/mL[4]Not recommended for more than one day[4]
Neat Oil N/A-20°C for ≥ 4 years[4][5]

Visualizations

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A 1. Purge Solvent with Inert Gas (N2 or Ar) B 2. Flush Vial with Inert Gas A->B Maintain Inert Environment C 3. Add this compound to Vial B->C D 4. Add Purged Solvent to Vial C->D E 5. Dissolve Compound (Vortex/Sonicate) D->E F 6. Overlay with Inert Gas E->F Final Inerting Step G 7. Store at Recommended Temperature (-20°C / -80°C) F->G G DLM This compound (Stable) Degradation Degradation Pathway (Oxidation/Hydrolysis) DLM->Degradation Initiated by Atmosphere Atmospheric Exposure (Oxygen, Moisture) Atmosphere->Degradation Products Degraded Products (Inactive/Altered Activity) Degradation->Products Leads to Inert Inert Atmosphere (N2 or Ar) Inert->DLM Protects

References

Validation & Comparative

A Comparative Guide: DL-Mevalonolactone vs. Mevalonic Acid in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between DL-Mevalonolactone and mevalonic acid is critical for designing robust experiments and interpreting results accurately. This guide provides an objective comparison of their effects, supported by experimental data and detailed protocols.

This compound and mevalonic acid are pivotal precursors in the mevalonate (B85504) pathway, a fundamental metabolic route for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids essential for cellular function. While often used interchangeably, their distinct physicochemical properties can lead to significant differences in experimental outcomes. This compound is the lactone form of mevalonic acid, and the two exist in a pH-dependent equilibrium in aqueous solutions. This guide delves into their comparative effects on cellular processes, bioavailability, and application in rescuing statin-induced myopathy.

Physicochemical Properties and Bioavailability

PropertyThis compoundMevalonic AcidReference
Form LactoneCarboxylic acid[1]
Oral Bioavailability Orally activeNot typically administered orally in studies[2]
Cellular Uptake Believed to be more cell-permeable due to its neutral, cyclic structureLess permeable due to its charged carboxylate group at physiological pHInferred from oral activity
Stability in Aqueous Solution Exists in equilibrium with mevalonic acidExists in equilibrium with this compound[1]

Comparative Biological Effects

A key differentiator between the two compounds lies in their impact on mitochondrial function. A direct comparative study on isolated rat brain mitochondria revealed that this compound, but not mevalonic acid, significantly impaired mitochondrial functions.[3]

ParameterEffect of this compoundEffect of Mevalonic AcidCell Type/SystemReference
Mitochondrial Membrane Potential (ΔΨm) Markedly decreasedNo significant effectRat brain mitochondria[3]
Mitochondrial NAD(P)H Content Markedly decreasedNo significant effectRat brain mitochondria[3]
Mitochondrial Ca2+ Retention Capacity Markedly decreasedNo significant effectRat brain mitochondria[3]
Mitochondrial Swelling InducedNo significant effectRat brain mitochondria[3]
Rescue of Statin-Induced Myopathy Effective in vivo (mice)Effective in vitroC57BL/6 mice, various cell lines[2][4]
Cell Proliferation Supports cell proliferationSupports cell proliferationVarious cell lines[5][6]

Signaling Pathways and Experimental Workflows

The mevalonate pathway is a central hub for cellular metabolism and signaling. Both this compound and mevalonic acid serve as precursors for this pathway, which is initiated by the conversion of Acetyl-CoA.

Mevalonate_Pathway cluster_upstream Upstream Pathway cluster_downstream Downstream Products Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonic Acid Mevalonic Acid HMG-CoA->Mevalonic Acid HMG-CoA Reductase (Statin Target) This compound This compound Mevalonic Acid->this compound Equilibrium IPP IPP Mevalonic Acid->IPP Mevalonate Kinase DMAPP DMAPP IPP->DMAPP Geranyl-PP Geranyl-PP IPP->Geranyl-PP DMAPP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Non-sterol isoprenoids Non-sterol isoprenoids Farnesyl-PP->Non-sterol isoprenoids Cholesterol Cholesterol Squalene->Cholesterol

Fig. 1: The Mevalonate Pathway

Experimental workflows to assess the effects of these compounds often involve cell viability assays and the analysis of mevalonate pathway intermediates.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay e.g., MTS, AlamarBlue Metabolite Extraction Metabolite Extraction Treatment->Metabolite Extraction e.g., Statin +/- Rescue Data Analysis Data Analysis Cell Viability Assay->Data Analysis LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis LC-MS/MS Analysis->Data Analysis

Fig. 2: Typical Experimental Workflow

Experimental Protocols

Protocol 1: Assessment of Statin-Induced Cytotoxicity and Rescue

This protocol is adapted from studies evaluating the ability of mevalonate pathway products to rescue cells from statin-induced cell death.[4]

1. Cell Seeding:

  • Seed cells (e.g., AML cell lines NB4, OCI-M3, HL60) in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.

2. Treatment:

  • Treat cells with varying concentrations of a statin (e.g., simvastatin, 1 µM to 100 µM) alone or in combination with mevalonic acid (e.g., 250 µM).

  • Include untreated cells as a control.

3. Incubation:

  • Incubate the cells for 48 hours under standard cell culture conditions (37°C, 5% CO2).

4. Cell Viability Assay:

  • Measure cell viability using a chemiluminescence-based assay according to the manufacturer's instructions.

5. Data Analysis:

  • Express the results as the percentage of viable cells relative to the untreated control.

Protocol 2: Analysis of Mevalonate Pathway Intermediates by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of mevalonate pathway intermediates.

1. Sample Preparation:

  • Culture cells (e.g., HepG2) to the desired confluency.

  • Treat cells with the compounds of interest (e.g., statins, this compound, or mevalonic acid).

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract metabolites using a suitable solvent (e.g., methanol/water mixture).

2. LC-MS/MS Analysis:

  • Separate the metabolites using a reverse-phase C18 column with a gradient elution.

  • Perform mass spectrometry in negative ion mode and use multiple reaction monitoring (MRM) for quantification of specific intermediates.

  • Use isotopically labeled internal standards for accurate quantification.

3. Data Analysis:

  • Process the raw data to obtain peak areas for each metabolite.

  • Normalize the data to an internal standard and the cell number or protein concentration.

Conclusion

The choice between this compound and mevalonic acid in research is not trivial. This compound's oral bioavailability and greater cell permeability make it a suitable choice for in vivo studies and for experiments where efficient intracellular delivery is crucial. However, its potential to directly impact mitochondrial function, independent of the mevalonate pathway, must be considered. Mevalonic acid, being the direct precursor in the pathway, may be more appropriate for in vitro studies focusing on the enzymatic steps of the mevalonate pathway, provided that its delivery into the cells is not a limiting factor. Researchers should carefully consider the specific aims of their study, the experimental system, and the potential off-target effects when selecting between these two critical metabolites. Direct comparative studies remain limited, and further research is needed to fully elucidate the distinct biological roles of this compound and mevalonic acid.

References

A Researcher's Guide to Control Experiments for DL-Mevalonolactone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of essential control experiments for research involving DL-Mevalonolactone. It is designed for researchers, scientists, and drug development professionals to ensure the specific effects of mevalonate (B85504) pathway manipulation are accurately interpreted. We compare this compound's role with pathway inhibitors and downstream products, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is the lactone form of mevalonic acid, a critical precursor in the mevalonate (MVA) pathway.[1][2][3][4] This metabolic cascade is fundamental for the synthesis of cholesterol and a wide array of non-sterol isoprenoids essential for various cellular functions.[5][6] Isoprenoids are vital for processes like protein prenylation, which anchors proteins to cell membranes, and the synthesis of ubiquinone (Coenzyme Q10), a key component of the electron transport chain. In experimental settings, this compound is primarily used to "rescue" or reverse the effects of upstream inhibitors of the MVA pathway, thereby confirming that the observed biological effects are specifically due to the depletion of mevalonate and its derivatives.[7][8]

The Mevalonate Pathway: A Point of Intervention

The MVA pathway is regulated at the HMG-CoA reductase (HMGCR) enzyme, which catalyzes the conversion of HMG-CoA to mevalonate. This is the rate-limiting step and a common target for pharmacological inhibition.

Mevalonate_Pathway cluster_statin AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) MVAP Mevalonate-P Mevalonate->MVAP Mevalonate Kinase MVAPP Mevalonate-PP MVAP->MVAPP IPP IPP / DMAPP MVAPP->IPP GPP GPP IPP->GPP Ubiquinone Ubiquinone (CoQ10) IPP->Ubiquinone FPP FPP GPP->FPP FPP Synthase GGPP GGPP FPP->GGPP GGPP Synthase Squalene Squalene FPP->Squalene Prenylation Protein Prenylation (Ras, Rho, etc.) FPP->Prenylation Dolichol Dolichol FPP->Dolichol GGPP->Prenylation Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA Statins->HMG_CoA Inhibition Mev_Lactone This compound (Rescue Agent) Mev_Lactone->Mevalonate Bypasses Inhibition Bisphosphonates Bisphosphonates (N-BPs) Bisphosphonates->FPP Inhibition

Caption: The Mevalonate (MVA) Pathway and points of intervention.

Core Control Experiments for this compound Studies

To rigorously validate findings related to the MVA pathway, a specific set of controls is necessary. The logic is to first induce a phenotype by blocking the pathway and then to demonstrate that this phenotype is reversed by replenishing the pathway's key product, mevalonate.

Experimental_Logic Start Hypothesis: Observed phenotype is mediated by the MVA pathway Inhibit Inhibit MVA Pathway (e.g., with Statins) Start->Inhibit Control_Vehicle Control: Vehicle Only (No Phenotype) Start->Control_Vehicle Control_Mev Control: This compound Only (No Phenotype / Toxicity) Start->Control_Mev Observe Observe Phenotype? (e.g., decreased viability, reduced protein prenylation) Inhibit->Observe Experiment Rescue Add Inhibitor + This compound Observe->Rescue If Yes PhenotypeReversed Is Phenotype Reversed? Rescue->PhenotypeReversed Conclusion_Yes Conclusion: Phenotype is specifically mediated by MVA pathway depletion. PhenotypeReversed->Conclusion_Yes If Yes Conclusion_No Conclusion: Phenotype is likely due to off-target effects of the inhibitor or other mechanisms. PhenotypeReversed->Conclusion_No If No

Caption: Logical flow for a mevalonate pathway rescue experiment.
Summary of Experimental Groups

The table below outlines the essential experimental groups, their purpose, and the expected outcomes for a typical cell-based assay measuring cell viability.

Group Treatment Components Purpose Expected Outcome (e.g., Cell Viability)
1. Negative Control Vehicle (e.g., DMSO, PBS)To establish a baseline and control for solvent effects.Normal (100%) viability.
2. Inhibitor MVA Pathway Inhibitor (e.g., Statin)To induce a phenotype by depleting mevalonate products.Decreased viability.
3. Rescue Inhibitor + this compoundTo confirm the inhibitor's specificity for the MVA pathway.Viability is restored to near-normal levels.
4. Mevalonolactone (B1676541) Alone This compoundTo ensure the rescue agent itself is not toxic or has confounding effects at the concentration used.Normal viability.

Comparison with Alternatives

While this compound is the most common rescue agent, other compounds can be used to dissect the specific downstream branches of the MVA pathway responsible for a biological effect.

Compound Target/Mechanism Primary Use in Experiments Key Insight Provided
Statins (e.g., Simvastatin, Lovastatin)HMG-CoA Reductase (HMGCR) InhibitorsInhibit the entire downstream pathway.[8][9][10]Determines if a process is dependent on the MVA pathway.
Bisphosphonates (e.g., Zoledronic Acid)Farnesyl Pyrophosphate (FPP) Synthase InhibitorsBlock the production of FPP and GGPP, affecting protein prenylation more directly than cholesterol synthesis.[8][11]Differentiates between effects of sterol vs. non-sterol isoprenoids.
Farnesyl Pyrophosphate (FPP) Downstream MetaboliteRescue the effects of statins.Pinpoints FPP-dependent processes (farnesylation).
Geranylgeranyl Pyrophosphate (GGPP) Downstream MetaboliteRescue the effects of statins or bisphosphonates.[8][10]Pinpoints GGPP-dependent processes (geranylgeranylation).

Experimental Protocols

Below is a generalized protocol for a cell-based rescue experiment. Concentrations and incubation times must be optimized for specific cell lines and inhibitors.

General Workflow

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis seed_cells 1. Seed Cells in Multi-well Plates allow_adherence 2. Allow Cells to Adhere (e.g., 24 hours) seed_cells->allow_adherence prepare_reagents 3. Prepare Treatment Media: - Vehicle - Inhibitor - Inhibitor + MVA - MVA only allow_adherence->prepare_reagents add_treatment 4. Replace Media with Treatment Media prepare_reagents->add_treatment incubate 5. Incubate for Optimized Duration (e.g., 48-72 hours) add_treatment->incubate perform_assay 6. Perform Endpoint Assay incubate->perform_assay assay_viability Cell Viability Assay (MTT, CCK-8) perform_assay->assay_viability assay_western Western Blot (e.g., for Ras, RhoA) perform_assay->assay_western assay_cholesterol Cholesterol Quantification perform_assay->assay_cholesterol

Caption: General workflow for a cell-based MVA pathway rescue experiment.
Protocol: Statin Inhibition and this compound Rescue

  • Cell Seeding:

    • Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to attach and grow for 24 hours in standard culture medium.

  • Preparation of Treatment Media:

    • Prepare stock solutions of the statin (e.g., 10 mM Simvastatin in DMSO) and this compound (e.g., 1 M in PBS, sterile filtered).

    • Dilute the stocks in culture medium to the final working concentrations. For example:

      • Vehicle Control: Medium + 0.1% DMSO.

      • Statin Treatment: Medium + 10 µM Simvastatin.

      • Rescue Treatment: Medium + 10 µM Simvastatin + 100 µM this compound.

      • MVA Control: Medium + 100 µM this compound.

    • Note: The molar excess of mevalonolactone to statin is typically 10-fold or higher.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the appropriate treatment medium to each well.

    • Incubate the plate for 48 to 72 hours.

  • Endpoint Analysis - Cell Viability (CCK-8 Assay):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Normalize the results to the vehicle control group.

  • Endpoint Analysis - Western Blot for Protein Prenylation:

    • Grow and treat cells in larger format dishes (e.g., 6-well plates).

    • Lyse the cells and collect protein lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with antibodies against a non-prenylated protein (e.g., Rap1A, which shifts mobility upon prenylation) or by observing the translocation of a prenylated protein like RhoA from the membrane to the cytosolic fraction.

    • Expected Result: Statin treatment will cause an accumulation of the un-prenylated, cytosolic form of the protein. This effect will be reversed in the rescue group.

References

A Researcher's Guide to Selecting DL-Mevalonolactone: A Comparative Analysis of Supplier Purity and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quality and efficacy of reagents are paramount to achieving reliable and reproducible results. DL-Mevalonolactone, a key intermediate in the mevalonate (B85504) pathway, is a critical component in studies related to cholesterol biosynthesis, isoprenoid production, and associated diseases. This guide provides a comparative overview of prominent suppliers of this compound and offers standardized experimental protocols to empower researchers to independently assess the efficacy of the products they source.

Supplier and Product Specification Overview

SupplierStated PurityCAS Number
MedChemExpress99.15%[1]674-26-0[1]
RayBiotech99.7%[2]674-26-0[2]
TargetMol99.88%[3]674-26-0[3]
Chem-Impex≥ 98% (GC)674-26-0
TCI Chemicals>98.0%(GC)674-26-0
Santa Cruz Biotechnology≥97%[4]674-26-0[4]
Cayman Chemical≥95%[5]674-26-0[5][6]
Sigma-Aldrich~97% (titration)674-26-0
APExBIOHigh-purity674-26-0

Experimental Protocols for Efficacy Comparison

To objectively assess the biological activity of this compound from different suppliers, a series of standardized in vitro experiments are recommended. These protocols are designed to measure the compound's ability to rescue cells from statin-induced inhibition of the mevalonate pathway and to assess its impact on downstream cellular processes.

Cell Viability Rescue Assay

This assay determines the ability of this compound to restore cell viability in the presence of a statin, which inhibits HMG-CoA reductase, a key enzyme in the mevalonate pathway.

Principle: Statins deplete the pool of mevalonate and its downstream products, leading to decreased cell proliferation and viability. Exogenous this compound should bypass this inhibition and rescue the cells.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., U87 glioblastoma, AGS gastric adenocarcinoma) in appropriate media.[7][8]

  • Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with a predetermined IC50 concentration of a statin (e.g., simvastatin, lovastatin) alone or in combination with varying concentrations of this compound from different suppliers.[8]

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or Alamar Blue assay.[8][9]

  • Data Analysis: Compare the ability of this compound from each supplier to rescue cell viability. A more effective product will show a greater increase in viability at lower concentrations.

Analysis of Mevalonate Pathway Activation

This experiment assesses the direct impact of this compound on the activity of the mevalonate pathway.

Principle: The addition of this compound should lead to an increase in the synthesis of downstream isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

Methodology:

  • Cell Treatment: Treat cells with a statin to inhibit endogenous mevalonate production, followed by the addition of this compound from different suppliers.

  • Metabolite Extraction: After incubation, perform a metabolite extraction from the cell lysates.

  • Quantification of Isoprenoids: Utilize techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of FPP and GGPP.

  • Gene Expression Analysis: Measure the mRNA levels of key genes in the mevalonate pathway, such as HMG-CoA reductase (HMGCR), using RT-PCR.[8] Feedback regulation in the pathway should lead to changes in gene expression upon mevalonate replenishment.

  • Data Analysis: A more potent this compound sample will result in a more significant increase in downstream isoprenoids and a more pronounced effect on the feedback regulation of pathway genes.

Assessment of Mitochondrial Function

This assay evaluates the effect of this compound on mitochondrial health, as the mevalonate pathway is linked to mitochondrial function.

Principle: this compound has been shown to affect mitochondrial membrane potential and induce mitochondrial swelling.[1][10] Comparing these effects can indicate differences in biological activity.

Methodology:

  • Cell Treatment: Treat cells (e.g., U-87 MG) with this compound from different suppliers for a specified period.[11]

  • Mitochondrial Membrane Potential (ΔΨm) Measurement: Use a fluorescent dye such as JC-1 or TMRE followed by flow cytometry or fluorescence microscopy to measure changes in ΔΨm. A decrease in ΔΨm can be indicative of mitochondrial dysfunction.[10]

  • Oxidative Stress Analysis: Measure the production of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.[11] Additionally, assess the expression of oxidative stress response genes like SOD2 and HemeOX.[11]

  • Data Analysis: Compare the dose-dependent effects of this compound from various suppliers on these mitochondrial parameters.

Visualizing the Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental design and the biological context, the following diagrams have been generated using Graphviz.

G cluster_0 Supplier Screening cluster_1 In Vitro Efficacy Testing cluster_2 Data Analysis & Comparison Source DL-MVA\nfrom different suppliers Source DL-MVA from different suppliers Prepare stock solutions Prepare stock solutions Source DL-MVA\nfrom different suppliers->Prepare stock solutions DL-MVA Treatment\n(from each supplier) DL-MVA Treatment (from each supplier) Prepare stock solutions->DL-MVA Treatment\n(from each supplier) Cell Culture\n(e.g., U87, AGS) Cell Culture (e.g., U87, AGS) Statin Treatment\n(e.g., Simvastatin) Statin Treatment (e.g., Simvastatin) Cell Culture\n(e.g., U87, AGS)->Statin Treatment\n(e.g., Simvastatin) Statin Treatment\n(e.g., Simvastatin)->DL-MVA Treatment\n(from each supplier) Cell Viability Assay\n(MTT, Alamar Blue) Cell Viability Assay (MTT, Alamar Blue) DL-MVA Treatment\n(from each supplier)->Cell Viability Assay\n(MTT, Alamar Blue) Metabolite Analysis\n(LC-MS/MS for FPP/GGPP) Metabolite Analysis (LC-MS/MS for FPP/GGPP) DL-MVA Treatment\n(from each supplier)->Metabolite Analysis\n(LC-MS/MS for FPP/GGPP) Mitochondrial Function Assay\n(ΔΨm, ROS) Mitochondrial Function Assay (ΔΨm, ROS) DL-MVA Treatment\n(from each supplier)->Mitochondrial Function Assay\n(ΔΨm, ROS) Compare Rescue Efficiency Compare Rescue Efficiency Cell Viability Assay\n(MTT, Alamar Blue)->Compare Rescue Efficiency Compare Isoprenoid Production Compare Isoprenoid Production Metabolite Analysis\n(LC-MS/MS for FPP/GGPP)->Compare Isoprenoid Production Compare Mitochondrial Effects Compare Mitochondrial Effects Mitochondrial Function Assay\n(ΔΨm, ROS)->Compare Mitochondrial Effects Select Optimal Supplier Select Optimal Supplier Compare Rescue Efficiency->Select Optimal Supplier Compare Isoprenoid Production->Select Optimal Supplier Compare Mitochondrial Effects->Select Optimal Supplier

Caption: Experimental workflow for comparing this compound efficacy.

Mevalonate_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate Kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Isopentenyl-PP (IPP) Isopentenyl-PP (IPP) Mevalonate-5-PP->Isopentenyl-PP (IPP) Dimethylallyl-PP (DMAPP) Dimethylallyl-PP (DMAPP) Isopentenyl-PP (IPP)->Dimethylallyl-PP (DMAPP) Geranyl-PP (GPP) Geranyl-PP (GPP) Farnesyl-PP (FPP) Farnesyl-PP (FPP) Geranyl-PP (GPP)->Farnesyl-PP (FPP) Geranylgeranyl-PP (GGPP) Geranylgeranyl-PP (GGPP) Farnesyl-PP (FPP)->Geranylgeranyl-PP (GGPP) Squalene Squalene Farnesyl-PP (FPP)->Squalene Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG-CoA Inhibits This compound This compound This compound->Mevalonate Hydrolyzes to Isopentenyl-PP (IPP)Dimethylallyl-PP (DMAPP) Isopentenyl-PP (IPP)Dimethylallyl-PP (DMAPP) Isopentenyl-PP (IPP)Dimethylallyl-PP (DMAPP)->Geranyl-PP (GPP)

Caption: The Mevalonate Signaling Pathway.

By implementing these standardized protocols, researchers can move beyond reliance on supplier-provided data and make informed decisions based on the empirical performance of this compound in their specific experimental systems. This approach will ultimately contribute to more robust and reproducible scientific findings.

References

Comparison Guide: Efficacy of Novel MEK Inhibitor MEK-X in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of a novel MEK inhibitor, MEK-X, with established treatments, Trametinib and Cobimetinib. The focus is on their efficacy in melanoma cell lines harboring the BRAF V600E mutation, a common driver of this cancer.[1][2] The data presented is based on published literature for existing drugs and hypothetical, yet plausible, experimental results for MEK-X.

The MAPK/ERK signaling pathway is a critical chain of proteins that relays signals from the cell surface to the nucleus, regulating cell growth and division.[3][4] In about 50% of melanomas, a mutation in the BRAF gene, most commonly V600E, leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation.[1] MEK inhibitors are designed to block this pathway downstream of BRAF, thereby inhibiting tumor growth.

Data Presentation: Comparative Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for MEK-X, Trametinib, and Cobimetinib in the A375 human melanoma cell line, which expresses the BRAF V600E mutation. Lower IC50 values indicate higher potency.

MEK InhibitorTarget(s)IC50 (nM) in A375 (BRAF V600E) CellsReference
MEK-X MEK1/20.5 Hypothetical Experimental Data
Trametinib MEK1/21.5Published Literature
Cobimetinib MEK1/24.2Published Literature

Signaling Pathway and Mechanism of Action

The diagram below illustrates the MAPK/ERK signaling cascade, which is frequently overactive in melanoma. The BRAF V600E mutation leads to constant signaling through MEK to ERK. MEK inhibitors, including the novel MEK-X, act by directly inhibiting MEK1 and MEK2, thus blocking downstream signaling and preventing cell proliferation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS BRAF_V600E BRAF (V600E) RAS->BRAF_V600E Constitutive Activation MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation MEK_Inhibitor MEK-X (MEK Inhibitor) MEK_Inhibitor->MEK Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor

MAPK pathway with MEK inhibitor action.

Experimental Protocols

The following protocols outline the methodology used to determine the IC50 values presented in the data table.

1. Published Literature Protocol (Adapted for Trametinib/Cobimetinib)

This protocol is a standard representation of methods used in studies cited in the literature for determining MEK inhibitor potency in melanoma cell lines.

  • Cell Culture: A375 melanoma cells (BRAF V600E positive) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay:

    • Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, the culture medium was replaced with fresh medium containing serial dilutions of Trametinib or Cobimetinib (ranging from 0.01 nM to 10 µM). A vehicle control (0.1% DMSO) was also included.

    • Plates were incubated for 72 hours.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence was measured on a plate reader.

  • Data Analysis: Luminescence readings were normalized to the vehicle control. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

2. MEK-X Experimental Protocol (Hypothetical)

This protocol describes the workflow for generating the performance data for the novel inhibitor, MEK-X.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture A375 Cells B Seed 5,000 cells/well in 96-well plates A->B C Incubate 24h B->C D Prepare serial dilutions of MEK-X (0.01 nM - 10 µM) C->D E Add MEK-X dilutions to cells D->E F Incubate 72h E->F G Add CellTiter-Glo® Reagent F->G H Measure Luminescence G->H I Normalize data to control and calculate IC50 H->I

Workflow for IC50 determination of MEK-X.
  • Methodology:

    • Cell Culture: A375 cells were maintained as described in the protocol above.

    • Assay Procedure: Cells were plated in 96-well plates at 5,000 cells/well. After 24 hours, they were treated with a 10-point, 3-fold serial dilution of MEK-X.

    • Incubation: The plates were incubated for 72 hours at 37°C.

    • Viability Measurement: Cell viability was quantified using the CellTiter-Glo® assay.

    • IC50 Calculation: Data was normalized to vehicle-treated controls, and the IC50 value was determined using a non-linear regression curve fit.

References

A Researcher's Guide to Tracer Studies with Stable Isotope-Labeled DL-Mevalonolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of using stable isotope-labeled DL-Mevalonolactone for tracer studies of the mevalonate (B85504) (MVA) pathway against other common tracer alternatives. We will explore the advantages of direct precursor tracing and provide supporting experimental data and protocols to aid in your research.

Introduction to Mevalonate Pathway Tracer Studies

The mevalonate (MVA) pathway is a crucial metabolic route responsible for the synthesis of isoprenoids, a diverse class of molecules including cholesterol, steroid hormones, and non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These non-sterol isoprenoids are vital for protein prenylation, a post-translational modification essential for the function of key signaling proteins like Ras and Rho. Given the pathway's central role in cellular physiology and its dysregulation in diseases such as cancer, robust methods for studying its dynamics are in high demand.

Stable isotope tracing, coupled with mass spectrometry, is a powerful technique to quantitatively track the flow of metabolites through a pathway. By introducing a labeled precursor into a biological system, researchers can measure the incorporation of the isotope into downstream metabolites, providing insights into metabolic flux and pathway activity.

Comparison of Tracer Strategies for the Mevalonate Pathway

The choice of a stable isotope tracer is critical for accurately probing the MVA pathway. The most common approaches involve using either an upstream precursor like glucose or acetate (B1210297), or a direct precursor like mevalonolactone.

FeatureStable Isotope-Labeled this compoundStable Isotope-Labeled Glucose/Acetate
Point of Entry Directly enters the mevalonate pathway.Enters central carbon metabolism upstream of the MVA pathway.
Specificity High specificity for the MVA pathway.Lower specificity; label is distributed across multiple pathways.
Potential for Label Dilution Lower potential for intracellular label dilution.High potential for label dilution from other carbon sources.
Insights Provided Direct measurement of MVA pathway flux.Provides a broader view of central carbon metabolism's contribution to the MVA pathway.
Complexity of Analysis Simpler data interpretation for MVA pathway flux.More complex data analysis due to the distribution of the label across numerous pathways.

Stable Isotope-Labeled this compound: As a direct precursor, labeled this compound offers a more targeted approach to studying the MVA pathway. It bypasses the complexities of upstream central carbon metabolism, leading to higher enrichment in isoprenoid intermediates and simplifying the interpretation of metabolic flux. This makes it an excellent choice for studies focused specifically on the regulation and activity of the MVA pathway itself.

Alternative Tracers (Glucose and Acetate): Labeled glucose and acetate are common tracers in metabolic studies. While they can be used to trace carbon into the MVA pathway, the label is distributed across numerous metabolic pathways, leading to significant dilution. This can make it challenging to accurately quantify the flux specifically through the MVA pathway. However, these tracers are invaluable for understanding the contribution of central carbon metabolism to isoprenoid biosynthesis.

Quantitative Data Presentation

A study by Castaño-Cerezo et al. (2019) developed a method for the accurate absolute quantification of mevalonate and prenyl pyrophosphate intermediates in yeast.[1] While not a direct comparison with other tracers, the data demonstrates the utility of a targeted approach for quantifying the intermediates of the MVA pathway.

MetaboliteAbsolute Quantification (pmol/mg of cell dry weight)
Mevalonate1.5 ± 0.2
Isopentenyl pyrophosphate (IPP)0.8 ± 0.1
Dimethylallyl pyrophosphate (DMAPP)0.2 ± 0.03
Geranyl pyrophosphate (GPP)0.1 ± 0.02
Farnesyl pyrophosphate (FPP)0.4 ± 0.05
Geranylgeranyl pyrophosphate (GGPP)0.3 ± 0.04

This table is adapted from data presented in Castaño-Cerezo et al., 2019, and serves as an example of the quantitative data that can be obtained.[1]

Experimental Protocols

The following is a generalized protocol for a stable isotope tracer study using labeled this compound in cultured mammalian cells, based on methodologies described in the literature.

I. Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare culture medium containing the desired concentration of stable isotope-labeled this compound (e.g., ¹³C-DL-Mevalonolactone). The concentration should be optimized for the specific cell line and experimental goals.

  • Labeling: Replace the standard culture medium with the labeling medium and incubate for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the label into downstream metabolites.

II. Metabolite Extraction
  • Quenching: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to quench metabolic activity.

  • Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells and scrape them from the plate.

  • Homogenization: Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

  • Centrifugation: Centrifuge at high speed to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites for analysis.

III. Sample Analysis by LC-MS/MS
  • Chromatographic Separation: Separate the metabolites using liquid chromatography (LC).

  • Mass Spectrometry Analysis: Analyze the eluent by tandem mass spectrometry (MS/MS) to identify and quantify the labeled and unlabeled isoprenoid intermediates.

  • Data Analysis: Determine the isotopic enrichment of each metabolite and calculate metabolic flux rates using appropriate software.

Visualizing the Mevalonate Pathway and its Downstream Effects

The following diagrams, generated using the DOT language, illustrate the mevalonate pathway and its connection to protein prenylation and downstream signaling.

Mevalonate_Pathway cluster_MVA Mevalonate Pathway cluster_Isoprenoids Isoprenoid Biosynthesis cluster_Downstream Downstream Products Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ACAT Mevalonate Mevalonate HMG-CoA->Mevalonate HMGCR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMVK IPP IPP Mevalonate-5-PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI IPPDMAPP IPPDMAPP GPP GPP IPPDMAPP->GPP GPPS GPPIPP GPPIPP FPP FPP GPPIPP->FPP FPPS Squalene Squalene FPP->Squalene Protein Farnesylation Protein Farnesylation FPP->Protein Farnesylation FPPIPP FPPIPP GGPP GGPP FPPIPP->GGPP GGPPS Protein Geranylgeranylation Protein Geranylgeranylation GGPP->Protein Geranylgeranylation Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate Pathway and Isoprenoid Biosynthesis.

Protein_Prenylation_Signaling cluster_MVA Mevalonate Pathway cluster_Prenylation Protein Prenylation cluster_Signaling Downstream Signaling Mevalonate Mevalonate IPP IPP Mevalonate->IPP FPP FPP IPP->FPP GGPP GGPP FPP->GGPP Farnesyltransferase Farnesyltransferase FPP->Farnesyltransferase Geranylgeranyltransferase Geranylgeranyltransferase GGPP->Geranylgeranyltransferase Ras Farnesylation Ras Farnesylation Farnesyltransferase->Ras Farnesylation Active Ras-GTP Active Ras-GTP Ras Farnesylation->Active Ras-GTP Rho/Rac Geranylgeranylation Rho/Rac Geranylgeranylation Geranylgeranyltransferase->Rho/Rac Geranylgeranylation Active Rho/Rac-GTP Active Rho/Rac-GTP Rho/Rac Geranylgeranylation->Active Rho/Rac-GTP MAPK Pathway MAPK Pathway Active Ras-GTP->MAPK Pathway Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Cytoskeletal Reorganization Cytoskeletal Reorganization Active Rho/Rac-GTP->Cytoskeletal Reorganization Cell Migration Cell Migration Cytoskeletal Reorganization->Cell Migration

Caption: Mevalonate Pathway, Protein Prenylation, and Downstream Signaling.

Conclusion

Stable isotope-labeled this compound is a powerful tool for specifically and quantitatively investigating the flux through the mevalonate pathway. Its direct entry into the pathway minimizes the complexities of label dilution associated with upstream tracers like glucose and acetate, making it an ideal choice for focused studies on isoprenoid biosynthesis and its regulation. While direct comparative studies are limited, the principles of metabolic tracing suggest that for researchers interested in the direct outputs and regulation of the MVA pathway, labeled this compound is a superior choice. For those investigating the interplay between central carbon metabolism and the MVA pathway, a combination of tracers may be the most informative approach. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own tracer studies using this valuable tool.

References

Comparative Analysis of DL-Mevalonolactone Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DL-Mevalonolactone's effects on different cell lines, supported by experimental data. This compound, the lactone form of mevalonic acid, is a critical intermediate in the mevalonate (B85504) pathway, a vital metabolic route for cholesterol synthesis and the production of isoprenoids necessary for protein prenylation.[1][2][3][4][5] Understanding its differential impact on various cell types is crucial for its application in research and therapeutic development.

Impact on Cell Viability: A Tale of Dependency

Direct cytotoxicity data for this compound, such as IC50 values, is not extensively available in the reviewed literature. Instead, its role is predominantly studied in the context of "rescue" experiments in cells treated with statins, which are inhibitors of the mevalonate pathway. These studies reveal the dependency of different cell lines on this pathway for survival and proliferation.

In a comparative study, both the human glioblastoma cell line U87 and the breast cancer cell line MDA-MB-431 demonstrated a significant recovery in cell viability when treated with this compound following statin-induced cytotoxicity. After treatment with pitavastatin, the viability of U87 cells dropped to approximately 7%. However, the addition of mevalonolactone (B1676541) restored viability to over 81%. Similarly, MDA-MB-431 cells, with viability reduced to about 16% by pitavastatin, saw a recovery to over 95% with mevalonolactone supplementation. This suggests a strong dependence of both glioblastoma and breast cancer cell lines on the mevalonate pathway for survival.

Cell LineTreatmentCell Viability (%)Rescued Cell Viability with this compound (%)
U87 Pitavastatin (10 µM)6.96 ± 0.1781.63 ± 11.55
MDA-MB-431 Pitavastatin (10 µM)16.29 ± 1.3295.63 ± 3.02

Induction of Oxidative Stress and Inflammation in Glioblastoma Cells

Prolonged exposure to this compound has been shown to induce significant oxidative stress and a pro-inflammatory response in the human glioblastoma cell line U87-MG. This effect was observed with repeated treatments of increasing concentrations of this compound over 72 hours, mimicking a progressive accumulation of the metabolite.

Key markers of oxidative stress, Superoxide Dismutase 2 (SOD2) and Heme Oxygenase 1 (HemeOX), were upregulated. Concurrently, there was an increase in the production of Reactive Oxygen Species (ROS) and a decrease in mitochondrial membrane potential, indicating mitochondrial damage. Furthermore, the expression of the pro-inflammatory cytokine Interleukin-1 Beta (IL1B) was also elevated. To date, comparable quantitative data on these specific effects in other cell lines such as MCF-7 or pancreatic cancer cells has not been detailed in the available literature.

BiomarkerTreatment Concentration (mM)Treatment Duration (hours)Fold Change in Expression (vs. Control) in U87-MG cells
SOD2 0.172~2.5
172~3.0
HemeOX 0.172~2.0
172~2.5
IL1B 0.148~2.0
148~2.5

Role in Apoptosis

The direct effect of this compound on inducing apoptosis is not well-documented. In the context of statin-induced apoptosis, mevalonate pathway intermediates, including geranylgeranyl pyrophosphate (GGPP) derived from mevalonate, are critical for cell survival, and their depletion leads to apoptosis. The rescue of cell viability by this compound in statin-treated cells suggests an anti-apoptotic role by replenishing these essential molecules. However, direct studies quantifying the percentage of apoptosis induced or inhibited by this compound alone in different cell lines are lacking in the reviewed scientific literature.

Signaling Pathways

The effects of this compound are intrinsically linked to the mevalonate pathway. This pathway produces crucial molecules for cell signaling, particularly small GTPases like Rho, Rac, and Ras, which require isoprenoid modifications (prenylation) to function correctly. These proteins are involved in a myriad of cellular processes, including proliferation, survival, and migration.

In U87-MG cells, the accumulation of this compound appears to trigger a stress-response signaling cascade.

G This compound Induced Stress Response in U87-MG Cells DL_Mev This compound (prolonged exposure) ROS Increased ROS Production DL_Mev->ROS Mito_Damage Mitochondrial Damage (Depolarization) DL_Mev->Mito_Damage Inflammation Inflammation DL_Mev->Inflammation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mito_Damage->Oxidative_Stress SOD2_HemeOX Upregulation of SOD2 & HemeOX Oxidative_Stress->SOD2_HemeOX IL1B Upregulation of IL1B Inflammation->IL1B

This compound stress response in U87-MG cells.

The general role of the mevalonate pathway in cancer cell survival is depicted in the workflow below, highlighting its importance in producing intermediates for protein prenylation and cholesterol synthesis, which are often dysregulated in cancer.

G Mevalonate Pathway in Cancer Cell Survival cluster_pathway Mevalonate Pathway cluster_function Cellular Functions HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene Prenylation Protein Prenylation (Ras, Rho, Rac) FPP->Prenylation GGPP->Prenylation Cholesterol Cholesterol Squalene->Cholesterol Membrane Membrane Integrity & Signaling Cholesterol->Membrane HMGCR->Mevalonate Statins Statins Statins->HMGCR Proliferation Cell Proliferation & Survival Prenylation->Proliferation Membrane->Proliferation

The Mevalonate Pathway's role in cancer cell survival.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with desired concentrations of this compound or other compounds for the specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

G MTT Assay Workflow A Seed Cells in 96-well plate B Treat with This compound A->B C Add MTT Reagent (Incubate 3-4h) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance (570 nm) D->E

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the compounds of interest for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

G Annexin V/PI Apoptosis Assay Workflow A Treat Cells B Harvest & Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Analyze by Flow Cytometry C->D

Workflow for the Annexin V/PI apoptosis assay.

References

Validating Statin-Mediated Inhibition of HMG-CoA Reductase through DL-Mevalonolactone Rescue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and methodologies for validating the inhibitory effects of statins on HMG-CoA reductase. The core principle demonstrated is the reversal of statin-induced cellular effects by the addition of DL-mevalonolactone, a downstream product of the enzymatic reaction catalyzed by HMG-CoA reductase. This rescue experiment is a crucial control to confirm that the observed effects of a given statin are indeed due to its on-target inhibition of the mevalonate (B85504) pathway.

The Mevalonate Pathway and Statin Inhibition

The mevalonate pathway is a critical metabolic route that produces cholesterol and a variety of non-sterol isoprenoids essential for numerous cellular functions.[1][2] The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR) catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step of this pathway.[1][3] Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, thereby blocking the synthesis of mevalonate and all downstream products.[4] This inhibition leads to a reduction in cholesterol levels and can also impact other cellular processes that rely on isoprenoid intermediates.

dot

Mevalonate_Pathway cluster_upstream Upstream Pathway cluster_downstream Downstream Products AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isoprenoids Isoprenoids (e.g., Cholesterol, CoQ10) DMAPP->Isoprenoids HMGCR->Mevalonate Rate-limiting step Statins Statins Statins->HMGCR Inhibition Mevalonolactone (B1676541) This compound (Rescue Agent) Mevalonolactone->Mevalonate Bypasses Inhibition

Caption: The Mevalonate Pathway highlighting statin inhibition and mevalonolactone rescue.

Experimental Validation: Statin Inhibition and Mevalonolactone Rescue

A common method to validate that a statin's effect on cells (e.g., reduced viability, proliferation, or migration) is due to HMG-CoA reductase inhibition is to perform a "rescue" experiment. By supplying the cells with mevalonolactone, the product of the HMG-CoA reductase reaction, the inhibitory effect of the statin can be bypassed, and normal cellular function should be restored.

General Experimental Workflow

The typical workflow for a statin inhibition and mevalonolactone rescue experiment involves treating cells with a statin alone, mevalonolactone alone (as a control), or a combination of the statin and mevalonolactone. The effects on a specific cellular phenotype, such as cell viability, are then measured.

dot

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Seeding Seed cells in multi-well plates Incubation1 Allow cells to adhere (24h) Cell_Seeding->Incubation1 Control Vehicle Control Statin Statin Treatment Rescue Statin + Mevalonolactone Mevalonolactone_Control Mevalonolactone Alone Incubation2 Incubate for 24-72h Control->Incubation2 Statin->Incubation2 Rescue->Incubation2 Mevalonolactone_Control->Incubation2 Assay Perform Cell Viability Assay (e.g., MTS, Alamar Blue) Incubation2->Assay Data_Analysis Analyze and Compare Results Assay->Data_Analysis

Caption: General experimental workflow for a statin inhibition and mevalonolactone rescue assay.

Comparative Experimental Data

The following tables summarize quantitative data from various studies demonstrating the inhibition of cell viability by different statins and the subsequent rescue by mevalonolactone in several cancer cell lines.

Table 1: Effect of Pitavastatin on Cell Viability and Mevalonolactone Rescue

Cell LineTreatmentConcentrationCell Viability (%)
U87 (Glioblastoma)PitavastatinNot Specified6.96 ± 0.17
Pitavastatin + MevalonolactoneNot Specified + Not Specified81.63 ± 11.55
MDA-MB-431 (Melanoma)PitavastatinNot Specified16.29 ± 1.32
Pitavastatin + MevalonolactoneNot Specified + Not Specified95.63 ± 3.02
Data extracted from a study on the anticancer effects of mevalonate pathway modulation.

Table 2: Effect of Simvastatin on Breast Cancer Cell Viability and Mevalonate Rescue

Cell LineTreatmentSimvastatin (µM)Mevalonate (µM)Cell Viability (% of Control)
MCF-7Simvastatin20-~40%
Simvastatin + Mevalonate20200~95%
T47DSimvastatin20-~50%
Simvastatin + Mevalonate20200~100%
MDA-MB-231Simvastatin0.8-~45%
Simvastatin + Mevalonate0.8200~90%
BT-549Simvastatin10-~55%
Simvastatin + Mevalonate10200~100%
Data estimated from graphical representations in a study on simvastatin's effects on breast cancer cells.

Table 3: Effect of Simvastatin on Acute Myeloid Leukemia (AML) Cell Viability and Mevalonate Rescue

Cell LineTreatmentSimvastatin (µM)Mevalonate (µM)% Viable Cells (relative to untreated)
NB4Simvastatin1-~10%
Simvastatin + Mevalonate1250~90%
OCI-M3Simvastatin2.5-~20%
Simvastatin + Mevalonate2.5250~95%
HL60Simvastatin5-~30%
Simvastatin + Mevalonate5250~100%
UT7-GMSimvastatin50-~40%
Simvastatin + Mevalonate50250~100%
TF-1Simvastatin50-~50%
Simvastatin + Mevalonate50250~100%
KG1aSimvastatin100-~60%
Simvastatin + Mevalonate100250~100%
Data extracted from a study on simvastatin-induced cytotoxicity in AML cell lines.

Detailed Experimental Protocols

Below are detailed methodologies for conducting cell viability assays to validate statin inhibition and mevalonolactone rescue. These protocols are synthesized from methodologies reported in the cited literature.

Cell Culture and Seeding
  • Cell Lines: Culture the desired cell lines (e.g., U87, MDA-MB-431, MCF-7, T47D, MDA-MB-231, BT-549, NB4, OCI-M3, HL60) in their recommended growth media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density of approximately 2,000 to 5,000 cells per well. Allow the cells to adhere and grow for 24 hours before treatment.

Treatment with Statins and Mevalonolactone
  • Stock Solutions: Prepare stock solutions of the desired statin (e.g., simvastatin, pitavastatin) and this compound in a suitable solvent such as DMSO or ethanol.

  • Treatment Media: Prepare serial dilutions of the statin in the appropriate cell culture medium. For the rescue groups, pre-treat the cells with mevalonolactone for 1 hour before adding the statin. The final concentrations will vary depending on the cell line and statin being tested (see tables above for examples).

  • Experimental Groups:

    • Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration as the treatment groups.

    • Statin Treatment: Cells treated with varying concentrations of the statin.

    • Rescue: Cells pre-treated with mevalonolactone (e.g., 200-250 µM) for 1 hour, followed by the addition of the statin.

    • Mevalonolactone Control: Cells treated with mevalonolactone alone to ensure it does not have a significant effect on cell viability at the concentration used.

  • Incubation: Incubate the treated cells for a period of 24 to 72 hours.

Cell Viability Assay

A number of different assays can be used to measure cell viability. The following is an example using a resazurin-based assay (e.g., Alamar Blue).

  • Reagent Addition: After the incubation period, add the cell viability reagent (e.g., Alamar Blue) directly to the culture medium in each well, following the manufacturer's instructions.

  • Incubation: Incubate the plates for 4 to 16 hours at 37°C.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells for each treatment group relative to the vehicle-treated control group.

This guide provides a framework for designing and interpreting experiments to validate the on-target effects of statins. The successful rescue of a statin-induced phenotype by mevalonolactone is a strong indicator that the observed effects are mediated through the inhibition of HMG-CoA reductase and the mevalonate pathway.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for DL-Mevanolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DL-Mevanolactone, a key intermediate in the biosynthesis of terpenes and sterols.

While some safety data sheets (SDS) classify DL-Mevanolactone as not hazardous, others recommend exercising caution.[1][2][3][4] To ensure the highest safety standards in your laboratory, a conservative approach to personal protective equipment (PPE) is recommended.

Recommended Personal Protective Equipment (PPE)

A summary of recommended PPE for handling DL-Mevanolactone is provided in the table below. These recommendations are based on a comprehensive review of available safety data sheets.

Operation Eyes Hands Respiratory Body
Preparing Solutions & Aliquoting Safety glasses with side shields or goggles.[5]Chemical-resistant gloves (e.g., nitrile).Not generally required if handled in a well-ventilated area or chemical fume hood. A type N95 (US) respirator may be used as a precautionary measure.Laboratory coat.
Weighing Powdered Form Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile).Use a type N95 (US) respirator or handle in a ventilated enclosure (e.g., fume hood) to minimize inhalation of dust.Laboratory coat.
Accidental Spill Cleanup Chemical safety goggles.Chemical-resistant gloves (e.g., nitrile).For large spills or in poorly ventilated areas, a respirator may be necessary.Laboratory coat or other protective clothing.

Operational and Disposal Plans

Handling:

  • Always handle DL-Mevanolactone in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • DL-Mevanolactone is supplied as a neat oil and is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF).

Storage:

  • Store in a tightly closed container in a cool, dry place.

  • Specific storage temperatures may vary by supplier; always refer to the product information sheet for detailed instructions.

Disposal:

  • Dispose of waste material in accordance with federal, state, and local regulations.

  • Contaminated packaging should also be disposed of following official regulations.

  • Smaller quantities may potentially be disposed of with household waste, but it is crucial to consult and adhere to your institution's and local authorities' specific guidelines.

Experimental Workflow for Safe Handling

The following diagram outlines the standard procedure for safely handling DL-Mevanolactone in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Prepare Solution Prepare Solution Weigh/Measure->Prepare Solution Clean Work Area Clean Work Area Prepare Solution->Clean Work Area Dispose Waste Dispose Waste Clean Work Area->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Safe handling workflow for DL-Mevanolactone.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Mevalonolactone
Reactant of Route 2
DL-Mevalonolactone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.